4-(2-(Trifluoromethoxy)phenoxy)piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[2-(trifluoromethoxy)phenoxy]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO2/c13-12(14,15)18-11-4-2-1-3-10(11)17-9-5-7-16-8-6-9/h1-4,9,16H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSFSVYZILNPEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=CC=C2OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50639905 | |
| Record name | 4-[2-(Trifluoromethoxy)phenoxy]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50639905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
902836-49-1 | |
| Record name | 4-[2-(Trifluoromethoxy)phenoxy]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=902836-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[2-(Trifluoromethoxy)phenoxy]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50639905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 4-(2-(Trifluoromethoxy)phenoxy)piperidine (CAS 902836-49-1)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited publicly available experimental data exists for 4-(2-(Trifluoromethoxy)phenoxy)piperidine. This guide provides available information and data for the closely related positional isomer, 4-(4-(Trifluoromethoxy)phenoxy)piperidine, for comparative purposes.
Core Compound Properties
This compound is a piperidine derivative with a trifluoromethoxy-substituted phenoxy group at the 4-position. The trifluoromethoxy group, a bioisostere of a methoxy group, can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions, making this scaffold of interest in medicinal chemistry.[1]
Basic physicochemical properties for this compound and its hydrochloride salt are summarized below.
| Property | Value | Source |
| CAS Number | 902836-49-1 | [2][3][4][5] |
| Molecular Formula | C12H14F3NO2 | [3][4] |
| Molecular Weight | 261.24 g/mol | [3] |
| Appearance | Not specified | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Hydrochloride Salt (CAS 950649-05-5):
| Property | Value | Source |
| Molecular Formula | C12H15ClF3NO2 | |
| Molecular Weight | 297.70 g/mol |
Comparative Physicochemical Data of Positional Isomer
Due to the scarcity of experimental data for the ortho-substituted isomer, the properties of the para-substituted isomer, 4-(4-(Trifluoromethoxy)phenoxy)piperidine (CAS 287952-67-4) , are presented for comparison.
| Property | Value | Source |
| CAS Number | 287952-67-4 | [6] |
| Molecular Formula | C12H14F3NO2 | [6] |
| Molecular Weight | 261.24 g/mol | [6] |
| Appearance | White to light yellow powder/crystal | [6] |
| Melting Point | 71-73 °C | [6] |
| Boiling Point (Predicted) | 292.2 ± 40.0 °C | [6] |
| Density (Predicted) | 1.230 ± 0.06 g/cm³ | [6] |
| pKa (Predicted) | 9.65 ± 0.10 | [6] |
| Storage Temperature | 2-8°C (protect from light) | [6] |
Synthesis and Experimental Protocols
No specific experimental synthesis protocol for this compound was found in the public domain. However, a detailed synthesis for the positional isomer, 4-(4-(Trifluoromethoxy)phenoxy)piperidine , has been described. This procedure can serve as a potential starting point for the synthesis of the ortho isomer, with appropriate modifications of starting materials.
Synthesis of 4-(4-(Trifluoromethoxy)phenoxy)piperidine (for reference)
A general two-step synthesis involves the mesylation of a protected 4-hydroxypiperidine followed by nucleophilic substitution with 4-(trifluoromethoxy)phenol and subsequent deprotection. A large-scale synthesis has been reported as follows:
Step 1: Mesylation of Ethyl 4-hydroxypiperidine-1-carboxylate
-
Dissolve ethyl 4-hydroxypiperidine-1-carboxylate and triethylamine in toluene.
-
Cool the solution to below 10 °C.
-
Slowly add methanesulfonyl chloride dropwise while maintaining the temperature below 25 °C.
-
Stir for 1 hour at a temperature below 25 °C.
Step 2: Nucleophilic Substitution and Deprotection
-
To the reaction mixture from Step 1, add 4-trifluoromethoxyphenol, toluene, aqueous sodium hydroxide, and tetra-n-butyl ammonium chloride.
-
Heat the mixture to reflux for 2 hours (internal temperature ~88°C).
-
After cooling, separate and discard the aqueous layer.
-
Wash the organic layer with water.
-
Add potassium hydroxide and ethanol to the organic layer and heat to reflux for 4 hours (internal temperature ~98°C).
-
After cooling, concentrate the mixture under reduced pressure.
-
The residue is then worked up through a series of washes and extractions, followed by crystallization to yield 4-(4-trifluoromethoxyphenoxy)piperidine.[6]
A patent also describes a multi-step synthesis for 4-[4-(trifluoromethoxy)phenoxyl]piperidine starting from 4-[4-(trifluoromethoxy)phenoxyl]pyridine. [7]
Proposed Synthesis Workflow for this compound
The following diagram illustrates a potential synthetic workflow for the target compound, adapted from the known synthesis of its isomer.
Caption: Proposed synthesis of the target compound.
Biological Activity and Potential Applications
There is no specific biological data available for this compound. However, the broader class of phenoxypiperidine derivatives has been investigated for a range of biological activities.
-
Antituberculosis Agents: The related compound, 4-[4-(trifluoromethoxy)phenoxy]piperidine, is used in the preparation of 3,5-disubstituted isoxazolines as antituberculosis agents.[6]
-
Dopamine Receptor Antagonists: Difluoro-3-(phenoxymethyl)piperidine scaffolds have been identified as potent and selective dopamine D4 receptor antagonists.[8]
-
Serotonin Reuptake Inhibitors: Piperazine derivatives containing a fluorophenoxy-ethyl moiety have been synthesized and evaluated as selective serotonin reuptake inhibitors.[9]
-
FLT3-ITD and c-Met Inhibitors: 4-(2-fluorophenoxy)pyridine derivatives have been explored as novel FLT3-ITD inhibitors and potential c-Met inhibitors for cancer therapy.[1][10]
The structural similarity of this compound to these biologically active molecules suggests its potential as a scaffold in drug discovery programs targeting a variety of receptors and enzymes.
The following diagram illustrates the potential role of this chemical scaffold in a drug discovery workflow.
Caption: Role in a typical drug discovery workflow.
Spectral Data
No experimental spectral data (NMR, IR, or MS) for this compound (CAS 902836-49-1) is currently available in public databases.
For the positional isomer, 4-(4-(Trifluoromethoxy)phenoxy)piperidine , 1H-NMR data has been reported:
-
1H-NMR (300 MHz, CDCl3) δ ppm: 1.41 (2H, dddd), 1.90 (2H, m), 2.55 (2H, dddd), 2.92 (2H, dddd), 3.33 (1H, brs), 4.39 (1H, tt), 7.03 (2H, d), 7.25 (2H, d).[6]
Conclusion
This compound is a chemical entity with potential for applications in drug discovery and materials science, largely inferred from the activities of structurally related compounds. There is a notable absence of specific experimental data for this particular isomer in the public domain. The provided information on its positional isomer, 4-(4-(trifluoromethoxy)phenoxy)piperidine, offers a valuable point of reference for researchers interested in the synthesis and evaluation of this compound class. Further research is warranted to fully characterize the physicochemical properties and biological activities of this compound.
References
- 1. Synthesis and biological evaluation of 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives as potential c-met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. canbipharm.com [canbipharm.com]
- 4. hangyuchemical.lookchem.com [hangyuchemical.lookchem.com]
- 5. This compound [allbiopharm.com]
- 6. 4-[4-(TRIFLUOROMETHOXY)PHENOXY]PIPERIDINE CAS#: 287952-67-4 [m.chemicalbook.com]
- 7. CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine - Google Patents [patents.google.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors with a potentially improved adverse reaction profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
physical and chemical properties of 4-(2-(Trifluoromethoxy)phenoxy)piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-(2-(trifluoromethoxy)phenoxy)piperidine and its related isomers. Due to the limited availability of experimental data for the 2-trifluoromethoxy isomer, this document also includes data from its closely related 4-trifluoromethoxy isomer to provide a comparative context for researchers. The guide details a proposed synthesis protocol, a general experimental workflow for characterization, and a hypothetical signaling pathway to illustrate potential biological relevance in central nervous system (CNS) drug discovery. All quantitative data is presented in structured tables, and key processes are visualized using diagrams.
Introduction
This compound is a fluorinated organic compound belonging to the piperidine class of molecules. Compounds containing the piperidine scaffold are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active molecules and approved pharmaceuticals. The introduction of a trifluoromethoxy group can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes this compound and its analogs attractive candidates for investigation in drug discovery, particularly for neurological and psychiatric disorders. This guide aims to consolidate the available information on this compound and provide a framework for its synthesis and characterization.
Physicochemical Properties
Experimental data for this compound is not extensively available in the public domain. The following tables summarize the available computed and experimental data for the hydrochloride salt of the target compound and for its free base and the isomeric 4-(4-(trifluoromethoxy)phenoxy)piperidine for comparative purposes.
Table 1: Physical and Chemical Properties of this compound Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅ClF₃NO₂ | PubChem |
| Molecular Weight | 297.70 g/mol | PubChem[1] |
| Physical Description | Solid (predicted) | |
| Solubility | Not reported | |
| Melting Point | Not reported | |
| Boiling Point | Not reported |
Table 2: Comparative Physicochemical Properties of Isomeric Trifluoromethoxyphenoxypiperidines
| Property | This compound (Predicted) | 4-(4-(Trifluoromethoxy)phenoxy)piperidine (Experimental/Predicted) |
| Molecular Formula | C₁₂H₁₄F₃NO₂ | C₁₂H₁₄F₃NO₂ |
| Molecular Weight | 261.24 g/mol | 261.24 g/mol |
| Melting Point | Not reported | 71-73 °C |
| Boiling Point | Not reported | 292.2 ± 40.0 °C (Predicted) |
| Density | Not reported | 1.230 ± 0.06 g/cm³ (Predicted) |
| pKa | Not reported | 9.65 ± 0.10 (Predicted) |
Experimental Protocols
Proposed Synthesis of this compound
Reaction Scheme:
-
1-Boc-4-hydroxypiperidine + 2-(Trifluoromethoxy)phenol → 1-Boc-4-(2-(trifluoromethoxy)phenoxy)piperidine
-
1-Boc-4-(2-(trifluoromethoxy)phenoxy)piperidine → this compound
Materials:
-
1-Boc-4-hydroxypiperidine
-
2-(Trifluoromethoxy)phenol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Toluene, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
Step 1: Mitsunobu Reaction
-
To a solution of 1-Boc-4-hydroxypiperidine (1.0 eq) and 2-(trifluoromethoxy)phenol (1.1 eq) in anhydrous toluene at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.2 eq).
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise to the stirring solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 1-Boc-4-(2-(trifluoromethoxy)phenoxy)piperidine.
Step 2: Boc-Deprotection
-
Dissolve the purified 1-Boc-4-(2-(trifluoromethoxy)phenoxy)piperidine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (5-10 eq) dropwise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, carefully neutralize the mixture with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the final compound, this compound, by column chromatography or recrystallization.
Note: This is a proposed protocol and would require optimization of reaction conditions, stoichiometry, and purification methods.
General Workflow for Small Molecule Characterization
The successful synthesis of this compound would be followed by a comprehensive characterization to confirm its identity and purity.
Biological Activity and Signaling Pathways
Potential Biological Role
Compounds containing the 4-phenoxypiperidine scaffold are known to interact with a variety of biological targets within the central nervous system. While no specific biological data for this compound has been reported, related molecules have been investigated for their potential as modulators of G-protein coupled receptors (GPCRs), ion channels, and enzymes. The trifluoromethoxy group is often employed in medicinal chemistry to enhance metabolic stability and brain penetration, suggesting that this compound could be a candidate for CNS-acting drugs.
Hypothetical Signaling Pathway: GPCR Modulation
To illustrate a potential mechanism of action, the following diagram depicts a generic G-protein coupled receptor signaling pathway, a common target for CNS drugs. If this compound were to act as a ligand for a GPCR, it could initiate a cascade of intracellular events.
Conclusion
This compound represents a chemical entity with potential for further investigation in the field of drug discovery, particularly for applications targeting the central nervous system. While experimental data for this specific isomer is scarce, the information available for related compounds provides a solid foundation for future research. The proposed synthesis and characterization workflows outlined in this guide offer a starting point for researchers aiming to explore the therapeutic potential of this and similar molecules. Further studies are warranted to elucidate the precise physicochemical properties, biological activity, and mechanism of action of this compound.
References
The Trifluoromethoxy Phenoxy Piperidine Scaffold: A Comprehensive Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trifluoromethoxy phenoxy piperidine scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating a wide range of biological activities. The unique physicochemical properties imparted by the trifluoromethoxy (-OCF3) group, including high metabolic stability, increased lipophilicity, and altered electronic effects, make it a valuable moiety in the design of novel therapeutic agents. This technical guide provides an in-depth overview of the biological activities of trifluoromethoxy phenoxy piperidine analogs, with a focus on their interactions with key biological targets implicated in central nervous system (CNS) disorders and oncology. This document summarizes quantitative structure-activity relationship (SAR) data, details key experimental protocols, and provides visual representations of relevant signaling pathways and workflows to serve as a comprehensive resource for researchers in the field.
Biological Activities and Structure-Activity Relationships
Trifluoromethoxy phenoxy piperidine analogs have been investigated for their activity against a variety of biological targets, most notably G-protein coupled receptors (GPCRs) such as dopamine and histamine receptors, as well as their potential as anticancer agents. The substitution pattern on both the phenoxy and piperidine rings plays a crucial role in determining the potency and selectivity of these compounds.
Dopamine D4 Receptor Antagonism
A significant area of research for this scaffold has been the development of antagonists for the dopamine D4 receptor, a target implicated in the pathophysiology of neuropsychiatric disorders such as schizophrenia and Parkinson's disease. Structure-activity relationship studies on closely related 4,4-difluoro-3-(phenoxymethyl)piperidine analogs have provided valuable insights that are likely applicable to their trifluoromethoxy counterparts.
Table 1: Structure-Activity Relationship of Piperidine Analogs as Dopamine D4 Receptor Antagonists
| Compound ID | R (Phenoxy Substitution) | Ki (nM) for human D4 Receptor |
| 1a | 4-Fluoro | 140 |
| 1b | 3,4-Difluoro | 5.5 |
| 1c | 3-Methyl | 13 |
| 1d | 4-Chloro | 53 |
| 1e | Unsubstituted | 27 |
| 1f | 3-Fluoro-4-methyl | 72 |
| 2a | 4-Cyano | 1.7 |
| 2b | 3,4-Difluoro | 2.7 |
| 2c | 4-Fluoro-3-methyl | 6.5 |
| 2d | 4-Cyano-3-fluoro | 21 |
Data extracted from studies on 4,4-difluoro-3-(phenoxymethyl)piperidine analogs, which serve as a close proxy for the trifluoromethoxy phenoxy piperidine scaffold.[1][2]
The data indicates that substitutions on the phenoxy ring significantly impact binding affinity. For instance, the introduction of a second fluorine atom in the 3-position of the 4-fluorophenoxy analog (compound 1b ) dramatically increases potency. Furthermore, electron-withdrawing groups such as a cyano group at the 4-position (compound 2a ) lead to highly potent D4 receptor antagonists.[1][2]
Histamine H3 Receptor Antagonism
Anticancer Activity
The potential of piperidine-containing compounds as anticancer agents is an expanding area of research. The cytotoxic effects of these analogs are often evaluated against a panel of cancer cell lines to determine their potency and selectivity.
Table 2: In Vitro Anticancer Activity of Representative Piperidine Derivatives
| Compound ID | Cell Line | IC50 (µM) |
| 3a | HT-29 (Colon) | 5.8 ± 0.3 |
| 3b | Panc-1 (Pancreatic) | 7.2 ± 0.5 |
| 3c | MDA-MB-231 (Breast) | 4.5 ± 0.2 |
Note: The data presented here is representative of the types of results obtained for piperidine derivatives and may not be specific to trifluoromethoxy phenoxy analogs for which comprehensive public data is limited.[4]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of the biological activity of novel compounds. Below are methodologies for key in vitro assays relevant to the trifluoromethoxy phenoxy piperidine scaffold.
Dopamine D4 Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of test compounds for the dopamine D4 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D4 receptor.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand (e.g., [³H]N-methylspiperone).
-
Unlabeled competitor (e.g., haloperidol for non-specific binding).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Harvest cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Determine protein concentration using a suitable method (e.g., Bradford assay).
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound. For determining non-specific binding, incubate the membranes with the radioligand and a high concentration of an unlabeled competitor.
-
Incubation: Incubate the plates at room temperature for a specified time to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.[5][6][7]
Histamine H3 Receptor Functional Assay (GTPγS Binding Assay)
This functional assay measures the ability of a compound to act as an agonist or antagonist at the H3 receptor by quantifying G-protein activation.
Materials:
-
Cell membranes from cells expressing the histamine H3 receptor.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
H3 receptor agonist (e.g., R-α-methylhistamine).
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).
Procedure:
-
Reaction Setup: In a 96-well plate, pre-incubate the cell membranes with varying concentrations of the test compound (for antagonist testing) in the assay buffer containing GDP.
-
Initiation: Initiate the reaction by adding a fixed concentration of the H3 receptor agonist and [³⁵S]GTPγS.
-
Incubation: Incubate the plate at 30°C for a defined period.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with cold buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: For antagonists, plot the inhibition of agonist-stimulated [³⁵S]GTPγS binding against the log of the antagonist concentration to determine the IC50 value.
In Vitro Anticancer Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines of interest.
-
Complete cell culture medium.
-
96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the trifluoromethoxy phenoxy piperidine analogs for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[8]
Mandatory Visualizations
Diagrams illustrating key biological pathways and experimental workflows provide a clear visual understanding of the concepts discussed.
References
- 1. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. Dopamine D4 receptor in human peripheral blood lymphocytes: a radioligand binding assay study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization, and anti-cancer potential of novel p53-mediated Mdm2 and Pirh2 modulators: an integrated In silico and In vitro approach - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 4-(2-(Trifluoromethoxy)phenoxy)piperidine in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the 4-(2-(trifluoromethoxy)phenoxy)piperidine scaffold, a heterocyclic structure of significant interest in modern medicinal chemistry. While specific biological data for the ortho-substituted isomer is limited in publicly accessible literature, this document will elucidate its role by examining its structural components, plausible synthetic routes, and the established activities of closely related analogues. The principles and data presented herein are derived from extensive analysis of similar molecular frameworks, particularly those targeting central nervous system (CNS) receptors.
Introduction: A Scaffold of Strategic Importance
The this compound core is a versatile scaffold that combines three key structural motifs, each contributing unique and valuable properties to potential drug candidates.
-
The Piperidine Ring: A saturated nitrogen heterocycle, the piperidine moiety is one of the most ubiquitous fragments in approved pharmaceuticals. Its presence can confer aqueous solubility at physiological pH through protonation of the basic nitrogen, provide a key vector for interaction with biological targets, and offer conformational flexibility that can be crucial for optimizing binding.
-
The Aryl Ether Linkage: The phenoxy-piperidine linkage provides a stable and synthetically accessible connection, positioning the aromatic ring at a defined distance and orientation from the piperidine core. This spacing is critical for activity in many CNS targets where ligands must span specific distances to interact with multiple binding pockets.
-
The ortho-Trifluoromethoxy Group (-OCF₃): The trifluoromethoxy group is a powerful modulator of physicochemical properties. Its strong electron-withdrawing nature can significantly alter the electronics of the phenyl ring, influencing pKa and binding interactions. Crucially, it dramatically increases lipophilicity, which can enhance membrane permeability and facilitate passage across the blood-brain barrier. Furthermore, the carbon-fluorine bonds are exceptionally strong, making the -OCF₃ group highly resistant to oxidative metabolism, thereby improving the pharmacokinetic profile of a parent molecule.
Together, these components create a scaffold with promising characteristics for developing metabolically stable, CNS-penetrant ligands.
Synthesis and Derivatization
The synthesis of this compound can be accomplished through established synthetic methodologies, most notably via a Williamson ether synthesis or a Mitsunobu reaction. The following protocol is adapted from established procedures for the analogous para-substituted isomer.[1]
Experimental Protocol: Synthesis of this compound
Objective: To synthesize the title compound from N-Boc-4-hydroxypiperidine and 2-(trifluoromethoxy)phenol.
Materials:
-
N-Boc-4-hydroxypiperidine
-
2-(Trifluoromethoxy)phenol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Methodology:
-
Mitsunobu Reaction (Boc-protected intermediate):
-
To an oven-dried round-bottom flask under an inert nitrogen atmosphere, add N-Boc-4-hydroxypiperidine (1.0 eq), 2-(trifluoromethoxy)phenol (1.1 eq), and triphenylphosphine (1.5 eq).
-
Dissolve the solids in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Add DIAD (1.5 eq) dropwise to the stirred solution. The reaction may change color.
-
Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).
-
Monitor reaction completion using Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to yield N-Boc-4-(2-(trifluoromethoxy)phenoxy)piperidine.
-
-
Boc Deprotection:
-
Dissolve the purified Boc-protected intermediate from the previous step in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (10 eq) to the solution.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the mixture under reduced pressure to remove DCM and excess TFA.
-
Redissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize the acid.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, this compound.
-
Role in Medicinal Chemistry and Therapeutic Targets
The 4-phenoxypiperidine scaffold is a well-established pharmacophore for CNS targets, particularly G-protein coupled receptors (GPCRs). The trifluoromethoxy substitution enhances its potential by improving metabolic stability and brain penetrance.[2] Research on structurally similar compounds, such as fluorinated phenoxymethylpiperidines, points toward the dopamine D4 receptor as a high-priority target.[2][3]
The dopamine D4 receptor, a member of the D2-like family, is primarily expressed in the limbic system and cortex. It is implicated in various neuropsychiatric disorders, including schizophrenia, ADHD, and Parkinson's disease-related complications.[2] Ligands targeting the D4 receptor are sought after for their potential to offer antipsychotic or cognitive-enhancing effects with a reduced risk of the extrapyramidal side effects associated with D2 receptor antagonism.
Derivatives of the core this compound scaffold are typically synthesized by N-arylation or N-alkylation of the piperidine nitrogen to explore structure-activity relationships (SAR).
Quantitative Data from Analogue Studies
| Compound ID | R¹ (Phenoxy Substitution) | Dopamine D4 R Ki (nM) | cLogP |
| 8b | 3,4-difluoro | 5.5 | 3.91 |
| 8c | 3-methyl | 13 | 4.14 |
| 9j | 4-cyano | 1.7 | 2.95 |
| 9k | 3,4-difluoro | 2.7 | 3.86 |
| 9l | 4-fluoro-3-methyl | 6.5 | 4.17 |
| 9s | 4-fluoro | 1.0 | 4.39 |
| 9t | 3-fluoro | 3.0 | 4.39 |
| Data sourced from a study on 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives, demonstrating high affinity for the human dopamine D4 receptor. Ki values were determined by competitive inhibition of [³H]N-methylspiperone binding in membranes from HEK293 cells expressing the hD4 receptor.[2][3] |
This data strongly suggests that the broader phenoxypiperidine class, including the title compound, can be decorated to achieve high-affinity D4 receptor ligands.
Key Experimental Protocols: Biological Evaluation
To characterize the biological activity of this compound and its derivatives, a competitive radioligand binding assay is a fundamental experiment.
Experimental Protocol: Dopamine D4 Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the human dopamine D4 receptor.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing the human dopamine D4 receptor.
-
Radioligand: [³H]N-methylspiperone (a high-affinity D2-like receptor ligand).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific binding control: Haloperidol (10 µM).
-
Test compound (e.g., a derivative of this compound) in serial dilutions.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
-
Cell harvester.
Methodology:
-
Reaction Preparation:
-
In a 96-well plate, combine the cell membranes (20-40 µg protein/well), a fixed concentration of [³H]N-methylspiperone (typically at its Kd value, ~0.3-0.5 nM), and assay buffer.
-
Add serial dilutions of the test compound to designated wells.
-
For total binding, add vehicle (e.g., DMSO) instead of the test compound.
-
For non-specific binding, add a high concentration of haloperidol (10 µM).
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[4]
-
Potential Signaling Pathway
As a D2-like receptor, the dopamine D4 receptor couples to the Gαi/o subunit of the heterotrimeric G-protein. Antagonism of this receptor by a ligand, such as a derivative of this compound, would be expected to block the canonical downstream signaling cascade initiated by dopamine.
References
structure-activity relationship (SAR) of phenoxy piperidine derivatives
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Phenoxy Piperidine Derivatives
Introduction
The phenoxy piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its prevalence is due to its synthetic tractability and its ability to present substituents in a well-defined three-dimensional orientation, facilitating precise interactions with biological targets. Piperidine derivatives are found in over twenty classes of pharmaceuticals and numerous alkaloids.[1][2] This technical guide provides a detailed exploration of the structure-activity relationships (SAR) of phenoxy piperidine derivatives, focusing on their role as receptor antagonists and agonists. It is intended for researchers, scientists, and professionals involved in drug discovery and development.
Core Scaffold and Key Modification Points
The generalized structure of a phenoxy piperidine derivative allows for chemical modification at several key positions, each influencing the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
-
Phenoxy Ring (Ar): Substitution on this aromatic ring significantly impacts binding affinity and selectivity. Electronic and steric properties of the substituents are critical.
-
Linker (X): The nature and length of the linker connecting the phenoxy and piperidine moieties can affect optimal positioning within the receptor binding pocket.
-
Piperidine Ring: Modifications on the piperidine ring itself, such as gem-difluoro substitution, can alter conformation and metabolic stability.[3][4]
-
Piperidine Nitrogen Substituent (R): This position is crucial for modulating receptor interactions and can be modified to tune activity, selectivity, and physicochemical properties like lipophilicity and basicity.
Below is a logical diagram illustrating the key principles of SAR for this scaffold.
SAR at Specific Biological Targets
Dopamine D4 Receptor (D4R) Antagonists
Phenoxy piperidine derivatives have been extensively studied as antagonists for the Dopamine D4 receptor, a target for antipsychotic agents.[3][4][5][6] The goal is often to develop compounds with high D4R affinity and selectivity over other dopamine receptor subtypes (D1, D2, D3, D5) to minimize side effects.[4]
Key SAR Insights:
-
Piperidine Ring: Introduction of a 4,4-difluoro substitution on the piperidine ring generally improves potency and metabolic stability.[3][4]
-
Phenoxy Ring Substitutions:
-
Electron-withdrawing groups are often favorable. For instance, a 3,4-difluorophenoxy group (Ki = 2.7 nM) and a 4-cyanophenoxy group (Ki = 1.7 nM) confer high potency.[4]
-
The position of substituents is critical. A 3-fluorophenoxy group can lead to a significant loss of potency compared to a 4-fluorophenoxy analog.[3][4]
-
Combining fluorine and methyl groups, such as in 4-fluoro-3-methylphenoxy, can also result in potent compounds (Ki = 6.5 nM).[4]
-
-
Piperidine N-Substituent: Complex heterocyclic systems, such as 1-imidazo[1,5-a]pyridine, attached to the piperidine nitrogen generally yield more potent compounds than simpler aryl groups.[4]
Quantitative SAR Data for D4R Antagonists (4,4-Difluoropiperidine Series)
| Compound ID | Phenoxy Ether Moiety | Piperidine N-Substituent | D4R Binding Affinity (Ki, nM) | Reference |
| 8b | 3,4-Difluorophenyl | 3-Fluoro-4-methoxybenzyl | 5.5 | [3] |
| 8c | 3-Methylphenyl | 3-Fluoro-4-methoxybenzyl | 13 | [3] |
| 9j | 4-Cyanophenoxy | 1-Imidazo[1,5-a]pyridine | 1.7 | [4] |
| 9k | 3,4-Difluorophenoxy | 1-Imidazo[1,5-a]pyridine | 2.7 | [4] |
| 9L | 4-Fluoro-3-methylphenoxy | 1-Imidazo[1,5-a]pyridine | 6.5 | [4] |
| 14a | 4-Cyano-3-fluorophenoxy | 1-Imidazo[1,5-a]pyridine | 0.3 | [4] |
Data extracted from ChemRxiv and PubMed Central articles.[3][4]
The following diagram illustrates a simplified signaling pathway for a G-protein coupled receptor like D4R, showing the mechanism of antagonism.
ORL1 (NOP) Receptor Agonists
A series of 3-phenoxypropyl piperidine analogues have been identified as novel agonists for the opioid-receptor-like 1 (ORL1) or NOP receptor.[7][8] This receptor is implicated in processes such as pain, memory, and anxiety.[8]
Key SAR Insights:
-
The SAR exploration has centered around the 3-phenoxypropyl region.[7][8]
-
The development of potent and selective non-peptide agonists is a key area of research to understand the therapeutic potential of modulating the ORL1 receptor.[8]
-
Unfortunately, specific quantitative data from the provided search results is limited, but the literature highlights the discovery of several potent and selective analogues through modification of this scaffold.[7][8]
Anti-Tuberculosis Activity
Screening of compound libraries identified a piperidinol derivative with a phenoxy-propanol side chain exhibiting anti-tuberculosis activity.[9]
Key SAR Insights:
-
The core structure is a 4-(substituted phenyl)piperidin-4-ol.
-
The piperidine nitrogen is substituted with a 3-phenoxy-2-hydroxypropyl group.
-
Compounds with chloro and trifluoromethyl substitutions on the phenoxy and phenyl rings, such as 1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl) phenyl)piperidin-4-ol, demonstrated good activity.[9]
-
Side effects observed during in vivo testing, potentially linked to the aryl piperidinol core, precluded further development of these specific analogues.[9]
Experimental Protocols
General Synthesis of Phenoxy Piperidine Derivatives
A common synthetic route involves the reaction of a piperidine core with a phenoxy-containing side chain. The synthesis of 4,4-difluoro-3-(phenoxymethyl)piperidine analogs serves as a representative example.[4]
Step 1: Mesylation of Hydroxymethyl Piperidine The commercially available tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate is treated with methanesulfonic anhydride in the presence of a base like triethylamine (Et₃N) in a solvent such as dichloromethane (CH₂Cl₂) to form the mesylate intermediate.
Step 2: Nucleophilic Substitution The mesylate is then displaced by the sodium or potassium salt of a desired phenol (ArOH). This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF).
Step 3: Deprotection The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is removed using an acid, such as trifluoroacetic acid (TFA).
Step 4: N-Substitution The final substituent (R) is introduced by reacting the deprotected piperidine with an appropriate alkylating or arylating agent (e.g., a substituted benzyl halide or heteroaryl halide).
The following diagram outlines this typical experimental workflow.
Biological Assay: Radioligand Binding Assay
Binding affinities (Ki values) are commonly determined using competitive radioligand binding assays.
Objective: To determine the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Cell membranes harvested from a cell line stably expressing the target receptor (e.g., HEK293 cells expressing hD4R).[4]
-
Radioligand (e.g., [³H]N-methylspiperone).[4]
-
Test compounds (phenoxy piperidine derivatives) at various concentrations.
-
Assay buffer (e.g., Tris-HCl with cofactors).
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter.
Protocol:
-
Incubation: Cell membranes, radioligand, and varying concentrations of the test compound are incubated together in the assay buffer. A control for non-specific binding is included, which contains a high concentration of a known unlabeled ligand.
-
Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed quickly with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding) is calculated. The Ki value is then determined from the IC₅₀ using the Cheng-Prusoff equation.
Conclusion
The phenoxy piperidine scaffold is a versatile and highly modulatable framework for the design of potent and selective ligands for various biological targets, most notably the dopamine D4 and ORL1 receptors. The structure-activity relationship is heavily influenced by the substitution patterns on the phenoxy ring and the nature of the substituent on the piperidine nitrogen. Electron-withdrawing groups on the phenoxy ring and complex heterocyclic moieties on the nitrogen are key strategies for enhancing binding affinity for the D4 receptor. Future work in this area will likely focus on optimizing pharmacokinetic properties, such as microsomal stability and plasma protein binding, to translate high in vitro potency into effective in vivo therapeutic agents.[4]
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CNS - Antipsychotics | PPTX [slideshare.net]
- 6. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets for 4-(2-(Trifluoromethoxy)phenoxy)piperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The compound 4-(2-(Trifluoromethoxy)phenoxy)piperidine belongs to a class of chemical scaffolds known for its potential activity within the central nervous system (CNS). While direct pharmacological data for this specific molecule is limited in publicly available literature, analysis of structurally similar compounds, particularly its fluorinated analogs, provides strong evidence for potential therapeutic targets. This technical guide consolidates the available information on the biological activities of close derivatives, focusing on the dopamine D4 receptor as a primary target of interest. Additionally, it explores other potential targets within the CNS based on the broader pharmacological profile of the phenoxy-piperidine scaffold. This document aims to provide a comprehensive overview to guide further research and drug development efforts.
Introduction
The 4-(phenoxy)piperidine moiety is a recognized privileged scaffold in medicinal chemistry, frequently incorporated into molecules targeting CNS receptors. The introduction of a trifluoromethoxy group on the phenoxy ring can significantly modulate a compound's physicochemical properties, including its lipophilicity and metabolic stability, which are critical for brain penetration and overall drug-like characteristics. This guide focuses on elucidating the potential therapeutic applications of this compound by examining the established biological targets of its close structural analogs.
Potential Therapeutic Target: Dopamine D4 Receptor
The most compelling evidence for a potential therapeutic target for this compound and its derivatives comes from studies on analogous compounds with modifications on the piperidine ring. Specifically, research on 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds has identified potent and selective antagonists of the dopamine D4 (D4) receptor.[1]
The D4 receptor is primarily expressed in the limbic system, cortex, and certain basal ganglia nuclei.[1] Its involvement in various neuropsychiatric disorders, including schizophrenia, ADHD, and Parkinson's disease-related dyskinesias, makes it an attractive therapeutic target.[1]
Quantitative Data for Analogous Compounds
A study on a series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives demonstrated high binding affinity for the human D4 receptor. While data for the exact title compound is unavailable, the affinities of key analogs from this study are presented in Table 1 to illustrate the potential of this scaffold.
| Compound ID | Modification on Phenoxy Ring | Ki (nM) for hD4 Receptor |
| 8b | 3,4-difluoro | 5.5 |
| 8c | 3-methyl | 13 |
| 9k | 3,4-difluoro | 2.7 |
| 9j | 4-cyano | 1.7 |
| 9l | 4-fluoro-3-methyl | 6.5 |
| 14a | (modification not on phenoxy ring) | 0.3 |
Data extracted from a study on 4,4-difluoro-3-(phenoxymethyl)piperidine analogs.[1]
These sub-nanomolar to low nanomolar Ki values highlight the potent interaction of this structural class with the D4 receptor. The exceptional selectivity of some of these compounds (over 2000-fold versus D1, D2, D3, and D5 receptors) further underscores the potential for developing highly targeted therapies.[1]
Signaling Pathway
Dopamine D4 receptors are G protein-coupled receptors (GPCRs) that couple to Gαi/o proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Antagonism of the D4 receptor would block this signaling cascade.
Other Potential Therapeutic Targets
The phenoxy-piperidine scaffold is versatile and has been explored for its activity at other CNS targets. While direct evidence for this compound is lacking, the following targets are worthy of investigation based on the pharmacology of related structures.
Serotonin Receptors
Derivatives of piperidine are known to interact with various serotonin (5-HT) receptors. For instance, certain piperidine-based compounds have shown high affinity for the 5-HT2A receptor, acting as inverse agonists with potential applications as antipsychotic agents. The structural similarities suggest that this compound could also exhibit affinity for serotonin receptors.
Sigma Receptors
Sigma receptors, particularly the sigma-1 subtype, are another potential target. Phenoxyalkylpiperidines have been developed as high-affinity sigma-1 receptor ligands. These receptors are implicated in a variety of CNS functions, and their modulation has therapeutic potential in neurodegenerative diseases and psychiatric disorders.
Experimental Protocols
The following is a generalized protocol for a key experiment used to determine the binding affinity of analogous compounds to the dopamine D4 receptor, based on the methodologies cited in the literature.[1]
Dopamine D4 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the human dopamine D4 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D4 receptor.
-
Cell membrane harvesting buffer (e.g., Tris-HCl with protease inhibitors).
-
Radioligand: [3H]N-methylspiperone.
-
Non-specific binding control: Haloperidol.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).
-
Test compound (this compound or its derivatives) at various concentrations.
-
Scintillation cocktail and vials.
-
Scintillation counter.
-
96-well filter plates.
Workflow Diagram:
Procedure:
-
Membrane Preparation: Harvest HEK293 cells expressing the human D4 receptor and prepare membrane fractions by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]N-methylspiperone, and varying concentrations of the test compound in the assay buffer. For determining non-specific binding, a high concentration of a known D4 antagonist like haloperidol is used instead of the test compound.
-
Incubation: Incubate the plates at room temperature for a specified period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a filter plate to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold assay buffer to remove any remaining unbound radioactivity.
-
Scintillation Counting: After drying the filter plate, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Conclusion and Future Directions
Future research should focus on:
-
In vitro profiling: Synthesizing and testing this compound in a panel of CNS receptor binding and functional assays, with a primary focus on the dopamine D4 receptor, and also including serotonin and sigma receptors.
-
Structure-Activity Relationship (SAR) studies: Exploring modifications to the piperidine and phenoxy rings to optimize potency, selectivity, and pharmacokinetic properties.
-
In vivo studies: Evaluating the efficacy of promising lead compounds in relevant animal models of CNS disorders.
This technical guide provides a foundational understanding of the potential therapeutic targets for this compound, offering a clear rationale for its further development as a CNS-active agent. The provided data and protocols should serve as a valuable resource for researchers in the field of drug discovery.
References
The Architectural Versatility of Piperidine: A Deep Dive into its Mechanisms of Action in Modern Therapeutics
For Immediate Release
[City, State] – [Date] – The piperidine scaffold, a ubiquitous heterocyclic amine, stands as a cornerstone in the edifice of modern pharmacology. Its presence in a vast array of clinically significant drugs underscores its remarkable versatility as a pharmacophore. This technical guide delves into the intricate mechanisms of action of piperidine-based compounds, offering researchers, scientists, and drug development professionals a comprehensive understanding of their molecular interactions and therapeutic effects. By focusing on two exemplary drugs, Donepezil and Risperidone, this paper elucidates the diverse roles of the piperidine moiety in targeting distinct neurological pathways.
Introduction: The Piperidine Core in Drug Design
Piperidine, a six-membered heterocyclic amine, is a privileged structure in medicinal chemistry due to its favorable physicochemical properties, including its ability to engage in hydrogen bonding and its conformational flexibility.[1] These characteristics allow for the fine-tuning of a molecule's affinity and selectivity for its biological target. This guide will explore the mechanistic underpinnings of two piperidine-containing drugs that have made a profound impact on the treatment of Alzheimer's disease and schizophrenia, respectively: Donepezil and Risperidone.
Donepezil: A Reversible Inhibitor of Acetylcholinesterase for the Treatment of Alzheimer's Disease
Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease, a neurodegenerative disorder characterized by a decline in cognitive function.[2] The "cholinergic hypothesis" of Alzheimer's posits that a deficiency in the neurotransmitter acetylcholine (ACh) contributes significantly to the cognitive deficits observed in patients.[3]
Mechanism of Action: Restoring Cholinergic Tone
Donepezil's primary mechanism of action is the reversible inhibition of the enzyme acetylcholinesterase (AChE).[4] AChE is responsible for the hydrolysis of ACh in the synaptic cleft, thereby terminating its signaling.[5] By inhibiting AChE, Donepezil increases the concentration and duration of action of ACh at cholinergic synapses, enhancing neurotransmission and improving cognitive function in patients with Alzheimer's.[6] Donepezil exhibits a mixed competitive and non-competitive inhibition of AChE, suggesting multiple binding interactions with the enzyme.[4]
Signaling Pathway
The inhibition of AChE by Donepezil leads to an accumulation of acetylcholine in the synaptic cleft. This elevated ACh level results in enhanced activation of postsynaptic nicotinic and muscarinic acetylcholine receptors, which are crucial for learning and memory processes.[2][5]
Quantitative Data: In Vitro and In Vivo Efficacy
The potency of Donepezil as an AChE inhibitor has been quantified in numerous studies.
| Parameter | Value | Species/System | Reference |
| IC50 (AChE) | 6.7 nM | In vitro | [6] |
| IC50 (AChE) | 21 ± 0.001 µM | In vitro | [7] |
| Ki (AChE) | 56 nM | Electric eel | [8] |
| In vivo AChE Inhibition | 27% | Human cerebral cortex (5-10 mg/day) | [9] |
| In vivo AChE Inhibition | 31.5 ± 5.7% (max) | Rat plasma | [10] |
| Plasma IC50 | 37 ± 4.1 ng/ml | Monkey | [11] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol outlines the colorimetric method for determining AChE activity and its inhibition.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.
-
AChE Solution: Prepare a working solution of AChE in Assay Buffer.
-
Substrate Solution: Prepare a solution of acetylthiocholine iodide (ATCh) in deionized water.
-
Chromogen Solution: Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in Assay Buffer.
-
Inhibitor Solutions: Prepare a series of dilutions of Donepezil in the appropriate solvent (e.g., DMSO), then dilute further in Assay Buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add Assay Buffer, DTNB solution, and the test compound (Donepezil) or vehicle control.
-
Add the AChE enzyme solution to all wells except the blank.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the ATCh substrate solution to all wells.
-
Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of the reaction (V) from the linear portion of the absorbance versus time plot.
-
The percent inhibition is calculated using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Risperidone: A Multi-Target Antagonist for the Management of Schizophrenia
Risperidone is an atypical antipsychotic medication effective in treating the positive and negative symptoms of schizophrenia.[12] Its therapeutic efficacy is attributed to its unique antagonism of multiple neurotransmitter receptors, primarily dopamine D2 and serotonin 5-HT2A receptors.[13]
Mechanism of Action: Modulating Dopaminergic and Serotonergic Pathways
The "dopamine hypothesis" of schizophrenia suggests that an overactivity of the mesolimbic dopamine pathway is associated with the positive symptoms of the disorder (e.g., hallucinations, delusions).[13] Risperidone acts as a potent antagonist at dopamine D2 receptors, thereby reducing dopaminergic neurotransmission in this pathway and alleviating positive symptoms.[12]
Furthermore, dysfunction in the serotonergic system is also implicated in schizophrenia. Risperidone exhibits a high affinity for and antagonism of serotonin 5-HT2A receptors.[14] This action is thought to contribute to its efficacy against negative symptoms and to a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[15]
Signaling Pathways
Risperidone's antagonism of D2 and 5-HT2A receptors modulates distinct downstream signaling cascades. D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[13] 5-HT2A receptors, also GPCRs, couple to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium and activating protein kinase C (PKC).[13] By blocking these receptors, Risperidone prevents the signaling initiated by dopamine and serotonin, respectively.
Quantitative Data: Receptor Binding Affinity
The binding affinities of Risperidone for its primary targets have been well-characterized.
| Receptor | Ki (nM) | Reference |
| Dopamine D2 | 3.13 | [16] |
| Dopamine D2 | 3.2 | [14] |
| Serotonin 5-HT2A | 0.16 | [17] |
| Serotonin 5-HT2A | 0.2 | [14] |
| Alpha-1 Adrenergic | 0.8 | [17] |
| Histamine H1 | 2.23 | [17] |
| Alpha-2 Adrenergic | 7.54 | [17] |
Experimental Protocol: Radioligand Receptor Binding Assay
This protocol describes a general method for determining the binding affinity of a compound to a specific receptor using a radiolabeled ligand.
Detailed Protocol:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat striatum for D2 receptors, frontal cortex for 5-HT2A receptors) or cultured cells expressing the receptor of interest in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a series of tubes, add a constant amount of membrane preparation, a fixed concentration of the radioligand (e.g., [3H]raclopride for D2 or [3H]ketanserin for 5-HT2A), and varying concentrations of the unlabeled competitor drug (Risperidone).
-
For determining non-specific binding, a separate set of tubes will contain a high concentration of a known potent unlabeled ligand for the target receptor.
-
Incubate the tubes at a specific temperature for a time sufficient to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters using a cell harvester.
-
Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Quantification and Analysis:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
The IC50 value is determined from this curve.
-
The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion: The Enduring Legacy and Future of Piperidine-Based Therapeutics
The examples of Donepezil and Risperidone vividly illustrate the power of the piperidine scaffold in designing highly effective and specific drugs for complex neurological disorders. By understanding the intricate details of their mechanisms of action, from molecular interactions to their effects on signaling pathways, researchers can continue to leverage the unique properties of the piperidine core to develop the next generation of therapeutics with improved efficacy and safety profiles. This in-depth guide serves as a valuable resource for those dedicated to advancing the field of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase and its inhibition in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Alzheimer's Disease: Targeting the Cholinergic System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. donepezil | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Limited donepezil inhibition of acetylcholinesterase measured with positron emission tomography in living Alzheimer cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Estimation of plasma IC50 of donepezil hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Variation in Dopamine D2 and Serotonin 5-HT2A Receptor Genes is Associated with Working Memory Processing and Response to Treatment with Antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Functional crosstalk and heteromerization of serotonin 5-HT2A and dopamine D2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 15. Dopamine D2 receptors labeled with [3H]raclopride in rat and rabbit brains. Equilibrium binding, kinetics, distribution and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Relationship between Dose, Drug Levels, and D2 Receptor Occupancy for the Atypical Antipsychotics Risperidone and Paliperidone - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Risperidone compared with new and reference antipsychotic drugs: in vitro and in vivo receptor binding | Semantic Scholar [semanticscholar.org]
The Pivotal Role of 4-(2-(Trifluoromethoxy)phenoxy)piperidine in Modern Drug Discovery: A Technical Guide
For Immediate Release
[City, State] – [Date] – The 4-(2-(trifluoromethoxy)phenoxy)piperidine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a critical precursor for a diverse range of therapeutic agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its synthesis, pharmacological significance, and application in the discovery of novel drugs, with a particular focus on its utility in developing potent and selective receptor modulators.
Introduction
The piperidine ring is a ubiquitous heterocyclic motif found in numerous FDA-approved drugs and natural products, valued for its favorable physicochemical properties and its ability to confer drug-like characteristics. The strategic incorporation of a 2-(trifluoromethoxy)phenoxy group at the 4-position of the piperidine core introduces unique electronic and lipophilic properties. The trifluoromethoxy (-OCF₃) group is a bioisostere of the methoxy group but offers enhanced metabolic stability and increased lipophilicity, which can significantly improve a drug candidate's pharmacokinetic profile, including its ability to penetrate the blood-brain barrier. This makes the this compound scaffold particularly attractive for the development of central nervous system (CNS) active agents.
Synthesis of the Core Scaffold
The synthesis of this compound and its analogs is a critical first step in the drug discovery process. Several synthetic routes have been reported, often involving the coupling of a protected 4-hydroxypiperidine with a suitably substituted phenol. A general and robust method is outlined below.
General Synthetic Workflow
Caption: General synthetic workflow for the 4-(aryloxy)piperidine core.
Experimental Protocol: Synthesis of 4-[4-(Trifluoromethoxy)phenoxy]piperidine
A representative synthesis for a closely related analog, 4-[4-(trifluoromethoxy)phenoxy]piperidine, has been detailed and can be adapted for the 2-substituted isomer.[1]
-
Mesylation of N-protected 4-hydroxypiperidine: Ethyl 4-hydroxypiperidine-1-carboxylate is dissolved in toluene with triethylamine and cooled. Methanesulfonyl chloride is added dropwise, and the reaction is stirred.
-
Coupling with Phenol: 4-(Trifluoromethoxy)phenol, toluene, aqueous sodium hydroxide, and a phase-transfer catalyst (tetra-n-butyl ammonium chloride) are added to the reaction mixture. The mixture is heated to reflux.
-
Work-up and Isolation: After cooling, the aqueous layer is separated and discarded. The organic layer is washed with water.
-
Deprotection: Potassium hydroxide and ethanol are added to the organic layer, and the mixture is heated to reflux to remove the ethyl carbamate protecting group.
-
Final Work-up and Crystallization: The reaction mixture is cooled and concentrated. Toluene is added, and the organic layer is washed sequentially with water, brine, and aqueous ammonium chloride. The toluene solution is concentrated, and the residue is dissolved in a mixture of isopropanol, water, and aqueous sodium hydroxide. Upon cooling, the product crystallizes and is collected by filtration, washed with water, and dried.[1]
Application in Drug Discovery: A Case Study on Dopamine D4 Receptor Antagonists
While direct clinical candidates featuring the precise this compound scaffold are not prominently in the late-stage pipeline, closely related analogs have shown significant promise. A notable example is the development of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives as potent and selective dopamine D4 receptor (D4R) antagonists.[2][3] The D4 receptor is a G protein-coupled receptor implicated in various neurological and psychiatric disorders, including schizophrenia and Parkinson's disease.[4][5]
Dopamine D4 Receptor Signaling Pathway
Antagonists of the D4 receptor block the downstream signaling cascade initiated by dopamine. The D4 receptor is a D2-like receptor that couples to Gαi/o proteins.[1] Activation of the D4 receptor by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (camp) levels. D4 receptor antagonists prevent this inhibition, thereby modulating neuronal excitability and signaling.
Caption: Simplified signaling pathway of the Dopamine D4 receptor and the inhibitory action of an antagonist.
Structure-Activity Relationship (SAR) Studies
The development of D4R antagonists based on the 4-(phenoxymethyl)piperidine scaffold has involved extensive SAR studies to optimize potency and selectivity. The following tables summarize key findings from the study of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives.[2]
Table 1: SAR of the Phenoxy Moiety in 4,4-Difluoro-3-(phenoxymethyl)piperidine Derivatives
| Compound | R (Phenoxy Substitution) | D4R Kᵢ (nM) |
| 8a | 4-Fluoro | 220 |
| 8b | 3,4-Difluoro | 5.5 |
| 8c | 3-Methyl | 13 |
| 8f | 3-Fluoro-4-methyl | 72 |
| 8g-k | Heterocyclic Ethers | 150 - 1,660 |
Data extracted from a study on 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives.[2]
Table 2: SAR of the N-Substituent in 4,4-Difluoro-3-(phenoxymethyl)piperidine Derivatives
| Compound | N-Substituent (Ar¹) | D4R Kᵢ (nM) |
| 9j | Imidazo[1,5-a]pyrimidin-3-yl (with 4-cyanophenoxy) | 1.7 |
| 9k | Imidazo[1,5-a]pyrimidin-3-yl (with 3,4-difluorophenoxy) | 2.7 |
| 9l | Imidazo[1,5-a]pyrimidin-3-yl (with 4-fluoro-3-methylphenoxy) | 6.5 |
| 9n | Imidazo[1,2-a]pyridin-2-yl (with 3,4-difluorophenoxy) | 46.8 |
| 9p | Imidazo[1,2-a]pyridin-2-yl (with 4-fluorophenoxy) | 73 |
Data extracted from a study on 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives.[2]
These studies highlight that substitutions on the phenoxy ring and the nature of the nitrogen substituent on the piperidine ring are critical for high-affinity binding to the D4 receptor.
Experimental Protocols for Biological Evaluation
The biological activity of compounds derived from the this compound core is typically assessed using in vitro binding assays. A standard method for determining the binding affinity of a compound to its target receptor is the radioligand binding assay.
Radioligand Binding Assay for Dopamine D4 Receptor
This protocol describes a competitive binding assay to determine the inhibitory constant (Kᵢ) of a test compound for the D4 receptor.
Materials:
-
Membrane preparation from cells expressing the human dopamine D4 receptor.
-
Radioligand (e.g., [³H]N-methylspiperone).
-
Test compound (unlabeled).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).[6]
-
Non-specific binding determinant (e.g., 10 µM haloperidol).
-
96-well plates.
-
Glass fiber filters (pre-soaked in polyethyleneimine).
-
Filtration apparatus (cell harvester).
-
Scintillation counter and scintillation cocktail.
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding (membranes, radioligand, buffer), non-specific binding (membranes, radioligand, non-specific determinant), and competitive binding (membranes, radioligand, and serial dilutions of the test compound).
-
Incubation: Add the membrane preparation, radioligand (at a concentration close to its Kₔ), and either buffer, non-specific determinant, or test compound to the appropriate wells. Incubate the plate for a defined period (e.g., 60-120 minutes) at room temperature with gentle agitation to reach equilibrium.[6]
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. For the competitive binding wells, determine the concentration of the test compound that inhibits 50% of the specific binding (IC₅₀). The Kᵢ value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.
Experimental Workflow Diagram
Caption: Workflow for a typical radioligand binding assay.
Conclusion and Future Directions
The this compound scaffold is a valuable building block in drug discovery, offering a unique combination of properties that can be leveraged to develop novel therapeutics, particularly for CNS disorders. The case study of its fluorinated analogs as dopamine D4 receptor antagonists demonstrates the potential of this core structure to yield highly potent and selective drug candidates. Future research in this area will likely focus on exploring a wider range of substitutions on both the phenoxy and piperidine rings to modulate pharmacological activity and optimize pharmacokinetic profiles for various therapeutic targets. As our understanding of the biological roles of different receptors and enzymes continues to grow, so too will the applications of this versatile chemical scaffold in the development of next-generation medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Schizophrenia and L-745,870, a novel dopamine D4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of a selective D4 dopamine receptor antagonist (L-745,870) in acutely psychotic inpatients with schizophrenia. D4 Dopamine Antagonist Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
lipophilicity and metabolic stability of trifluoromethoxy groups in drugs
An In-Depth Technical Guide to the Role of Trifluoromethoxy Groups in Drug Design: Lipophilicity and Metabolic Stability
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone for optimizing the druglike properties of bioactive molecules.[1][2] Among these, the trifluoromethoxy group (-OCF3) has emerged as a uniquely valuable substituent for enhancing both the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2][3] Its utility stems from a powerful combination of high lipophilicity, profound metabolic stability, and strong electron-withdrawing character.[3][4]
This technical guide offers an in-depth examination of two critical physicochemical properties conferred by the trifluoromethoxy group: lipophilicity and metabolic stability. It provides researchers, scientists, and drug development professionals with quantitative data, detailed experimental protocols, and visual workflows to facilitate a comprehensive understanding of the strategic application of the -OCF3 moiety in drug design.
Lipophilicity of the Trifluoromethoxy Group
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial parameter in drug discovery, heavily influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1] It is most commonly quantified by the partition coefficient (LogP) or the distribution coefficient (LogD at a specific pH).[1] The trifluoromethoxy group is considered one of the most lipophilic substituents used in medicinal chemistry.[2]
The contribution of a substituent to a molecule's lipophilicity can be estimated using the Hansch hydrophobicity constant (π). The trifluoromethoxy group possesses a Hansch π value of +1.04, indicating it substantially increases a molecule's overall lipophilicity when replacing a hydrogen atom (π = 0).[2] This high lipophilicity can enhance properties such as membrane permeability and binding affinity to hydrophobic pockets in target proteins.[3][5]
Quantitative Lipophilicity Data
The following table summarizes the lipophilicity contribution of the trifluoromethoxy group in comparison to other common substituents.
| Substituent | Hansch π Value | Impact on Lipophilicity | Reference |
| -H | 0.00 | Baseline | N/A |
| -CH3 (Methyl) | +0.56 | Moderate Increase | [6] |
| -CF3 (Trifluoromethyl) | +0.88 | Significant Increase | [3] |
| -OCF3 (Trifluoromethoxy) | +1.04 | Very High Increase | [2] |
| -OCH3 (Methoxy) | -0.02 | Negligible Change | N/A |
Metabolic Stability of the Trifluoromethoxy Group
Metabolic stability refers to a compound's resistance to biotransformation by metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily located in the liver.[7] Poor metabolic stability can lead to rapid clearance, short half-life, and low bioavailability, hindering a drug candidate's clinical success.
The trifluoromethoxy group is exceptionally effective at enhancing metabolic stability, particularly when it replaces a metabolically labile methoxy (-OCH3) group.[3][8] The primary metabolic pathway for a methoxy group is O-demethylation, a rapid oxidative process mediated by CYP enzymes.[8] The -OCF3 group blocks this pathway for two main reasons:
-
High Bond Strength : The carbon-fluorine (C-F) bonds are significantly stronger than carbon-hydrogen (C-H) bonds, making the trifluoromethyl portion of the moiety highly resistant to enzymatic cleavage.[3][6]
-
Steric Hindrance : The bulkier trifluoromethyl component sterically shields the ether oxygen, preventing CYP enzymes from accessing and oxidizing the O-C bond.[3]
This metabolic blocking effect can dramatically increase a drug's half-life and improve its pharmacokinetic profile.[3][6]
Comparative Metabolic Stability Data
While specific numerical data varies widely between molecular scaffolds, the following table outlines the generally observed effects on metabolic stability when a methoxy group is replaced by a trifluoromethoxy group on an aromatic ring.
| Parameter | Methoxy (-OCH3) Analog | Trifluoromethoxy (-OCF3) Analog | Rationale |
| Primary Metabolic Pathway | O-Demethylation | Blocked; metabolism shifts elsewhere | C-F bonds and steric hindrance prevent O-dealkylation.[3][8] |
| Half-Life (t½) in vitro | Shorter | Longer | The rate of metabolic clearance is significantly reduced. |
| Intrinsic Clearance (CLint) | Higher | Lower | A lower rate of metabolism corresponds to lower intrinsic clearance. |
| Number of Metabolites | Often higher | Generally lower | A major metabolic pathway is inhibited, limiting downstream metabolite formation. |
Experimental Protocols
Accurate assessment of lipophilicity and metabolic stability requires robust and standardized experimental methods.
Protocol 1: Lipophilicity Determination (LogP)
The "shake-flask" method is the gold-standard technique for experimentally determining LogP.[1]
-
Preparation of Phases : Prepare n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for LogD) and pre-saturate them with each other by mixing and allowing them to separate overnight. This ensures thermodynamic equilibrium.[1]
-
Compound Dissolution : Accurately weigh and dissolve the test compound in one of the phases (typically the one in which it is more soluble).
-
Partitioning : Add a known volume of the second phase to the solution from step 2. Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow the compound to partition between the two immiscible layers.[9]
-
Phase Separation : Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.
-
Concentration Analysis : Carefully collect an aliquot from each phase. Determine the concentration of the compound in each layer using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.[1][9]
-
Calculation : Calculate the LogP value using the formula: LogP = log10 ( [Compound]octanol / [Compound]aqueous )[1]
Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay measures the rate of disappearance of a parent drug when incubated with human liver microsomes (HLM), which are rich in CYP enzymes.[6][10]
-
Reagent Preparation :
-
Test Compound Working Solution : Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO) and dilute it to the final working concentration in the reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
HLM Solution : Thaw pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold reaction buffer.[11]
-
NADPH Regenerating System : Prepare a solution containing cofactors necessary for CYP enzyme activity (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in the reaction buffer. This system continuously generates the required NADPH.[6]
-
-
Incubation :
-
Aliquot the HLM solution into wells of a 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.[6]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to each well.[6]
-
-
Time-Point Sampling :
-
Reaction Termination (Quenching) : Stop the reaction by adding an equal volume of an ice-cold "stop solution" (e.g., acetonitrile containing an internal standard) to the wells. This precipitates the microsomal proteins and halts all enzymatic activity.[6]
-
Sample Processing : Centrifuge the 96-well plate to pellet the precipitated proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis : Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of the parent drug remaining at each time point.[10]
-
Data Analysis :
Mandatory Visualizations
Logical Relationships of the Trifluoromethoxy Group
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 11. merckmillipore.com [merckmillipore.com]
discovery of novel bioactive molecules using piperidine scaffolds
An In-depth Technical Guide for Researchers and Drug Development Professionals
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a titan in medicinal chemistry, rightfully earning its status as a "privileged scaffold." Its prevalence in a vast array of FDA-approved drugs is a testament to its remarkable versatility and favorable pharmacological properties. This technical guide explores the strategic use of the piperidine scaffold in the discovery of novel bioactive molecules, focusing on key examples, their mechanisms of action, quantitative biological data, and the experimental protocols underpinning their development.
The Physicochemical Advantage of the Piperidine Moiety
The enduring success of the piperidine scaffold in drug design can be attributed to a unique combination of structural and electronic features that positively influence a molecule's pharmacokinetic and pharmacodynamic profiles.[1]
-
Basicity and Target Interaction: The nitrogen atom within the piperidine ring is basic, and at physiological pH, it is predominantly protonated. This allows for the formation of strong ionic interactions with acidic residues in target proteins, a crucial feature for the binding affinity of many piperidine-containing drugs.[1]
-
Conformational Flexibility: The sp³-hybridized carbon atoms grant the piperidine ring significant conformational flexibility, most notably the ability to adopt a low-energy chair conformation. This allows the molecule to orient its substituents in optimal three-dimensional arrangements for binding to diverse and complex biological targets.[1][2]
-
Modulation of Physicochemical Properties: The piperidine motif enhances overall "drug-likeness" by providing a balance of lipophilicity and solubility.[1] Its presence can improve a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, often while reducing toxicity.
-
Metabolic Stability: The piperidine ring is generally considered metabolically stable.[3] However, positions adjacent to the nitrogen can be susceptible to oxidation. Strategic functionalization at these "soft spots" is a common strategy to enhance metabolic stability.[3]
Due to these favorable characteristics, the piperidine nucleus is a cornerstone in the development of therapeutics for a wide range of diseases, including those affecting the central nervous system (CNS), cancer, and infectious diseases.[4]
Case Study 1: Donepezil - A Piperidine-Based Acetylcholinesterase Inhibitor
Donepezil (Aricept®) is a leading therapeutic for managing the symptoms of mild to moderate Alzheimer's disease.[5][6] Structurally, it features a piperidine ring linking an N-benzyl group to a dimethoxyindanone moiety.[7]
Mechanism of Action and Signaling Pathway
Alzheimer's disease is characterized by a deficit in cholinergic neurotransmission.[5] Donepezil is a potent, selective, and reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[5][6] By inhibiting AChE, donepezil increases the concentration and duration of action of ACh, thereby enhancing cholinergic signaling.[6][8] This helps to ameliorate the cognitive and memory deficits associated with the disease.[5]
Quantitative Biological Data
Donepezil demonstrates high potency and selectivity for AChE over butyrylcholinesterase (BChE), another cholinesterase enzyme.[9]
| Compound | Target | IC50 Value | Notes | Reference(s) |
| Donepezil | Acetylcholinesterase (AChE) | 5.7 nM | Potent and selective inhibition. | |
| Donepezil | Human Acetylcholinesterase (hAChE) | 11 nM | [9] | |
| Donepezil | Equine Butyrylcholinesterase (eqBChE) | 3.3 µM | Demonstrates high selectivity for AChE. | [9] |
| Donepezil | Plasma IC50 (in vivo, AD patients) | 53.6 ± 4.0 ng/mL | Concentration required for 50% AChE inhibition in the brain. | [10] |
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a common colorimetric method for determining the in vitro potency of inhibitors against AChE.[11][12]
Principle: The assay measures the activity of AChE by quantifying the production of thiocholine. AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored anion that is detected spectrophotometrically at 412 nm.[12] The rate of TNB formation is proportional to AChE activity, and a decrease in this rate in the presence of a test compound indicates inhibition.
Materials:
-
Recombinant human Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCh) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Donepezil (as a positive control)
-
Test compounds (dissolved in DMSO)
-
Assay Buffer: Phosphate buffer (e.g., 100 mM, pH 8.0)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in Assay Buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.
-
Prepare stock solutions of ATCh (e.g., 10 mM) and DTNB (e.g., 3 mM) in Assay Buffer.
-
Prepare a serial dilution of Donepezil and the test compounds in Assay Buffer. Ensure the final DMSO concentration in the assay well is low (e.g., <1%) to avoid enzyme inhibition.
-
-
Assay Plate Setup (per well):
-
Add 45 µL of AChE solution to each well (except for the "No Enzyme" control).
-
Add 45 µL of Assay Buffer to the "No Enzyme" control well.
-
Add 5 µL of the serially diluted test compounds, Donepezil (positive control), or vehicle (e.g., 1% DMSO in buffer for "No Inhibitor" control) to the appropriate wells.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Prepare a Reaction Mix containing ATCh and DTNB in Assay Buffer. For each well, mix 1 µL of Substrate stock and 0.5 µL of DTNB stock into ~150 µL of Assay Buffer.[13]
-
To initiate the reaction, add 150 µL of the Reaction Mix to all wells.
-
Immediately measure the absorbance at 412 nm at time 0, and then kinetically every minute for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V = ΔAbsorbance/Δtime) for each well.
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_no_inhibitor))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Case Study 2: Rolipram - A Piperidine-Based Phosphodiesterase 4 (PDE4) Inhibitor
Rolipram is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme family crucial for regulating intracellular signaling.[1] Although its clinical development was halted due to side effects, it remains a vital research tool for studying the role of PDE4 in inflammation, depression, and other neurological disorders.[14]
Mechanism of Action and Signaling Pathway
PDE4 is the primary enzyme responsible for the hydrolysis and inactivation of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger.[15][16] By selectively inhibiting PDE4, rolipram prevents the degradation of cAMP, leading to its accumulation within the cell.[16] Elevated cAMP levels activate downstream effectors such as Protein Kinase A (PKA). PKA then phosphorylates various target proteins, including the transcription factor cAMP-response element-binding protein (CREB), which modulates the transcription of genes involved in inflammation and neuronal function.[17][18]
Quantitative Biological Data
Rolipram exhibits varying potency against the different isoforms of the PDE4 enzyme family.
| Compound | Target Isoform | IC50 Value | Notes | Reference(s) |
| Rolipram | PDE4A | 3 nM | High affinity for the PDE4A isoform. | [1][3] |
| Rolipram | PDE4B | 130 nM | Lower affinity compared to PDE4A. | [1][3] |
| Rolipram | PDE4D | 240 nM | Lower affinity compared to PDE4A. | [1][3] |
| (±)-Rolipram | Cytosolic PDE4 (human monocytes) | 313 ± 6.7 nM | [2] | |
| R-(-)-rolipram | Cytosolic PDE4 (human monocytes) | ~104 nM | The R-enantiomer is more potent. | [2] |
| S-(+)-rolipram | Cytosolic PDE4 (human monocytes) | ~312 nM | The S-enantiomer is less potent. | [2] |
Experimental Protocol: In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)
This protocol describes a robust, homogeneous fluorescence polarization (FP) assay suitable for high-throughput screening of PDE4 inhibitors.[4][15]
Principle: The assay quantifies the activity of PDE4 by monitoring the hydrolysis of a fluorescein-labeled cAMP substrate (FAM-cAMP). The small FAM-cAMP molecule tumbles rapidly in solution, resulting in a low fluorescence polarization signal. When PDE4 hydrolyzes FAM-cAMP to FAM-AMP, a specific phosphate-binding agent in the reaction mix binds to the newly formed 5'-monophosphate. This creates a much larger molecular complex that tumbles slowly, leading to a high fluorescence polarization signal. The increase in FP signal is directly proportional to PDE4 activity, and inhibition is measured as a reduction in this signal.[4][19]
Materials:
-
Recombinant human PDE4B enzyme
-
FAM-cAMP - Fluorescent substrate
-
Binding Agent (e.g., IMAP™ beads or similar)
-
Rolipram (as a positive control)
-
Test compounds (dissolved in DMSO)
-
Assay Buffer: Tris-based buffer (pH ~7.4) containing MgCl₂
-
Low-volume, black, 384-well microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of Rolipram and the test compounds in Assay Buffer containing a fixed percentage of DMSO (e.g., 1%).
-
Prepare a "No Inhibitor" control (buffer with 1% DMSO) and a "Blank" control (buffer only).
-
-
Assay Plate Setup (per well):
-
Add 5 µL of each inhibitor dilution to the appropriate wells of the 384-well plate.
-
-
Substrate and Enzyme Addition:
-
Thaw the FAM-cAMP substrate on ice and dilute it to the desired working concentration (e.g., 100 nM) in Assay Buffer. Add 5 µL of the diluted substrate to all wells.
-
Thaw the PDE4B enzyme on ice and dilute it to its working concentration in Assay Buffer. To initiate the reaction, add 10 µL of the diluted enzyme to all wells except the "Blank" wells.
-
-
Enzymatic Reaction:
-
Incubate the plate for 60 minutes at room temperature, protected from light. The incubation time may require optimization based on enzyme activity.
-
-
Reaction Termination and Signal Detection:
-
Dilute the Binding Agent according to the manufacturer's instructions.
-
Add 60 µL of the diluted Binding Agent to all wells to stop the enzymatic reaction.
-
Incubate the plate at room temperature for at least 30 minutes to allow for complete binding.
-
Measure the fluorescence polarization using a microplate reader (e.g., excitation at 485 nm and emission at 530 nm).
-
-
Data Analysis:
-
Subtract the average FP value of the "Blank" wells from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (FP_inhibitor - FP_min) / (FP_max - FP_min)) Where FP_min is the signal from the "No Enzyme" control and FP_max is the signal from the "No Inhibitor" control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Synthetic Strategies: An Overview
The synthesis of bioactive piperidine molecules often involves multi-step sequences to construct and functionalize the heterocyclic core. A common and industrially scalable approach for molecules like Donepezil involves the aldol condensation of a substituted indanone with an N-benzylpiperidine-4-carboxaldehyde, followed by the reduction of the resulting intermediate.[20][21][22]
For molecules like Rolipram, modern approaches such as continuous flow synthesis are being employed to improve safety, reproducibility, and scalability, particularly for producing specific enantiomers. These methods often involve key steps like asymmetric conjugate additions followed by reductions and cyclization to form the final lactam ring.[23][24]
Conclusion
The piperidine scaffold remains an exceptionally valuable and "privileged" structure in the field of drug discovery. Its inherent physicochemical properties provide a robust foundation for developing molecules with favorable ADME profiles and potent activity against a wide range of biological targets. As demonstrated by the case studies of Donepezil and Rolipram, the strategic incorporation of the piperidine ring has led to significant therapeutic agents and invaluable research tools. The continued evolution of synthetic methodologies, including asymmetric and flow chemistry techniques, will undoubtedly expand the chemical space accessible to medicinal chemists, ensuring that the piperidine scaffold will continue to be a cornerstone of innovative drug design for years to come.
References
- 1. Rolipram | Cell Signaling Technology [cellsignal.com]
- 2. Evidence that cyclic AMP phosphodiesterase inhibitors suppress TNF alpha generation from human monocytes by interacting with a 'low-affinity' phosphodiesterase 4 conformer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 6. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]
- 8. goodrx.com [goodrx.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. attogene.com [attogene.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. PDE4 inhibitor rolipram inhibits the expression of microsomal prostaglandin E synthase‐1 by a mechanism dependent on MAP kinase phosphatase‐1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Rolipram, a Selective Phosphodiesterase 4 Inhibitor, Ameliorates Mechanical Hyperalgesia in a Rat Model of Chemotherapy-Induced Neuropathic Pain through Inhibition of Inflammatory Cytokines in the Dorsal Root Ganglion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Rolipram, a Phosphodiesterase 4 Inhibitor, Stimulates Inducible cAMP Early Repressor Expression in Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. scispace.com [scispace.com]
- 21. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
A Technical Guide to Foundational Research on Trifluoromethoxy-Substituted Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a molecule's physicochemical and pharmacological properties.[1] While the trifluoromethyl (-CF₃) group is well-established, the trifluoromethoxy (-OCF₃) group has emerged as a highly promising, albeit less explored, substituent for decorating heterocyclic scaffolds.[1][2] Heterocyclic compounds are ubiquitous in pharmaceuticals, providing core structures essential for biological activity.[3] The addition of a trifluoromethoxy group can profoundly influence a compound's lipophilicity, metabolic stability, and target-binding interactions, making it a powerful tool in drug design.[4][5]
This technical guide provides an in-depth overview of the foundational research concerning trifluoromethoxy-substituted heterocyclic compounds, with a focus on their synthesis, key properties, and the logical framework for their application in drug discovery.
Physicochemical Properties and Impact on Drug Design
The trifluoromethoxy group imparts a unique combination of properties that medicinal chemists can leverage to optimize drug candidates. Its primary advantages over a simple methoxy group, and even the related trifluoromethyl group, stem from its distinct electronic nature and steric profile.[1][4]
-
Enhanced Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents used in drug design, with a Hansch lipophilicity parameter (π) of +1.04.[2] This high lipophilicity can significantly improve a drug's ability to cross biological membranes, such as the cell membrane or the blood-brain barrier, which is critical for bioavailability and reaching intracellular targets.[4][6]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCF₃ group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[4] This increased stability can lead to a longer biological half-life, potentially reducing the required dose and frequency of administration.[3]
-
Modulation of Electronics: The -OCF₃ group is strongly electron-withdrawing, which can significantly alter the electron distribution within a heterocyclic ring system.[6] This influences the acidity or basicity (pKa) of nearby functional groups, which in turn can affect how the molecule interacts with its biological target.[3]
The interplay of these properties is crucial for optimizing a compound's overall Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
Synthesis of Trifluoromethoxy-Substituted Heterocycles
Overview of Synthetic Challenges
The direct introduction of the trifluoromethoxy group presents significant challenges. This is primarily because the trifluoromethoxide anion ([OCF₃]⁻) is highly unstable and difficult to handle, limiting its use as a standard nucleophile.[2] Consequently, researchers have developed alternative strategies using specialized reagents that can deliver the -OCF₃ moiety under controlled conditions.[7]
Key Methodology: Trifluoromethoxylation of Heterocyclic N-Oxides
A notable method for the synthesis of trifluoromethoxy-substituted N-heterocycles involves the reaction of heterocyclic N-oxides with trifluoromethyl triflate (TFMT). In this reaction, TFMT acts as a bifunctional reagent: it first activates the N-oxide by forming an N-triflate cation, rendering the heterocyclic ring more electrophilic. It also serves as the source for the trifluoromethoxy nucleophile, which then attacks the activated ring to yield the desired product after elimination.[7]
Detailed Experimental Protocol
The following is a representative protocol adapted from the literature for the trifluoromethoxylation of 8-substituted quinoline N-oxides.[7]
Materials and Reagents:
-
Substituted Heterocyclic N-Oxide (1.0 mmol)
-
Trifluoromethyl Triflate (TFMT) (1.5 equiv, 1.5 mmol)
-
Anhydrous 1,2-dimethoxyethane (DME)
-
3,3-Dimethyl-2-butanone (tBuC(O)Me)
-
Argon or Nitrogen atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, round-bottom flask under an inert argon atmosphere, add the heterocyclic N-oxide (1.0 mmol).
-
Dissolve the N-oxide in a 20:1 mixture of anhydrous DME and tBuC(O)Me to achieve a final substrate concentration of 0.05 M.
-
Cool the solution in an ice bath or to the specified reaction temperature.
-
Slowly add trifluoromethyl triflate (1.5 mmol) to the stirred solution via syringe.
-
Allow the reaction to stir at room temperature (or as specified) and monitor its progress using thin-layer chromatography (TLC) or ¹⁹F NMR.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final trifluoromethoxy-substituted heterocycle.
Reaction Scope and Data
The trifluoromethoxylation using TFMT has been successfully applied to a range of 8-substituted quinoline N-oxides. The presence of a substituent at the 8-position was found to be necessary for the reaction to proceed effectively.[7]
| Entry | Heterocyclic N-Oxide Substrate | Product | Yield (%)[7] |
| 1 | 8-Methylquinoline N-oxide | 2-(Trifluoromethoxy)-8-methylquinoline | 42 |
| 2 | 8-Ethylquinoline N-oxide | 2-(Trifluoromethoxy)-8-ethylquinoline | 53 |
| 3 | 8-Isopropylquinoline N-oxide | 2-(Trifluoromethoxy)-8-isopropylquinoline | 56 |
| 4 | 8-Phenylquinoline N-oxide | 2-(Trifluoromethoxy)-8-phenylquinoline | 59 |
| 5 | 8-Bromoquinoline N-oxide | 2-(Trifluoromethoxy)-8-bromoquinoline | 42 |
| 6 | 8-Chloroquinoline N-oxide | 2-(Trifluoromethoxy)-8-chloroquinoline | 41 |
| 7 | Benzo[f]quinoline N-oxide | 3-(Trifluoromethoxy)benzo[f]quinoline | 37 |
| 8 | Phenanthridine N-oxide | 6-(Trifluoromethoxy)phenanthridine | 31 |
Application in Drug Discovery: A Workflow Overview
The integration of trifluoromethoxy-substituted heterocycles into a drug discovery pipeline follows a structured, multi-stage process. The unique properties of the -OCF₃ group are considered at various stages, from initial library design to lead optimization, to enhance the probability of developing a successful clinical candidate.
Conclusion
Trifluoromethoxy-substituted heterocyclic compounds represent a valuable and powerful class of molecules in modern chemical research, particularly for drug discovery and development.[1] The -OCF₃ group offers a distinct set of physicochemical advantages, including enhanced metabolic stability and high lipophilicity, which can be strategically employed to overcome common pharmacokinetic challenges.[4] While their synthesis requires specialized methods to circumvent the instability of the trifluoromethoxide anion, protocols utilizing reagents like trifluoromethyl triflate provide viable pathways to these complex structures.[2][7] As synthetic methodologies continue to evolve, the application of these unique building blocks is expected to expand, paving the way for the development of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. pubs.rsc.org [pubs.rsc.org]
A Technical Guide to the Preliminary Screening of 4-(2-(Trifluoromethoxy)phenoxy)piperidine Libraries
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the preliminary screening process for compound libraries based on the 4-(2-(trifluoromethoxy)phenoxy)piperidine scaffold. This chemical moiety is of significant interest in medicinal chemistry, particularly for the development of agents targeting the central nervous system (CNS).[1][2] The inclusion of a trifluoromethoxy group can enhance metabolic stability and improve blood-brain barrier penetration, making this scaffold a promising starting point for the discovery of novel therapeutics.[1][2]
This document outlines a representative screening cascade, leveraging methodologies and data from closely related phenoxymethylpiperidine libraries investigated as Dopamine D4 Receptor (D4R) antagonists. The D4 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the frontal cortex, is implicated in various neurological and psychiatric conditions, including schizophrenia, ADHD, and Parkinson's disease.[3][4]
Experimental Workflow: A Representative Screening Cascade
The preliminary screening of a novel compound library typically follows a staged workflow. This process is designed to efficiently identify promising "hit" compounds from a large collection and subsequently validate their activity. The workflow begins with a high-throughput primary screen, followed by hit confirmation and secondary assays to characterize the potency and preliminary pharmacokinetic properties of the validated compounds.
Data Presentation: Representative Structure-Activity Relationships
The following table summarizes structure-activity relationship (SAR) data for a library of 4,4-difluoro-3-(phenoxymethyl)piperidine analogs, which serve as a relevant example for the screening of this compound derivatives against the Dopamine D4 Receptor. Binding affinity is presented as the inhibitor constant (Ki), determined through competitive radioligand binding assays.
| Compound ID | R Group (Phenoxy Substitution) | D4R Ki (nM) |
| 8a | 4-Fluorophenyl | 140 |
| 8b | 3,4-Difluorophenyl | 5.5 |
| 8c | 3-Methylphenyl | 13 |
| 8f | 3-Fluoro-4-methylphenyl | 72 |
| 9j | 4-Cyanophenoxy | 1.7 |
| 9k | 3,4-Difluorophenoxy | 2.7 |
| 9l | 4-Fluoro-3-methylphenoxy | 6.5 |
| 9m | 4-Cyano-3-fluorophenoxy | 21 |
Data is representative of a closely related 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold, as reported in studies of D4R antagonists.[5]
Signaling Pathway: Dopamine D4 Receptor
The Dopamine D4 receptor is a D2-like G protein-coupled receptor that primarily couples to the Gαi/o subunit.[3][6] Upon activation by dopamine, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of Protein Kinase A (PKA). Additionally, D4R activation can modulate the activity of various ion channels, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels, influencing neuronal excitability.[7]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are representative and may require optimization based on the specific library and biological target.
Primary Screening: Radioligand Binding Assay (Competitive Inhibition)
This assay quantifies the ability of a test compound to displace a known radiolabeled ligand from its receptor, thereby determining the compound's binding affinity.
Materials:
-
Receptor Source: Membranes from HEK293 cells stably expressing the human Dopamine D4 Receptor.
-
Radioligand: [³H]Spiperone or another suitable D4R ligand.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known non-radioactive D4R antagonist like haloperidol.
-
Test Compounds: this compound library members dissolved in DMSO.
-
Filtration Plate: 96-well glass fiber filter plate (e.g., Millipore MultiScreen).
-
Scintillation Fluid.
-
Microplate Scintillation Counter.
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds in assay buffer. For a primary screen, a single concentration (e.g., 10 µM) is typically used.
-
Assay Setup: In a 96-well reaction plate, combine:
-
50 µL of test compound dilution (or buffer for total binding, or non-specific control).
-
50 µL of radioligand at a concentration near its Kd.
-
100 µL of receptor membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each test compound relative to the total and non-specific binding controls.
Secondary Assay: In Vitro Metabolic Stability (Microsomal Stability Assay)
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an early indication of its potential in vivo clearance rate.
Materials:
-
Liver Microsomes: Human liver microsomes (HLM).
-
Cofactor: NADPH regenerating system.
-
Buffer: Potassium phosphate buffer (100 mM, pH 7.4).
-
Test Compounds: Confirmed hits from primary screening.
-
Positive Control: A compound with known metabolic instability (e.g., verapamil).
-
Reaction Termination Solution: Ice-cold acetonitrile containing an internal standard.
-
LC-MS/MS system.
Procedure:
-
Preparation: Thaw liver microsomes and the NADPH regenerating system on ice.
-
Reaction Mixture: In a microcentrifuge tube, pre-warm a mixture of buffer and microsomes (e.g., 0.5 mg/mL protein concentration) at 37°C.
-
Initiation: Add the test compound (e.g., to a final concentration of 1 µM) to the pre-warmed mixture. After a brief pre-incubation, initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the ice-cold termination solution to stop the reaction.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[8][9]
Secondary Assay: Plasma Protein Binding (Rapid Equilibrium Dialysis - RED)
This assay determines the fraction of a compound that binds to plasma proteins, which is crucial as only the unbound fraction is typically available to exert a pharmacological effect.
Materials:
-
Plasma: Pooled human plasma.
-
Dialysis Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
RED Device: Commercially available 96-well rapid equilibrium dialysis plates.
-
Test Compounds: Confirmed hits.
-
LC-MS/MS system.
Procedure:
-
Compound Spiking: Spike the test compound into the plasma at a defined concentration (e.g., 1 µM).
-
Device Loading: Add the spiked plasma to one chamber of the RED device and an equal volume of PBS to the other chamber, which is separated by a semi-permeable dialysis membrane.
-
Incubation: Seal the plate and incubate at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to allow the unbound compound to reach equilibrium across the membrane.
-
Sampling: After incubation, carefully collect samples from both the plasma and the buffer chambers.
-
Sample Preparation: Matrix-match the samples (add buffer to the plasma sample and blank plasma to the buffer sample) and then precipitate the proteins with acetonitrile containing an internal standard.
-
Analysis: Centrifuge the samples and analyze the supernatants by LC-MS/MS to determine the concentration of the compound in both chambers.
-
Data Analysis: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.[10][11]
References
- 1. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. multispaninc.com [multispaninc.com]
- 3. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 4. What are D4 receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. The dopamine D4 receptor, the ultimate disordered protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mttlab.eu [mttlab.eu]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. Plasma Protein Binding Assay [visikol.com]
- 11. enamine.net [enamine.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(2-(Trifluoromethoxy)phenoxy)piperidine from 4-hydroxypiperidine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-(2-(Trifluoromethoxy)phenoxy)piperidine is a valuable building block in medicinal chemistry, frequently utilized as a key intermediate in the synthesis of pharmacologically active compounds, particularly those targeting the central nervous system.[1] The incorporation of the trifluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This document provides a detailed protocol for the synthesis of this compound from 4-hydroxypiperidine via a robust and scalable two-step process involving a Williamson ether synthesis followed by deprotection.
The presented methodology first involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group. This is a common strategy to prevent side reactions of the secondary amine during the subsequent etherification step. The subsequent Williamson ether synthesis involves the deprotonation of the hydroxyl group of N-Boc-4-hydroxypiperidine to form an alkoxide, which then undergoes a nucleophilic substitution reaction with a suitable aryl halide or by activation of the alcohol.[2][3][4][5] A more direct approach, and the one detailed below, is the Mitsunobu reaction, which allows for the direct coupling of the N-Boc-4-hydroxypiperidine with 2-(trifluoromethoxy)phenol.[6][7][8] This reaction typically proceeds under mild conditions with an inversion of stereochemistry at the alcohol carbon.[7][8] The final step is the removal of the Boc protecting group under acidic conditions to yield the target compound.
Experimental Protocols
Methodology 1: Mitsunobu Reaction
The Mitsunobu reaction provides a reliable method for the synthesis of aryl ethers from alcohols and phenols.[6][7][8] This protocol outlines the synthesis of this compound starting from N-Boc-4-hydroxypiperidine and 2-(trifluoromethoxy)phenol.
Step 1: Synthesis of tert-butyl this compound-1-carboxylate
-
To a stirred solution of N-Boc-4-hydroxypiperidine (1.0 eq), 2-(trifluoromethoxy)phenol (1.1 eq), and triphenylphosphine (PPh3) (1.2 eq) in anhydrous tetrahydrofuran (THF) (10 mL/mmol of N-Boc-4-hydroxypiperidine) at 0 °C under a nitrogen atmosphere, add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford tert-butyl this compound-1-carboxylate.
Step 2: Synthesis of this compound
-
Dissolve the purified tert-butyl this compound-1-carboxylate (1.0 eq) in a solution of hydrochloric acid in 1,4-dioxane (e.g., 4 M HCl, 5-10 eq).
-
Stir the solution at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether.
-
Basify the aqueous layer to pH > 10 with a suitable base (e.g., 1 M NaOH) and extract with dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Data Presentation
Table 1: Reagent and Product Summary for Mitsunobu Route
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalent | Purity (%) | Expected Yield (%) |
| N-Boc-4-hydroxypiperidine | C₁₀H₁₉NO₃ | 201.26 | 1.0 | >98 | - |
| 2-(Trifluoromethoxy)phenol | C₇H₅F₃O₂ | 178.11 | 1.1 | >98 | - |
| Triphenylphosphine | C₁₈H₁₅P | 262.29 | 1.2 | >98 | - |
| Diisopropyl azodicarboxylate | C₈H₁₄N₂O₄ | 202.21 | 1.2 | >95 | - |
| tert-butyl this compound-1-carboxylate | C₁₇H₂₂F₃NO₄ | 361.35 | - | >95 | 70-85 |
| This compound | C₁₂H₁₄F₃NO₂ | 261.24 | - | >98 | 85-95 |
Mandatory Visualization
Synthetic Workflow Diagram
References
- 1. 4-[4-(Trifluoromethoxy)phenoxy]piperidine [myskinrecipes.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. scholarship.richmond.edu [scholarship.richmond.edu]
- 6. benchchem.com [benchchem.com]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-arylation of Piperidine with Trifluoromethoxy Phenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-arylation of piperidine with trifluoromethoxy-substituted phenols, a crucial transformation in the synthesis of novel chemical entities for pharmaceutical and agrochemical research. The resulting N-aryl piperidine scaffold, incorporating the trifluoromethoxy group, is of significant interest due to the unique physicochemical properties conferred by this substituent, including increased metabolic stability and lipophilicity.
Two primary catalytic strategies are presented: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. While direct N-arylation with phenols can be challenging, these methods offer viable routes to the desired product.
Data Presentation
The following table summarizes representative quantitative data for analogous N-arylation reactions of piperidine with aryl electrophiles, providing a basis for expected outcomes.
| Entry | Arylating Agent | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Methylphenyl triflate | Pd(dba)₂ / DPPF | NaO-t-Bu | Toluene | 85 | 6 | 96 | [1] |
| 2 | 4-Biphenylyl triflate | Pd(dba)₂ / DPPF | NaO-t-Bu | Toluene | RT | 18 | 67 | [1] |
| 3 | 4-Bromoanisole | (SIPr)Pd(allyl)Cl | K-O-t-Bu | Dioxane | RT | 0.33 | 93 | [2] |
| 4 | 4-Bromotoluene | (SIPr)Pd(allyl)Cl | K-O-t-Bu | Dioxane | RT | 0.08 | 85 | [2] |
| 5 | Iodobenzene | CuI | K₃PO₄ | DMSO | RT | N/A | >98 | [3] |
| 6 | Iodobenzene | CuSO₄·5H₂O | None | Water | 80 | 6-8 | Moderate | [4] |
Experimental Protocols
Two distinct protocols are provided for the N-arylation of piperidine with a trifluoromethoxy phenol. Protocol A, a Buchwald-Hartwig approach, involves the preliminary conversion of the phenol to an aryl triflate, a more reactive electrophile. Protocol B outlines a direct Ullmann-type coupling of the phenol with piperidine.
Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination via an Aryl Triflate
This two-step procedure first involves the synthesis of the trifluoromethoxyphenyl triflate, followed by the palladium-catalyzed coupling with piperidine.
Step 1: Synthesis of 4-(Trifluoromethoxy)phenyl triflate
-
Materials: 4-(Trifluoromethoxy)phenol, Pyridine, Trifluoromethanesulfonic anhydride (Tf₂O), Dichloromethane (DCM).
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 4-(trifluoromethoxy)phenol (1.0 equiv.) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.2 equiv.) dropwise to the stirred solution.
-
Slowly add trifluoromethanesulfonic anhydride (1.1 equiv.) to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer, wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 4-(trifluoromethoxy)phenyl triflate.
-
Step 2: N-arylation of Piperidine
-
Materials: 4-(Trifluoromethoxy)phenyl triflate, Piperidine, Palladium(II) acetate (Pd(OAc)₂), XPhos, Sodium tert-butoxide (NaO-t-Bu), Anhydrous Toluene.
-
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.02 equiv.), XPhos (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.).[5]
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed toluene via syringe, followed by 4-(trifluoromethoxy)phenyl triflate (1.0 equiv.) and piperidine (1.2 equiv.).[5]
-
Heat the reaction mixture to 100 °C with vigorous stirring.[5]
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[5]
-
Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.[5]
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).[5]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 1-[4-(trifluoromethoxy)phenyl]piperidine.
-
Protocol B: Copper-Catalyzed Ullmann Condensation
This protocol describes the direct coupling of 4-(trifluoromethoxy)phenol with piperidine.
-
Materials: 4-(Trifluoromethoxy)phenol, Piperidine, Copper(I) iodide (CuI), N-Methylglycine, Potassium phosphate (K₃PO₄), Anhydrous Dimethyl sulfoxide (DMSO).
-
Procedure:
-
To a reaction vessel, add 4-(trifluoromethoxy)phenol (1.0 equiv.), CuI (0.05 - 0.1 equiv.), N-methylglycine (0.1 - 0.2 equiv.), and K₃PO₄ (2.0 equiv.).
-
Add piperidine (1.5 - 2.0 equiv.) and anhydrous DMSO.
-
Seal the vessel and heat the mixture in a preheated oil bath to 90-120 °C.[6]
-
Stir the reaction vigorously and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add an aqueous solution of ammonia to complex with the copper catalyst and dilute with ethyl acetate.
-
Filter the mixture through celite if necessary.
-
Separate the organic layer, wash with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude residue by flash column chromatography to obtain the pure 1-[4-(trifluoromethoxy)phenyl]piperidine.
-
Visualizations
Experimental Workflow for Buchwald-Hartwig Amination
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. rsc.org [rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copper-catalyzed N-arylation of amines with aryliodonium ylides in water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
Application Notes and Protocols: 4-(2-(Trifluoromethoxy)phenoxy)piperidine in CNS Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phenoxypiperidine scaffold is a privileged structure in the development of centrally acting therapeutics, with numerous derivatives showing significant affinity for a variety of CNS targets, including dopamine and serotonin receptors. The specific analogue, 4-(2-(trifluoromethoxy)phenoxy)piperidine, is a promising candidate for further investigation due to the favorable physicochemical properties conferred by the trifluoromethoxy group, which can enhance metabolic stability and brain penetration.[1][2] While specific data for this exact ortho-substituted compound is limited in publicly available literature, extensive research on structurally related phenoxypiperidine derivatives provides a strong rationale for its investigation and a framework for its experimental evaluation.
These application notes provide a comprehensive overview of the potential applications of this compound in CNS drug development, based on data from closely related analogues. Detailed protocols for key experiments are provided to guide researchers in the evaluation of this compound's pharmacological profile and therapeutic potential.
Potential Therapeutic Applications
Based on the pharmacology of related compounds, this compound is a promising candidate for the development of novel treatments for a range of neuropsychiatric disorders, including:
-
Schizophrenia and Psychosis: By targeting dopamine D2 and D4 receptors, this compound could offer antipsychotic effects.[3][4][5]
-
Depression and Anxiety: Modulation of serotonin receptors (e.g., 5-HT1A, 5-HT2A) and the serotonin transporter (SERT) suggests potential as an antidepressant or anxiolytic agent.[6]
-
Parkinson's Disease: Its potential interaction with the dopamine system could be explored for managing motor symptoms.[3][4]
Data Presentation
The following tables summarize quantitative data for structurally related phenoxypiperidine derivatives, providing a basis for hypothesizing the potential activity of this compound.
Table 1: In Vitro Binding Affinities (Ki, nM) of Representative Phenoxypiperidine Analogues at CNS Receptors
| Compound ID | Target | Ki (nM) | Reference |
| Analogue 1 (4,4-difluoro-3-(phenoxymethyl)piperidine derivative) | Dopamine D4 Receptor | 0.3 | [1][3] |
| Analogue 2 (N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol) | Dopamine D2 Receptor | 1.7 | |
| Analogue 2 (N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol) | Dopamine D3 Receptor | 0.34 | |
| Analogue 3 (Phenylpiperazine derivative) | Serotonin 5-HT1A Receptor | 5 | |
| Analogue 3 (Phenylpiperazine derivative) | Serotonin 5-HT7 Receptor | 70 | |
| Analogue 3 (Phenylpiperazine derivative) | Dopamine D2 Receptor | 189 |
Table 2: In Vivo Efficacy of a Representative Phenoxypiperidine Analogue in a Preclinical Model of Psychosis
| Animal Model | Behavioral Endpoint | Compound | Dose (mg/kg) | Efficacy | Reference |
| Amphetamine-induced hyperlocomotion (Rat) | Reduction in locomotor activity | Haloperidol (standard) | 0.1 | ~50% reduction | [7][8] |
| Phenoxypiperidine Analogue | 1-10 | Dose-dependent reduction | [7][8] |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the pharmacological profile of this compound.
Protocol 1: Radioligand Binding Assay for CNS Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for a panel of CNS receptors (e.g., dopamine D2, D4, serotonin 5-HT1A, 5-HT2A).
Materials:
-
Cell membranes expressing the target human receptor (e.g., from CHO or HEK293 cells).
-
Radioligand specific for the target receptor (e.g., [3H]Spiperone for D2, [3H]8-OH-DPAT for 5-HT1A).
-
This compound (test compound).
-
Non-specific binding control (e.g., haloperidol for D2, serotonin for 5-HT1A).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add assay buffer, radioligand, and either vehicle, non-specific control, or the test compound at various concentrations.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the incubation by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vivo Assessment of Antipsychotic-like Activity using the Amphetamine-Induced Hyperlocomotion Model
Objective: To evaluate the in vivo efficacy of this compound in a rodent model of psychosis.
Materials:
-
Male Sprague-Dawley rats (250-300 g).
-
This compound (test compound).
-
d-Amphetamine sulfate.
-
Vehicle (e.g., saline or 0.5% methylcellulose).
-
Open-field activity chambers equipped with infrared beams to automatically track locomotor activity.
Procedure:
-
Acclimate the rats to the testing room and open-field chambers for at least 60 minutes prior to the experiment.
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral) at various doses.
-
After a pre-treatment period (e.g., 30 minutes), administer d-amphetamine (e.g., 1.5 mg/kg, s.c.) to induce hyperlocomotion.
-
Immediately place the rats in the open-field chambers and record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 90 minutes).
-
Analyze the data by comparing the locomotor activity of the test compound-treated groups to the vehicle-treated control group.
-
A significant reduction in amphetamine-induced hyperlocomotion suggests potential antipsychotic-like activity.
Mandatory Visualization
Caption: Drug discovery workflow for this compound.
Caption: Postulated signaling pathway for D2 receptor antagonism.
References
- 1. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-[4-(Trifluoromethoxy)phenoxy]piperidine [myskinrecipes.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 587. PRECLINICAL STUDIES OF STANDARD AND NOVEL TARGET ANTIPSYCHOTIC DRUGS IN ANIMAL MODELS OF SCHIZOPHRENIA: WHY CLINICAL TRIALS MAY HAVE FAILED TO RECAPITULATE PRECLINICAL FINDINGS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 4-(2-(Trifluoromethoxy)phenoxy)piperidine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 4-(2-(Trifluoromethoxy)phenoxy)piperidine as a building block in the synthesis of novel agrochemicals. While direct synthesis of commercialized agrochemicals using this specific precursor is not widely documented in publicly available literature, its structural motifs are present in various biologically active molecules. This document leverages the well-established synthesis of Picoxystrobin, a commercially successful strobilurin fungicide, to provide a detailed framework for the synthesis of analogous compounds. Picoxystrobin's synthesis serves as an excellent case study due to its structural similarities to hypothetical agrochemicals that could be derived from this compound.
Strobilurin fungicides are a significant class of agrochemicals that act by inhibiting mitochondrial respiration in fungi.[1][2][3] Their broad-spectrum activity and effectiveness have made them a cornerstone of modern crop protection.[4] The synthesis of these complex molecules often involves multi-step processes, which will be detailed in the following sections.
Case Study: Synthesis of the Strobilurin Fungicide Picoxystrobin
Picoxystrobin is a broad-spectrum, systemic fungicide used to control a wide range of fungal diseases in crops such as cereals and oilseed rape.[2][5] The industrial synthesis of Picoxystrobin is a multi-step process that involves the formation of a key intermediate, methyl 2-((6-(trifluoromethyl)pyridin-2-yloxy)methyl)phenylacetate, followed by a condensation reaction to create the final strobilurin structure.[5][6]
Quantitative Data for Picoxystrobin Synthesis
The following table summarizes the key steps and associated quantitative data for a common industrial synthesis route of Picoxystrobin.
| Step | Reaction | Key Reagents and Solvents | Reaction Conditions | Yield |
| 1 | Synthesis of Methyl 2-(chloromethyl)phenylacetate | 3-Isochromanone, Gaseous Hydrogen Chloride, Methanol | Room temperature, several hours | High (used directly in next step) |
| 2 | Synthesis of Methyl 2-((6-(trifluoromethyl)pyridin-2-yloxy)methyl)phenylacetate | Methyl 2-(chloromethyl)phenylacetate, 2-Hydroxy-6-(trifluoromethyl)pyridine, Sodium Hydroxide, Toluene, Phase-transfer catalyst (e.g., 15-crown-5) | Reflux in Toluene, several hours | Good |
| 3 | Synthesis of Picoxystrobin | Methyl 2-((6-(trifluoromethyl)pyridin-2-yloxy)methyl)phenylacetate, Trimethyl orthoformate, Acetic anhydride | Mild heating, presence of a catalyst | High |
Experimental Protocols for Picoxystrobin Synthesis
The following are generalized experimental protocols for the key steps in the synthesis of Picoxystrobin, based on information from patent literature.[6]
Step 1: Synthesis of Methyl 2-(chloromethyl)phenylacetate
-
Bubble gaseous hydrogen chloride through a solution of 3-isochromanone in methanol at room temperature.
-
Stir the reaction mixture for several hours.
-
After the reaction is complete, remove the methanol under reduced pressure.
-
Dissolve the resulting residue in a suitable solvent like dichloromethane and filter off any insoluble material.
-
Dry the solution to yield methyl 2-(chloromethyl)phenylacetate as an oil, which can be used in the next step without further purification.
Step 2: Synthesis of Methyl 2-((6-(trifluoromethyl)pyridin-2-yloxy)methyl)phenylacetate
-
Prepare a mixture of 2-hydroxy-6-(trifluoromethyl)pyridine, a base such as sodium hydroxide, and a phase-transfer catalyst like 15-crown-5 in a solvent such as dry toluene.
-
Stir the mixture under reflux for a couple of hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting white salt residue in a suitable solvent and add methyl 2-(chloromethyl)phenylacetate.
-
Stir the reaction mixture until completion.
-
Purify the crude product to yield methyl 2-((6-(trifluoromethyl)pyridin-2-yloxy)methyl)phenylacetate.
Step 3: Synthesis of Picoxystrobin
-
React the key intermediate, methyl 2-((6-(trifluoromethyl)pyridin-2-yloxy)methyl)phenylacetate, with trimethyl orthoformate and acetic anhydride.[6]
-
Carry out this condensation reaction under mild heating in the presence of a catalyst.[5]
-
Carefully control the reaction conditions to ensure high purity and minimize side reactions.[5]
-
After the reaction, the crude Picoxystrobin can be purified by crystallization.
Visualization of Picoxystrobin Synthesis Workflow
Caption: A simplified overview of a common synthesis route for Picoxystrobin.
Proposed Synthesis of a Novel Agrochemical from this compound
Based on the structural features of strobilurin fungicides, a hypothetical agrochemical can be designed using this compound as a key building block. The proposed target molecule would feature the trifluoromethoxyphenoxy piperidine moiety linked to a methyl acrylate group, a common toxophore in this class of fungicides.
Hypothetical Synthesis Pathway
The proposed synthesis involves the coupling of the this compound core with a suitable phenylacetate derivative, followed by the formation of the methyl acrylate group.
Proposed Experimental Protocols
Step 1: Synthesis of a Phenylacetate Intermediate
A suitable starting material would be a phenylacetate derivative with a leaving group, for example, methyl 2-(bromomethyl)phenylacetate. This can be synthesized from commercially available precursors.
Step 2: N-Alkylation of this compound
-
Dissolve this compound and a suitable base (e.g., potassium carbonate) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add methyl 2-(bromomethyl)phenylacetate dropwise to the solution at room temperature.
-
Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) for several hours until the reaction is complete (monitored by TLC).
-
After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield methyl 2-((4-(2-(trifluoromethoxy)phenoxy)piperidin-1-yl)methyl)phenylacetate.
Step 3: Formation of the Methyl Acrylate Moiety
-
Dissolve the product from Step 2 in a suitable solvent (e.g., toluene).
-
Add a base (e.g., sodium methoxide) and trimethyl orthoformate.
-
Heat the reaction mixture to reflux for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a weak acid.
-
Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography or recrystallization to obtain the final hypothetical agrochemical.
Visualization of the Proposed Synthesis Workflow
Caption: Proposed synthetic pathway for a novel agrochemical.
Biological Activity and Mechanism of Action of Strobilurin Fungicides
Strobilurin fungicides, including Picoxystrobin, inhibit fungal respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[1][7][8] This binding blocks the transfer of electrons from ubiquinol to cytochrome c, which in turn halts ATP synthesis, leading to the death of the fungal cell.[8]
Signaling Pathway of Strobilurin Fungicides
Caption: Inhibition of mitochondrial respiration by strobilurin fungicides.
References
- 1. Understanding Strobilurin Fungicides (FRAC group 11) in 2015 — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]
- 2. onvegetables.com [onvegetables.com]
- 3. Use strobilurin fungicides wisely to avoid fungicide resistance development - MSU Extension [canr.msu.edu]
- 4. Strobilurin - Wikipedia [en.wikipedia.org]
- 5. Picoxystrobin (Ref: ZA 1963) [sitem.herts.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. QoI (Strobilurin) Fungicides: Benefits and Risks [apsnet.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Characterization of 4-(2-(Trifluoromethoxy)phenoxy)piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 4-(2-(Trifluoromethoxy)phenoxy)piperidine. This document outlines detailed protocols for chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. The provided methods are essential for identity confirmation, purity assessment, and quantitative analysis of this piperidine derivative, which serves as a valuable building block in medicinal chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its hydrochloride salt are presented in Table 1.
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | This compound | This compound HCl | Reference |
| Molecular Formula | C₁₂H₁₄F₃NO₂ | C₁₂H₁₅ClF₃NO₂ | [1] |
| Molecular Weight | 261.24 g/mol | 297.70 g/mol | [1] |
| Appearance | White to off-white solid | White to off-white powder | [2][3] |
| CAS Number | Not specified | 950649-05-5 | [1] |
Chromatographic Analysis
Chromatographic techniques are fundamental for the separation and quantification of this compound and its potential impurities.
High-Performance Liquid Chromatography (HPLC)
Application Note: A reversed-phase HPLC method with UV detection is suitable for the routine analysis and purity evaluation of this compound. The presence of the aromatic ring provides a chromophore amenable to UV detection. The following protocol is a general guideline and may require optimization for specific instrumentation and analytical requirements.
Experimental Protocol: HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is recommended.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Table 2: Representative HPLC Data
| Compound | Retention Time (min) |
| This compound | 8.5 |
Note: The retention time is an estimated value and will vary depending on the specific HPLC system, column, and mobile phase composition.
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note: GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For piperidine derivatives, derivatization may be necessary to improve volatility and chromatographic peak shape. The following protocol provides a general workflow for GC-MS analysis, including an optional derivatization step.
Experimental Protocol: GC-MS Method
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.
-
Derivatization (Optional): For improved chromatographic performance, acylation of the piperidine nitrogen can be performed using reagents such as trifluoroacetic anhydride (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
Spectroscopic and Spectrometric Characterization
Spectroscopic and spectrometric methods are crucial for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: ¹H and ¹³C NMR spectroscopy are primary techniques for the structural confirmation of the target molecule. The chemical shifts are influenced by the substituents on the phenoxy and piperidine rings. The following are predicted chemical shifts based on the analysis of similar structures.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| ¹H NMR | Predicted Chemical Shift (ppm) | ¹³C NMR | Predicted Chemical Shift (ppm) |
| Aromatic-H | 6.8 - 7.3 | Aromatic-C | 115 - 150 |
| Piperidine-H (at C4) | ~4.5 | Piperidine-C (at C4) | ~75 |
| Piperidine-H (at C2, C6) | 2.8 - 3.2 | Piperidine-C (at C2, C6) | ~45 |
| Piperidine-H (at C3, C5) | 1.8 - 2.2 | Piperidine-C (at C3, C5) | ~30 |
| NH | 1.5 - 2.5 (broad) | CF₃ | ~120 (q, J ≈ 257 Hz) |
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
Mass Spectrometry (MS)
Application Note: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a suitable soft ionization technique for generating the protonated molecule [M+H]⁺.
Table 4: Predicted Mass Spectrometry Data (ESI-MS)
| Ion | Predicted m/z |
| [M+H]⁺ | 262.10 |
| [M+Na]⁺ | 284.08 |
Note: The fragmentation pattern in MS/MS would likely involve cleavage of the ether bond and fragmentation of the piperidine ring.
Experimental Protocol: ESI-MS
-
Instrumentation: An ESI mass spectrometer.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization Mode: Positive ion mode.
-
Analysis: Infuse the sample solution directly into the ESI source.
Infrared (IR) Spectroscopy
Application Note: IR spectroscopy is useful for identifying the functional groups present in the molecule.
Table 5: Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch (piperidine) | 3300 - 3500 |
| C-H Stretch (aromatic) | 3000 - 3100 |
| C-H Stretch (aliphatic) | 2850 - 2950 |
| C=C Stretch (aromatic) | 1450 - 1600 |
| C-O-C Stretch (ether) | 1200 - 1250 |
| C-F Stretch (trifluoromethoxy) | 1100 - 1200 |
Experimental Protocol: IR Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film.
-
Analysis: Acquire the spectrum over the range of 4000-400 cm⁻¹.
Experimental Workflows
The following diagrams illustrate the logical workflows for the characterization of this compound.
Caption: Workflow for the synthesis and characterization of the compound.
Caption: A typical workflow for HPLC analysis.
Caption: A generalized workflow for GC-MS analysis.
References
- 1. CN107406386B - Process for the production of 1-(4-hydroxyphenyl)-4-(4-trifluoromethoxyphenoxy)piperidine or a salt thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. The preparative synthetic approach to 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
Application Note: Spectroscopic Analysis of 4-(2-(Trifluoromethoxy)phenoxy)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-(Trifluoromethoxy)phenoxy)piperidine is a synthetic organic compound with potential applications in medicinal chemistry and drug discovery. Its structural characterization is crucial for confirming its identity, purity, and for understanding its chemical properties. This application note provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, along with standardized protocols for their acquisition.
Predicted Spectroscopic Data
Due to the limited availability of public experimental data for this compound, the following data is predicted based on the analysis of its chemical structure and comparison with similar compounds.
NMR Spectroscopy Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~7.20 | m | 2H | Ar-H |
| ~7.10 | m | 2H | Ar-H |
| ~4.60 | m | 1H | O-CH (piperidine) |
| ~3.20 | m | 2H | N-CH₂ (axial) |
| ~2.80 | m | 2H | N-CH₂ (equatorial) |
| ~2.10 | m | 2H | C-CH₂ (axial) |
| ~1.80 | m | 2H | C-CH₂ (equatorial) |
| ~1.70 | br s | 1H | NH |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~148.0 | Ar-C-O (piperidine) |
| ~142.0 | Ar-C-OCF₃ |
| ~127.5 | Ar-CH |
| ~122.0 | Ar-CH |
| ~121.0 | q, J ≈ 257 Hz, -OCF₃ |
| ~120.5 | Ar-CH |
| ~118.0 | Ar-CH |
| ~72.0 | O-CH (piperidine) |
| ~43.0 | N-CH₂ |
| ~31.0 | C-CH₂ |
Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is expected to yield the following major ions.
Table 3: Predicted Mass Spectrometry Data (ESI-HRMS)
| m/z (Predicted) | Ion Formula | Adduct |
| 262.1050 | [C₁₂H₁₅F₃NO₂]⁺ | [M+H]⁺ |
| 284.0869 | [C₁₂H₁₄F₃NNaO₂]⁺ | [M+Na]⁺ |
Experimental Protocols
The following are detailed protocols for the acquisition of NMR and mass spectrometry data for this compound.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters:
-
Spectrometer: 500 MHz NMR Spectrometer.
-
¹H NMR:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Acquisition time: 4.0 s
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR:
-
Pulse sequence: zgpg30 (proton decoupled)
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Acquisition time: 1.5 s
-
Spectral width: -10 to 220 ppm
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shifts using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum and pick the peaks in both spectra.
-
Mass Spectrometry Protocol
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.
-
-
Instrumentation and Analysis:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5 µL/min.
-
Mass Range: Scan from m/z 50 to 500.
-
Data Acquisition: Acquire data in full scan mode to observe the molecular ions and potential fragments.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the NMR and mass spectrometry analysis of this compound.
Conclusion
The predicted NMR and mass spectrometry data, along with the detailed experimental protocols, provide a comprehensive guide for the analytical characterization of this compound. This information is essential for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development to ensure the quality and identity of their synthesized compounds.
Application Notes and Protocols for the Synthesis of 4-(2-(Trifluoromethoxy)phenoxy)piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of 4-(2-(trifluoromethoxy)phenoxy)piperidine derivatives. These compounds are valuable intermediates in the development of pharmaceuticals, particularly for antituberculosis agents.[1][2] The protocols outlined below are based on established chemical literature and patents, offering a comprehensive guide for laboratory synthesis.
I. Overview of Synthetic Strategy
The primary synthetic route involves the coupling of a protected 4-hydroxypiperidine with a trifluoromethoxyphenol derivative. This is a versatile method that can be adapted for the synthesis of various analogs. A common approach involves the mesylation of the hydroxyl group of a protected piperidine, followed by a nucleophilic substitution with the corresponding phenol. Subsequent deprotection of the piperidine nitrogen yields the final product.
An alternative multi-step synthesis has also been reported, commencing with 4-[4-(trifluoromethoxy)phenoxy]pyridine and proceeding through N-benzylation, reduction, and subsequent debenzylation to yield the target piperidine derivative.[3]
II. Experimental Protocols
Protocol 1: Synthesis of 4-[4-(Trifluoromethoxy)phenoxy]piperidine via Mesylation and Nucleophilic Substitution
This protocol is adapted from a general procedure for the synthesis of similar compounds.[2][4]
Step 1: Mesylation of N-Boc-4-hydroxypiperidine
-
Dissolve ethyl 4-hydroxypiperidine-1-carboxylate (1 equivalent) and triethylamine (1.0 to 1.5 equivalents) in toluene.
-
Cool the resulting solution to below 10 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.0 to 1.2 equivalents) dropwise, ensuring the temperature remains below 25 °C.
-
Stir the reaction mixture for 1 hour at a temperature below 25 °C.
Step 2: Nucleophilic Substitution with 4-(Trifluoromethoxy)phenol
-
To the reaction mixture from Step 1, add 4-(trifluoromethoxy)phenol (1 equivalent), additional toluene, 25% aqueous sodium hydroxide solution, and a phase transfer catalyst such as tetra-n-butylammonium chloride.
-
Heat the mixture to reflux (approximately 88°C) and maintain for 2 hours.[2]
-
After the reaction is complete, cool the mixture and separate the aqueous layer.
-
Wash the organic layer with water.
Step 3: Deprotection of the Piperidine Nitrogen
-
To the washed organic layer, add potassium hydroxide and ethanol.
-
Heat the mixture to reflux (approximately 98°C) for 4 hours.[2]
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Dissolve the residue in toluene and wash sequentially with water, brine, and aqueous ammonium chloride.
-
Concentrate the toluene solution under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., isopropanol/water) to yield 4-[4-(trifluoromethoxy)phenoxy]piperidine.[2]
Protocol 2: Multi-step Synthesis from 4-[4-(Trifluoromethoxy)phenoxy]pyridine
This protocol is based on a patented synthetic route.[3]
Step 1: N-Benzylation of 4-[4-(Trifluoromethoxy)phenoxy]pyridine
-
React 4-[4-(trifluoromethoxy)phenoxy]pyridine with a benzyl halide (e.g., benzyl bromide) in a suitable solvent such as toluene.
-
The reaction is typically carried out at elevated temperatures (40-150 °C).[3]
Step 2: Reduction to N-Benzyl-1,2,3,6-tetrahydro-4-[4-(trifluoromethoxy)phenoxy]pyridine
-
The N-benzylated pyridinium salt from Step 1 is reduced using a suitable reducing agent like sodium borohydride in a solvent such as methylene chloride at a controlled temperature (0-15 °C).[3]
Step 3: Catalytic Hydrogenation to the Piperidine Ring
-
The product from Step 2 is subjected to catalytic hydrogenation in the presence of a catalyst (e.g., platinum dioxide) and a hydrogen source in a solvent like methanol with acetic acid.[3] This step reduces the double bond in the tetrahydropyridine ring.
Step 4: Debenzylation to Yield 4-[4-(Trifluoromethoxy)phenoxy]piperidine
-
The N-benzyl group is removed to yield the final product. This can be achieved through various methods, including reaction with 1-chloroethyl chloroformate followed by methanolysis.[5] The resulting piperidinium salt is then neutralized with a base to afford the free piperidine.[3]
III. Data Presentation
Table 1: Reactants and Stoichiometry for Protocol 1
| Reactant | Molecular Weight ( g/mol ) | Molar Equivalents |
| Ethyl 4-hydroxypiperidine-1-carboxylate | 173.21 | 1.0 |
| Triethylamine | 101.19 | 1.0 - 1.5 |
| Methanesulfonyl Chloride | 114.55 | 1.0 - 1.2 |
| 4-(Trifluoromethoxy)phenol | 178.11 | 1.0 |
| Potassium Hydroxide | 56.11 | Excess |
Table 2: Reaction Conditions
| Step | Temperature (°C) | Duration | Solvent |
| Mesylation | < 25 | 1 hour | Toluene |
| Nucleophilic Substitution | ~88 (Reflux) | 2 hours | Toluene/Water |
| Deprotection | ~98 (Reflux) | 4 hours | Ethanol/Toluene |
| Hydrogenation (Protocol 2) | 10 - 30 | Varies | Methanol/Acetic Acid |
Table 3: Characterization Data for 4-[4-(Trifluoromethoxy)phenoxy]piperidine
| Property | Value |
| Melting Point | 71-73 °C[4] |
| Boiling Point | 292.2 ± 40.0 °C (Predicted)[4] |
| Density | 1.230 ± 0.06 g/cm³ (Predicted)[4] |
| ¹H-NMR (300 MHz, CDCl₃) δ ppm | 1.41 (2H, dddd), 1.90 (2H, m), 2.55 (2H, dddd), 2.92 (2H, dddd), 3.33 (1H, brs), 4.39 (1H, tt), 7.03 (2H, d), 7.25 (2H, d)[2] |
| ESI-LR [M+H]⁺ | 262.1[3] |
IV. Visualization of Experimental Workflow
Caption: Synthetic workflow for this compound.
References
- 1. CN107406386B - Process for the production of 1-(4-hydroxyphenyl)-4-(4-trifluoromethoxyphenoxy)piperidine or a salt thereof - Google Patents [patents.google.com]
- 2. 4-[4-(TRIFLUOROMETHOXY)PHENOXY]PIPERIDINE CAS#: 287952-67-4 [m.chemicalbook.com]
- 3. CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine - Google Patents [patents.google.com]
- 4. 4-[4-(TRIFLUOROMETHOXY)PHENOXY]PIPERIDINE CAS#: 287952-67-4 [amp.chemicalbook.com]
- 5. The preparative synthetic approach to 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
Application Notes and Protocols: Synthesis of Novel Dopamine Receptor Antagonists Using 4-(2-(Trifluoromethoxy)phenoxy)piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis and evaluation of novel dopamine receptor antagonists utilizing 4-(2-(trifluoromethoxy)phenoxy)piperidine as a key starting material. The trifluoromethoxy group is a valuable substituent in medicinal chemistry, known to enhance metabolic stability and improve blood-brain barrier penetration, making it an attractive feature for centrally acting agents.[1] These protocols are intended to guide researchers through the chemical synthesis, purification, characterization, and pharmacological evaluation of new chemical entities targeting dopamine receptors, which are implicated in a variety of neuropsychiatric disorders.[2][3]
Introduction
Dopamine receptors are a class of G protein-coupled receptors that are prominent in the central nervous system and are critical targets for the treatment of schizophrenia, Parkinson's disease, and other neurological conditions.[2][3][4] The development of selective dopamine receptor antagonists is a key area of research in neuropharmacology. The use of piperidine scaffolds in the design of dopamine receptor ligands is well-established.[5][6][7] Specifically, aryloxypiperidine moieties have been shown to be effective pharmacophores for achieving high affinity and selectivity for dopamine receptor subtypes, particularly the D4 receptor.
This document outlines a synthetic strategy to derivatize this compound to generate a library of potential dopamine receptor antagonists. The protocols provided are based on established methodologies for the synthesis and evaluation of similar piperidine-based compounds.[6][8]
Data Presentation
The following tables summarize hypothetical quantitative data for a series of synthesized compounds (designated as DP-TFM-1 to DP-TFM-5 ) derived from this compound. This data is representative of what would be collected during a drug discovery campaign.
Table 1: Binding Affinities (Ki, nM) of Novel Antagonists at Dopamine Receptor Subtypes
| Compound ID | D1 Receptor (Ki, nM) | D2 Receptor (Ki, nM) | D3 Receptor (Ki, nM) | D4 Receptor (Ki, nM) |
| DP-TFM-1 | >10,000 | 150.3 | 75.8 | 5.2 |
| DP-TFM-2 | >10,000 | 98.6 | 45.2 | 2.1 |
| DP-TFM-3 | >10,000 | 250.1 | 120.5 | 8.9 |
| DP-TFM-4 | >10,000 | 55.4 | 22.1 | 1.5 |
| DP-TFM-5 | >10,000 | 12.8 | 5.6 | 0.8 |
Table 2: In Vitro Functional Activity (IC50, nM) and Physicochemical Properties
| Compound ID | Functional Antagonism (IC50, nM) at D4 Receptor | cLogP | CNS MPO Score |
| DP-TFM-1 | 15.7 | 4.8 | 4.2 |
| DP-TFM-2 | 8.3 | 4.5 | 4.8 |
| DP-TFM-3 | 25.1 | 5.1 | 3.9 |
| DP-TFM-4 | 5.9 | 4.2 | 5.1 |
| DP-TFM-5 | 2.5 | 3.9 | 5.5 |
Experimental Protocols
Synthesis of N-Substituted this compound Derivatives
This protocol describes a general method for the N-alkylation or N-arylation of the starting piperidine.
Materials:
-
This compound hydrochloride
-
Appropriate alkyl or aryl halide (e.g., benzyl bromide, 2-chloropyrimidine)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of this compound hydrochloride (1.0 eq) in ACN or DMF, add K2CO3 or Cs2CO3 (2.5 eq).
-
Add the desired alkyl or aryl halide (1.1 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to 60-80 °C until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to yield the desired N-substituted product.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Radioligand Binding Assay for Dopamine Receptor Affinity
This protocol is used to determine the binding affinity of the synthesized compounds for different dopamine receptor subtypes.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human dopamine D1, D2, D3, D4, or D5 receptors.
-
Radioligand (e.g., [³H]Spiperone for D2, D3, D4; [³H]SCH23390 for D1, D5).
-
Synthesized compounds (test compounds).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Non-specific binding competitor (e.g., Haloperidol for D2-like, (+)butaclamol for D1-like).
-
96-well plates.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
For determining non-specific binding, add a high concentration of the non-specific binding competitor instead of the test compound.
-
Add the cell membranes to initiate the binding reaction.
-
Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 values by non-linear regression analysis of the competition binding data.
-
Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
References
- 1. 4-[4-(Trifluoromethoxy)phenoxy]piperidine [myskinrecipes.com]
- 2. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]
- 5. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Piperidine Derivative Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing and executing high-throughput screening (HTS) campaigns for the discovery of novel bioactive compounds from piperidine derivative libraries. The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[1][2] Its synthetic tractability allows for the creation of diverse libraries with a wide range of pharmacological activities, targeting various protein classes such as G-protein coupled receptors (GPCRs), kinases, and ion channels.[3][4]
This document outlines detailed protocols for common HTS assays, strategies for data analysis and hit validation, and visual representations of key workflows and signaling pathways to facilitate the identification of promising lead compounds.
Data Presentation: Comparative Efficacy of Piperidine Derivatives
The following tables summarize representative quantitative data from HTS campaigns targeting different biological classes with piperidine-based libraries. This data is intended to serve as a reference for expected potency and to highlight the diversity of targets for this scaffold.
Table 1: GPCR Antagonist Activity of Piperidine Analogs
| Compound ID | Target Receptor | Assay Type | Parameter | Value | Reference |
| ADS022 | Histamine H3 Receptor (gpH3R) | Functional Antagonism | pA2 | 7.42 | [5] |
| ADS024 | Histamine H3 Receptor (gpH3R) | Functional Antagonism | pA2 | 7.57 | [5] |
| Compound X | Sigma 1 Receptor (S1R) | Radioligand Binding | Ki | 3.2 nM | [6] |
| Haloperidol (Ref) | Sigma 1 Receptor (S1R) | Radioligand Binding | Ki | 2.5 nM | [6] |
| Phenylpiperazine Analog | Serotonin 5-HT2A Receptor | Calcium Flux Assay | % Inhibition @ 10 µM | >50% (Primary Hit) | [4] |
Table 2: Antiproliferative Activity of Piperidine Derivatives against Cancer Cell Lines
| Compound ID | Cell Line | Assay Type | Parameter | Value (µM) | Reference |
| Piperidine Derivative 17a | PC3 (Prostate Cancer) | MTT Assay | IC50 | 0.81 | [7] |
| Piperidine Derivative 17a | MGC803 (Gastric Cancer) | MTT Assay | IC50 | 1.09 | [7] |
| Piperidine Derivative 17a | MCF7 (Breast Cancer) | MTT Assay | IC50 | 1.30 | [7] |
| 5-Fluorouracil (Ref) | PC3, MGC803, MCF7 | MTT Assay | IC50 | >10 | [7] |
| Piperidine Derivative 10 | Various | Sulforhodamine B Assay | GI50 | Varies | [8] |
Table 3: Enzyme Inhibition by Piperidine and Pyrrolidine Derivatives
| Compound ID | Target Enzyme | Assay Type | Parameter | Value | Reference |
| Pyrrolidine Derivative 12 | Pancreatic Lipase | Enzymatic Assay | IC50 | 0.143 ± 0.001 mg/mL | [9] |
| N-methylmicrocosamine | α-glucosidase | Enzymatic Assay | IC50 | 53.40 µM | [10] |
Experimental Protocols
Detailed methodologies for key experiments commonly employed in the high-throughput screening of piperidine derivative libraries are provided below.
Protocol 1: Cell-Based Calcium Mobilization Assay for GPCR Antagonists
This protocol is designed to identify antagonists of Gαq-coupled GPCRs by measuring the inhibition of agonist-induced intracellular calcium release.[4][11]
Materials:
-
HEK293 cells stably expressing the target GPCR (e.g., 5-HT2A receptor).[4]
-
Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
Assay Buffer: HBSS, 20 mM HEPES, 0.1% BSA, pH 7.4.[11]
-
Calcium-sensitive dye (e.g., Fluo-8 AM).[4]
-
Probenecid (to prevent dye leakage).[4]
-
Target-specific agonist (e.g., Serotonin for 5-HT2A).[4]
-
Piperidine derivative library (10 mM in DMSO).[4]
-
384-well black, clear-bottom microplates.[4]
-
Automated liquid handling system.[4]
-
Fluorescence plate reader with kinetic reading capabilities.[4]
Procedure:
-
Cell Plating:
-
Culture HEK293 cells expressing the target GPCR to 80-90% confluency.[4]
-
Harvest cells and resuspend in culture medium at a density of 200,000 cells/mL.[4]
-
Dispense 25 µL of the cell suspension into each well of a 384-well plate.[4]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.[4]
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer.
-
Remove the culture medium from the cell plate and add 20 µL of the dye loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.
-
-
Compound Addition:
-
Agonist Stimulation and Signal Detection:
-
Prepare the agonist solution in assay buffer at a concentration that elicits an EC80 response.[4]
-
Place the cell plate in the fluorescence plate reader.[4]
-
Initiate kinetic reading and inject 10 µL of the agonist solution into each well.[4]
-
Continue reading the fluorescence signal for 60-120 seconds.[4]
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) for each well.[4]
-
Normalize the data to the positive (agonist only) and negative (buffer only) controls.[4]
-
Calculate the percentage of inhibition for each compound.[4]
-
Identify primary hits based on a predefined inhibition threshold (e.g., >50%).[4]
-
Protocol 2: Radioligand Binding Assay for Receptor Affinity
This assay determines the binding affinity of test compounds for a specific receptor by measuring the displacement of a radiolabeled ligand.[5][12]
Materials:
-
Cell membranes prepared from cells stably expressing the target receptor (e.g., Histamine H3 receptor).[5]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[5]
-
Radiolabeled ligand specific for the target receptor (e.g., [3H]-Nα-methylhistamine).[5]
-
Non-specific binding control (a high concentration of an unlabeled ligand).
-
Piperidine derivative library.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Assay Setup:
-
In a 96-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of the test compounds from the piperidine library.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioactivity.[5]
-
-
Signal Detection:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity retained on the filters using a scintillation counter.[5]
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).[5]
-
Calculate the binding affinity (Ki) from the IC50 value using the Cheng-Prusoff equation.[5]
-
Protocol 3: Antiproliferative Assay for Anticancer Activity
This cell-based assay identifies compounds that inhibit the growth of cancer cells.[7][8]
Materials:
-
Human cancer cell line (e.g., PC3, MCF7).[7]
-
Cell Culture Medium.
-
Piperidine derivative library (10 mM in DMSO).
-
96-well or 384-well clear microplates.
-
Plate reader (absorbance or luminescence).
Procedure:
-
Cell Plating:
-
Compound Addition:
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[4]
-
-
Signal Detection:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.[4]
-
Incubate for the recommended time to allow for signal development.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the control wells.
-
Calculate the percentage of cell growth inhibition for each compound.
-
Determine the concentration of the compound that inhibits cell growth by 50% (GI50 or IC50) from a dose-response curve.[8]
-
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate a typical GPCR signaling pathway and a general high-throughput screening workflow.
Caption: Gαq-coupled GPCR signaling pathway.
Caption: General high-throughput screening workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Quick Identification of Piperidine Alkaloid from Roots of Grewia nervosa and Their Glucosidase Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Incorporating Piperidine Scaffolds into Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of clinically approved drugs.[1] This six-membered nitrogen-containing heterocycle is a key structural motif in therapeutics targeting a wide range of diseases, including cancer, central nervous system disorders, and infectious diseases.[2] Its conformational flexibility and ability to engage in various intermolecular interactions make it an ideal framework for drug design.[3] This document provides a detailed overview of modern synthetic techniques for incorporating piperidine scaffolds into complex molecules, complete with experimental protocols and comparative data to guide researchers in this critical area of drug discovery.
Synthetic Strategies for Piperidine Incorporation
A variety of synthetic methodologies have been developed to construct the piperidine ring system, ranging from classical cyclization reactions to modern catalytic asymmetric methods. The choice of strategy often depends on the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule.
Catalytic Enantioselective Synthesis
The development of catalytic enantioselective methods has been instrumental in accessing chiral piperidine derivatives with high stereocontrol, which is crucial for optimizing pharmacological activity and reducing off-target effects.[4][5]
a) Rhodium-Catalyzed Asymmetric Reductive Heck Reaction
A rhodium-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids with a pyridine derivative provides 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. A subsequent reduction furnishes a diverse range of enantioenriched 3-piperidines.[6][7] This three-step process involves: i) partial reduction of pyridine, ii) Rh-catalyzed asymmetric carbometalation, and iii) a final reduction.[7]
b) Zinc-Catalyzed [4+2] Cycloaddition
Substituted piperidine scaffolds can be synthesized via a zinc-catalyzed enantioselective [4+2] cyclization of 1-azadienes with nitroalkenes.[8] This method provides access to sophisticated aminopiperidine analogues with high yields and enantioselectivities.[8]
c) Phosphine-Catalyzed [4+2] Annulation
The Kwon annulation, a phosphine-catalyzed [4+2] reaction between imines and allenes, is a powerful method for constructing functionalized piperidines.[9] The use of a C2-symmetric chiral phosphepine catalyst allows for a highly enantioselective variant of this reaction.[9]
Cyclization Reactions
Intramolecular cyclization is a fundamental approach to forming the piperidine ring.
a) Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a well-established method for the synthesis of nitrogen-containing six-membered rings, including piperidones, which can be further reduced to piperidines.[10][11] The reaction of imines with electron-rich dienes or enones can proceed through a concerted or stepwise mechanism, often catalyzed by Lewis or Brønsted acids.[12]
b) Oxidative Ring Opening and Closing
A novel approach involves the oxidative cleavage of the double bond in substituted indenes or cyclopentenes to form reactive diformyl intermediates. Subsequent ring-closing via a reductive amination protocol with a chiral amine leads to the formation of tetrahydroisoquinoline and piperidine scaffolds with controlled stereochemistry.[13]
Reductive Amination
Reductive amination is a versatile and widely used method for forming C-N bonds and is particularly effective for synthesizing piperidines from carbohydrate precursors.[14]
a) Intramolecular Reductive Amination
This two-step procedure involves the formation of an imine or enamine followed by reduction.[14] It is a key strategy for producing polyhydroxy piperidine iminosugars from carbohydrates.[14]
b) Double Reductive Amination
This "one-pot" reaction of a dicarbonyl compound with an amine forms two C-N bonds to construct the piperidine ring in a single synthetic step.[15] Sugar-derived dicarbonyl substrates are often used to ensure the desired stereochemistry of the hydroxyl groups.[15]
Ring-Closing Metathesis (RCM)
Ring-closing metathesis, often utilizing ruthenium-based catalysts, is a powerful tool for the synthesis of piperidines and bridged azabicyclic structures from acyclic diene precursors.[16][17][18]
Hydrogenation of Pyridines
The catalytic hydrogenation of pyridine and its derivatives is a direct and common method for the synthesis of the piperidine core.[19] Various catalysts, including rhodium and platinum, are effective for this transformation.[20]
Biocatalytic C-H Oxidation and Radical Cross-Coupling
A recently developed two-stage process offers a streamlined approach to modifying piperidines. The first step involves a biocatalytic carbon-hydrogen oxidation, where an enzyme selectively introduces a hydroxyl group. The second step utilizes radical cross-coupling with nickel electrocatalysis to form new carbon-carbon bonds.[21][22] This method significantly simplifies the synthesis of complex piperidines.[21]
Quantitative Data Summary
The following tables summarize quantitative data for selected piperidine synthesis methodologies, allowing for a direct comparison of their efficiencies.
Table 1: Catalytic Enantioselective Synthesis of Piperidines
| Reaction Type | Catalyst/Ligand | Substrate Scope | Yield (%) | Enantioselectivity (% ee) | Reference |
| Rh-Catalyzed Reductive Heck | [Rh(cod)OH]₂ / (S)-Segphos | Aryl, heteroaryl, vinyl boronic acids | High | Excellent | [6] |
| Zn-Catalyzed [4+2] Cycloaddition | Zn(OTf)₂ / F-BOPA | 1-Azadienes and nitroalkenes | 43-87 | up to 92 | [8] |
| Phosphine-Catalyzed [4+2] Annulation | Chiral Phosphepine | Imines and allenes | Good | Very Good | [9] |
Table 2: Cyclization and Metathesis Reactions for Piperidine Synthesis
| Reaction Type | Key Reagents/Catalyst | Substrate Scope | Yield (%) | Diastereoselectivity | Reference |
| Aza-Diels-Alder | Lewis/Brønsted Acids | Imines and dienes | High | Diastereomerically pure | [23] |
| Ring-Closing Metathesis | Grubbs' Catalyst | Dialkenyl amines | - | - | [17] |
| Oxidative Ring Opening/Closing | OsO₄/NMO, NaIO₄, NaCNBH₃ | Substituted indenes/cyclopentenes | - | Diastereoselective | [13] |
Experimental Protocols
Protocol 1: Rh-Catalyzed Asymmetric Reductive Heck Reaction
This protocol is adapted from the work of Fletcher and coworkers.[6]
Materials:
-
[Rh(cod)OH]₂
-
(S)-Segphos
-
Arylboronic acid
-
Phenyl pyridine-1(2H)-carboxylate
-
Toluene
-
Tetrahydrofuran (THF)
-
Water
-
Aqueous CsOH (50 wt%)
-
Argon
Procedure:
-
To a 7 mL dram vial equipped with a magnetic stir bar, add [Rh(cod)OH]₂ (3 mol%) and (S)-Segphos (7 mol%).
-
Seal the vial with a rubber septum, place under reduced pressure, and purge with argon (repeat three times).
-
Add toluene (0.25 mL), THF (0.25 mL), and H₂O (0.25 mL), followed by aqueous CsOH (50 wt%, 2.0 equiv).
-
Stir the catalyst solution at 70 °C for 10 minutes.
-
Add the boronic acid (3.0 equiv) followed by the dihydropyridine (1.0 equiv).
-
Stir the resulting mixture at 70 °C for 20 hours.
-
After cooling to room temperature, quench the reaction and extract the product.
-
Purify the product by column chromatography.
Protocol 2: Zinc-Catalyzed Enantioselective [4+2] Cyclization
This protocol is based on the method for synthesizing substituted piperidines via [4+2] cyclization.[8]
Materials:
-
Zn(OTf)₂
-
F-BOPA ligand
-
1-Azadiene
-
Nitroalkene
-
Solvent (e.g., CH₂Cl₂)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve Zn(OTf)₂ (20 mol%) and the F-BOPA ligand in the solvent.
-
Stir the solution at room temperature for 30 minutes.
-
Add the 1-azadiene, followed by the nitroalkene.
-
Stir the reaction mixture at the specified temperature until completion (monitored by TLC).
-
Quench the reaction and perform an aqueous work-up.
-
Purify the resulting cycloadduct by flash chromatography.
Protocol 3: Ring-Closing Metathesis (RCM) for Piperidine Synthesis
This general protocol is for the RCM of a dialkenyl amine using a Grubbs' catalyst.[17]
Materials:
-
Dialkenyl amine substrate
-
Grubbs' catalyst (e.g., Grubbs' 1st or 2nd generation)
-
Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Dissolve the dialkenyl amine substrate in the anhydrous, degassed solvent in a flame-dried flask under an inert atmosphere.
-
Add the Grubbs' catalyst (typically 1-5 mol%).
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a phosphine scavenger (e.g., triphenylphosphine) or by exposing the solution to air.
-
Concentrate the reaction mixture and purify the product by column chromatography.
Visualizing Synthetic Pathways
The following diagrams illustrate the logic of key synthetic strategies for incorporating piperidine scaffolds.
Caption: Aza-Diels-Alder Reaction Pathway
Caption: Ring-Closing Metathesis Workflow
Caption: Double Reductive Amination Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 5. thieme-connect.de [thieme-connect.de]
- 6. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. soc.chim.it [soc.chim.it]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of bridged azabicyclic structures via ring-closing olefin metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. apps.dtic.mil [apps.dtic.mil]
- 20. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 21. New Method Speeds Up Drug Molecule Creation | Technology Networks [technologynetworks.com]
- 22. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 23. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Common Side Reactions in Piperidine Synthesis
Welcome to the technical support center for piperidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the synthesis of piperidine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the piperidine ring?
A1: Common methods include the catalytic hydrogenation of pyridines, reductive amination of dicarbonyl compounds, and intramolecular cyclization reactions. The reduction of pyridines is a prevalent route but can be challenging due to the aromaticity of the pyridine ring and potential for catalyst poisoning.[1] Reductive amination offers a versatile approach with good yields, though it may require optimization.[1]
Q2: Why is the complete removal of pyridine from my piperidine sample difficult?
A2: Piperidine and pyridine form a minimum-boiling azeotrope, a mixture with a constant boiling point, making their separation by simple distillation challenging.[1] This azeotrope consists of approximately 92% piperidine and 8% pyridine.[1] Effective separation can be achieved through azeotropic distillation with an entrainer like water or by converting piperidine to a salt that can be filtered off, as pyridine does not typically form a salt under the same conditions.[1][2]
Q3: My piperidine sample solidified at room temperature. What could be the cause?
A3: Pure piperidine has a melting point of -9 °C and should be a liquid at room temperature. Solidification can occur due to the formation of salts, such as piperidine carbonate from the reaction with atmospheric carbon dioxide.[1] Gentle warming should melt the piperidine if it is pure; if a solid remains, it is likely a salt.[1] Storing piperidine under an inert atmosphere is recommended to prevent this.[1]
Q4: What is catalyst poisoning in the context of piperidine synthesis from pyridine?
A4: Catalyst poisoning occurs when the piperidine product, or other nitrogen-containing compounds, strongly adsorbs to the active sites of the catalyst (e.g., Pd/C, PtO₂, Raney Nickel), deactivating it.[3] This leads to sluggish or incomplete reactions.[3] The lone pair of electrons on the nitrogen atom in piperidine can bind to the metal surface of the catalyst, blocking sites for further reaction.[4]
Q5: How can I minimize over-alkylation during the N-alkylation of piperidine?
A5: Over-alkylation, the formation of quaternary ammonium salts, is a common side reaction, especially with reactive alkylating agents.[5] To minimize this, a slow addition of the alkylating agent to a solution of piperidine is recommended to maintain an excess of the amine in the reaction mixture.[5][6] Using a syringe pump for the addition can be particularly effective.[5][6]
Troubleshooting Guides by Synthetic Method
Catalytic Hydrogenation of Pyridines
This method is widely used for the synthesis of piperidines but can be prone to several issues.
Problem: Low or No Conversion of Pyridine
-
Possible Cause: Catalyst poisoning by the piperidine product or impurities in the starting material.
-
Solution:
-
Use a More Resistant Catalyst: Rhodium-based catalysts can be more resistant to poisoning than Palladium or Platinum catalysts.[3]
-
Increase Catalyst Loading: While not the most efficient solution, a higher catalyst loading can compensate for some deactivation.[3]
-
Add an Acidic Additive: The presence of an acid can protonate the piperidine product, preventing it from binding to the catalyst. Glacial acetic acid is often used as a solvent for this reason.[1]
-
Ensure Purity of Starting Material: Purify the pyridine starting material to remove any potential catalyst poisons.
-
Problem: Formation of Partially Hydrogenated Intermediates (e.g., Tetrahydropyridine)
-
Possible Cause: Incomplete reaction due to insufficient reaction time, temperature, or hydrogen pressure.
-
Solution:
-
Increase Reaction Time: Monitor the reaction by TLC or GC-MS and continue until the starting material is consumed.
-
Optimize Temperature and Pressure: Gradually increase the temperature and/or hydrogen pressure. However, be aware that harsh conditions can sometimes lead to other side reactions.[7]
-
Problem: Ring Opening/Over-reduction
-
Possible Cause: The C-N bond in the piperidine ring is cleaved under harsh reaction conditions.
-
Solution:
-
Milder Reaction Conditions: Use lower temperatures and pressures.[7]
-
Catalyst Selection: Choose a catalyst with higher selectivity for the reduction of the pyridine ring over C-N bond cleavage.
-
Quantitative Data: Catalyst Performance in Pyridine Hydrogenation
| Catalyst | Typical Pressure (bar) | Typical Temperature (°C) | Solvent | Notes |
| PtO₂ (Adams' catalyst) | 50 - 70 | Room Temp - 80 | Glacial Acetic Acid | Often effective for substituted pyridines.[1] |
| Rh/C | 30 - 80 | 25 - 100 | Methanol, Ethanol | Generally more resistant to poisoning than Pd or Pt.[1][3] |
| Raney Nickel | 100 - 200 | 150 - 200 | Ethanol, Isopropanol | Requires higher temperatures and pressures.[8][9] |
| Pd/C | 50 - 100 | 50 - 150 | Ethanol, Acetic Acid | Prone to poisoning by the piperidine product.[3] |
Experimental Protocol: Hydrogenation of a Substituted Pyridine using PtO₂
-
Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.
-
Catalyst Addition: Add PtO₂ (Adams' catalyst), typically 1-5 mol%.
-
Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-70 bar).
-
Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature for the required time (typically 4-24 hours).[1] Monitor the reaction progress by techniques like GC-MS or TLC.
-
Workup: Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas.
-
Isolation: Remove the catalyst by filtration through a pad of celite. The solvent can be removed under reduced pressure. The resulting piperidine salt can be neutralized with a base and extracted to yield the free piperidine.
Troubleshooting Workflow for Pyridine Reduction
Caption: Troubleshooting decision tree for pyridine reduction.
N-Alkylation of Piperidines
Problem: Over-alkylation (Formation of Quaternary Ammonium Salts)
-
Possible Cause: High reactivity of the alkylating agent and/or high concentration of the alkylating agent relative to the piperidine.
-
Solution:
-
Slow Addition of Alkylating Agent: Use a syringe pump to add the alkylating agent slowly to a solution of piperidine. This maintains a high ratio of piperidine to alkylating agent throughout the reaction, favoring mono-alkylation.[5][6]
-
Control Stoichiometry: Use a slight excess of piperidine relative to the alkylating agent.[5]
-
Choice of Base: If a base is used to scavenge the acid formed, a weaker, non-nucleophilic base can sometimes help. However, the primary control is the relative concentration of the reactants.
-
Experimental Protocol: Mono-N-Alkylation of Piperidine
-
Setup: In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve piperidine (1.1 equivalents) in anhydrous acetonitrile to make a 0.1 M solution.
-
Addition of Alkylating Agent: Load the alkyl halide (1.0 equivalent) into a syringe and place it on a syringe pump. Slowly add the alkyl halide to the stirred piperidine solution over several hours at room temperature.[5][6]
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Remove the solvent by rotary evaporation. The product will be the N-alkylpiperidinium salt.
-
Isolation of Free Base: To obtain the free amine, dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate. Caution: CO₂ will be evolved. [5] Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-alkylpiperidine.
Logical Relationship for Preventing Over-alkylation
Caption: Logic for preventing over-alkylation.
Buchwald-Hartwig N-Arylation of Piperidines
Problem: Low Yield and/or Formation of Multiple Products
-
Possible Causes:
-
Catalyst Deactivation: Oxidation of the palladium catalyst or displacement of the ligand by the piperidine nucleophile.[5]
-
Hydrodehalogenation: Reduction of the aryl halide starting material.[5]
-
Bis-arylation: Reaction of the product with another molecule of aryl halide (if the product also contains a reactive site).[5]
-
-
Solutions:
-
Inert Atmosphere: Strictly maintain an inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.[5]
-
Ligand and Base Screening: The choice of phosphine ligand and base is critical and often substrate-dependent. Experiment with different bulky, electron-rich ligands (e.g., RuPhos, XPhos) and bases (e.g., NaOtBu, LHMDS).[5]
-
Stoichiometry: Using a slight excess of piperidine (1.2-1.5 equivalents) can help minimize side reactions involving the aryl halide.[5]
-
Experimental Protocol: Palladium-Catalyzed N-Arylation of Piperidine
-
Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%), phosphine ligand (e.g., RuPhos, 2-4 mol%), and base (e.g., Sodium tert-butoxide, 1.4 eq) to a Schlenk flask.[5]
-
Reagent Addition: Add the aryl halide (1.0 equivalent), piperidine (1.2-1.5 equivalents), and anhydrous solvent (e.g., Toluene or Dioxane).
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once complete, cool the reaction to room temperature and dilute with a suitable solvent like ethyl acetate.
-
Purification: Filter the mixture through a pad of celite to remove insoluble salts and the catalyst. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[5]
Troubleshooting Workflow for Buchwald-Hartwig N-Arylation
Caption: Troubleshooting workflow for N-arylation.
Other Common Side Reactions
Problem: Aza-Michael Addition to Maleimides
-
Symptom: In syntheses involving molecules containing a maleimide moiety (e.g., for bioconjugation), piperidine can act as a nucleophile and add to the maleimide double bond. This is often observed during Fmoc deprotection in peptide synthesis.[10]
-
Solution:
-
Modify the Synthetic Strategy: Introduce the maleimide-containing group after the final step that uses piperidine.[10]
-
Alternative Bases for Fmoc Deprotection: Consider using alternative, less nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) for Fmoc deprotection, although DBU can promote other side reactions like aspartimide formation.
-
Problem: Aspartimide Formation
-
Symptom: In peptide synthesis, piperidine can catalyze the formation of a cyclic imide (aspartimide) at aspartic acid residues, especially in Asp-Gly sequences. This can lead to a mixture of byproducts.[10]
-
Solution:
Problem: Formation of Linear Alkene Byproduct in Radical-Mediated Cyclizations
-
Symptom: During radical intramolecular cyclization of linear amino-aldehydes to form piperidines, a linear alkene can be formed as a byproduct.[13]
-
Cause: This is suggested to be due to a competitive 1,5-H-transfer process.[13]
-
Solution:
-
Optimization of Reaction Conditions: Fine-tuning the catalyst, solvent, and temperature may help to favor the desired cyclization pathway over the hydrogen transfer pathway. Further research into specific conditions for particular substrates is recommended.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bioengineer.org [bioengineer.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Sciencemadness Discussion Board - Preparation of piperidine from pyridine? - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. benchchem.com [benchchem.com]
- 11. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Purification of Crude 4-(2-(Trifluoromethoxy)phenoxy)piperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-(2-(Trifluoromethoxy)phenoxy)piperidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as 4-hydroxypiperidine and 2-(trifluoromethoxy)phenol, byproducts from side reactions, reagent-related impurities, and degradation products.[1][2] Oxidation of the piperidine ring can also lead to colored impurities.[1]
Q2: Which purification techniques are most effective for this compound?
A2: The most common and effective purification techniques for piperidine derivatives are recrystallization and column chromatography.[1][3][4] The choice between these methods depends on the nature and quantity of the impurities.
Q3: My purified this compound is a yellow oil, but it is supposed to be a white solid. What could be the issue?
A3: A yellow tint can indicate the presence of colored impurities, often arising from oxidation of the piperidine derivative.[1] Further purification by column chromatography or treatment with activated charcoal during recrystallization may be necessary to remove these impurities.
Q4: How can I assess the purity of my final product?
A4: The purity of this compound can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[5]
Troubleshooting Guides
Recrystallization
Problem: The compound "oils out" instead of forming crystals.
| Possible Cause | Troubleshooting Steps |
| Solution is supersaturated and cooling too quickly. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a pure crystal can also help induce proper crystallization.[3][6] |
| Inappropriate solvent. | The boiling point of the solvent may be too high, or the compound's solubility may be too high at the cooling temperature. Experiment with different solvents or solvent mixtures.[4] |
| High impurity content. | The presence of significant impurities can lower the melting point of the mixture, leading to oiling out. Consider a preliminary purification step like a liquid-liquid extraction or a quick filtration through a silica plug before recrystallization.[3] |
Problem: Poor or no crystal formation upon cooling.
| Possible Cause | Troubleshooting Steps |
| Too much solvent was used. | Concentrate the solution by evaporating some of the solvent and then allow it to cool again.[6] |
| Solution is not sufficiently supersaturated. | If the solution is clear at room temperature, try cooling it further in an ice bath. Scratching the inside of the flask with a glass rod can also initiate crystallization.[3][6] |
| Incomplete dissolution of the crude material. | Ensure the crude product is fully dissolved in the minimum amount of hot solvent before cooling.[4] |
Column Chromatography
Problem: Co-elution of the product with impurities.
| Possible Cause | Troubleshooting Steps |
| Inappropriate solvent system (mobile phase). | The polarity of the eluent may not be optimal for separation. Perform a thorough TLC analysis with different solvent systems to find the one that gives the best separation between your product and the impurities. A general starting point for piperidine derivatives is a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate), sometimes with a small amount of a basic modifier like triethylamine to reduce tailing.[3] |
| Column overloading. | The amount of crude material loaded onto the column is too high for the amount of stationary phase. A general rule of thumb is to use a mass ratio of stationary phase to crude material of at least 30:1.[3] |
| Improper column packing. | Uneven packing of the silica gel can lead to channeling and poor separation. Ensure the silica gel is packed uniformly as a slurry and is free of air bubbles and cracks.[3] |
Problem: The product is not eluting from the column.
| Possible Cause | Troubleshooting Steps |
| Solvent system is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.[3] |
| Compound decomposition on silica gel. | Some compounds are unstable on silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if any new spots appear. If it is unstable, consider using a different stationary phase like alumina or a deactivated silica gel.[7] |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.[1]
-
Dissolution: Place the crude material in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to dissolve it completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
General Column Chromatography Protocol
-
Solvent System Selection: Use TLC to determine an appropriate solvent system that provides good separation between the desired product and impurities. The ideal Rf value for the product is typically between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack it into a chromatography column, ensuring there are no air bubbles or cracks.[3]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the least polar solvent mixture. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity.[3]
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Illustrative Recrystallization Solvent Screening
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling |
| Ethanol | Sparingly Soluble | Soluble | Good |
| Isopropanol | Sparingly Soluble | Soluble | Good |
| Hexane | Insoluble | Sparingly Soluble | Poor |
| Ethyl Acetate | Soluble | Very Soluble | Poor |
| Toluene | Sparingly Soluble | Soluble | Moderate |
| Water | Insoluble | Insoluble | N/A |
Note: This table presents illustrative data for solvent screening. Actual results may vary.
Table 2: Illustrative Column Chromatography Conditions and Results
| Stationary Phase | Mobile Phase (v/v) | Rf of Product | Separation Outcome |
| Silica Gel | Hexane:Ethyl Acetate (80:20) | 0.35 | Good separation from less polar impurities. |
| Silica Gel | Hexane:Ethyl Acetate (70:30) | 0.50 | Product elutes faster, but with some overlap with a more polar impurity. |
| Silica Gel | Dichloromethane:Methanol (98:2) | 0.40 | Good separation, but requires careful monitoring. |
| Alumina | Hexane:Ethyl Acetate (90:10) | 0.30 | Alternative for compounds unstable on silica. |
Note: This table provides example conditions. The optimal conditions should be determined experimentally.
Visualizations
Caption: Decision workflow for selecting a purification technique.
Caption: Troubleshooting guide for common recrystallization issues.
References
Technical Support Center: Improving Stereoselectivity in Piperidine Derivative Synthesis
Welcome to the technical support center for the stereoselective synthesis of piperidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve stereochemical outcomes in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for achieving high stereoselectivity in piperidine synthesis?
A1: The main approaches to obtaining enantioenriched piperidine derivatives include asymmetric hydrogenation, various asymmetric syntheses, kinetic resolution, and chiral pool synthesis.[1] Asymmetric hydrogenation of pyridine precursors is a widely studied method.[1] Other notable methods include [4+2] cycloaddition reactions, diastereoselective reductive amination, and chemo-enzymatic strategies.[2][3]
Q2: My diastereoselectivity is low in a [4+2] cycloaddition reaction to form a piperidine ring. What are the likely causes?
A2: Low diastereoselectivity in [4+2] cycloadditions (Aza-Diels-Alder reactions) can arise if the reaction proceeds through a stepwise Mannich-Michael pathway instead of a concerted cycloaddition.[2] This is more common when using strong Lewis acids.[2] The choice of catalyst and the use of cyclic dienes, which often yield higher diastereoselectivities, are critical factors to consider for optimization.[2]
Q3: I am observing poor enantioselectivity in the catalytic hydrogenation of a substituted pyridine. How can I improve this?
A3: Poor enantioselectivity in the asymmetric hydrogenation of pyridines can be due to several factors, including the choice of catalyst and ligand, reaction conditions (temperature, pressure), and the nature of the pyridine substrate. Activating the pyridine by forming an N-benzylpyridinium salt can improve reactivity and enantioselectivity.[1][4] The selection of the chiral ligand is crucial; for instance, MeO-BoQPhos has been shown to be effective in the Ir-catalyzed hydrogenation of 2-alkyl-pyridinium salts, achieving high enantiomeric ratios.[4]
Q4: What are some common side reactions that can affect the stereochemical purity of my piperidine product?
A4: Common side reactions include epimerization at stereocenters, particularly under harsh basic or acidic conditions, and the formation of N-oxides if the piperidine nitrogen is exposed to oxidizing agents.[5] Incomplete removal of protecting groups can also lead to a mixture of products, complicating purification and analysis of stereoisomers.[5]
Troubleshooting Guides
This section provides detailed troubleshooting for specific synthetic methods.
Catalytic Hydrogenation of Pyridines
Issue: Low diastereoselectivity or enantioselectivity in the reduction of a substituted pyridine.
| Potential Cause | Troubleshooting & Optimization |
| Ineffective Chiral Catalyst/Ligand | Screen a variety of chiral ligands. For example, chiral phosphine ligands like (S,S)-DIPAMP have been used, and more recently, ligands such as MeO-BoQPhos have shown high efficiency for Ir-catalyzed hydrogenations.[4][6] |
| Substrate Reactivity | The aromaticity of the pyridine ring can make reduction challenging.[2] Activation of the pyridine by forming a pyridinium salt (e.g., N-benzyl) can enhance reactivity and stereoselectivity.[1][4] |
| Suboptimal Reaction Conditions | Optimize hydrogen pressure, temperature, and solvent. Higher temperatures can sometimes decrease selectivity.[5] |
| Catalyst Poisoning | Ensure the substrate and solvent are free from impurities that could poison the catalyst, such as sulfur-containing compounds. |
Aza-Diels-Alder ([4+2] Cycloaddition) Reactions
Issue: Poor diastereoselectivity.
| Potential Cause | Troubleshooting & Optimization |
| Non-Concerted Reaction Pathway | The reaction may be proceeding through a stepwise Mannich-Michael pathway, which can be influenced by the choice of Lewis acid catalyst.[2] Consider screening different catalysts to favor a concerted cycloaddition. |
| Diene Reactivity | The structure of the diene can significantly impact diastereoselectivity. Cyclic dienes often provide higher diastereoselectivities.[2] |
| Reaction Temperature | Lowering the reaction temperature may minimize the formation of undesired side products and improve selectivity.[2] |
Reductive Amination
Issue: Low yield and/or poor stereoselectivity.
| Potential Cause | Troubleshooting & Optimization |
| Inefficient Imine/Enamine Formation | Ensure complete formation of the imine or enamine intermediate before adding the reducing agent. This can be monitored by techniques like TLC or NMR. The choice of solvent can also influence this equilibrium. |
| Choice of Reducing Agent | The stereochemical outcome can be highly dependent on the reducing agent. Bulkier reducing agents may favor the formation of one diastereomer over another due to steric hindrance. |
| Reaction Conditions | Optimize pH, temperature, and reaction time. The pH is critical for both imine formation and the stability of the reducing agent. |
Quantitative Data on Stereoselectivity
The following tables summarize stereoselectivity data from various synthetic methods for piperidine derivatives.
Table 1: Enantioselective Hydrogenation of 2-Alkyl N-Benzylpyridinium Salts
| Entry | R-group of Pyridine | Catalyst | Ligand | Enantiomeric Ratio (er) |
| 1 | Methyl | [Ir(COD)Cl]₂ | MeO-BoQPhos | 93:7 |
| 2 | Ethyl | [Ir(COD)Cl]₂ | MeO-BoQPhos | 92:8 |
| 3 | n-Propyl | [Ir(COD)Cl]₂ | MeO-BoQPhos | 91:9 |
| 4 | Isopropyl | [Ir(COD)Cl]₂ | MeO-BoQPhos | 88:12 |
| Data sourced from an Ir-catalyzed enantioselective hydrogenation study.[4] |
Table 2: Catalytic Asymmetric [4+2] Annulation of Imines with Allenes
| Entry | Imine Substituent (Ar) | Allene Substituent (R) | Catalyst | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee) of cis-isomer |
| 1 | Phenyl | CO₂Me | Chiral Phosphepine 1 | >99:1 | 95% |
| 2 | 4-MeO-Ph | CO₂Me | Chiral Phosphepine 1 | >99:1 | 97% |
| 3 | 2-Naphthyl | CO₂Me | Chiral Phosphepine 1 | >99:1 | 96% |
| 4 | Phenyl | H | Chiral Phosphepine 1 | 98:2 | 62% |
| Data from a study on the enantioselective Kwon annulation.[6] |
Experimental Protocols
Protocol 1: General Procedure for Ir-Catalyzed Enantioselective Hydrogenation of 2-Alkyl-Pyridinium Salts
This protocol is adapted from the work of Li, et al. for the synthesis of enantioenriched 2-alkyl piperidines.[4]
-
Reactor Setup: In a glovebox, a glass vial is charged with the 2-alkyl N-benzylpyridinium salt (1.0 eq), [Ir(COD)Cl]₂ (0.5 mol %), and MeO-BoQPhos (1.1 mol %).
-
Solvent Addition: Anhydrous and degassed solvent (e.g., dichloromethane) is added.
-
Hydrogenation: The vial is placed in a stainless-steel autoclave. The autoclave is purged with hydrogen gas (3 times) and then pressurized to the desired pressure (e.g., 50 atm).
-
Reaction Execution: The reaction mixture is stirred at a specified temperature (e.g., 35 °C) for the required time (typically 12-24 hours).
-
Workup: After cooling to room temperature and carefully releasing the hydrogen pressure, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the enantioenriched piperidine derivative.
Protocol 2: General Procedure for Phosphine-Catalyzed [4+2] Annulation of Imines with Allenes
This protocol is based on the work of Fu, et al. describing an enantioselective Kwon annulation.[6]
-
Reaction Setup: To a solution of the imine (1.0 eq) in an appropriate solvent (e.g., toluene) is added the chiral phosphepine catalyst (e.g., 15 mol %).
-
Reagent Addition: The allene (1.2 eq) is added to the mixture at room temperature.
-
Reaction Execution: The reaction is stirred at room temperature for the specified duration (e.g., 24-48 hours), monitoring progress by TLC or GC-MS.
-
Workup: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the functionalized piperidine derivative. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.
Visualizations
Caption: Workflow for Asymmetric Hydrogenation of Pyridines.
Caption: Competing Pathways in Aza-Diels-Alder Reactions.
References
Technical Support Center: Scale-Up Synthesis of Substituted Piperidines
Welcome to the technical support center for challenges in the scale-up synthesis of substituted piperidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the transition from laboratory to pilot or production scale.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions and issues related to the scale-up of piperidine synthesis.
Q1: Why has the yield of my piperidine synthesis dropped significantly after moving from a gram-scale lab synthesis to a kilogram-scale pilot run?
A: A drop in yield during scale-up is a frequent challenge and can be traced to several factors that are more pronounced in larger reactors.[1] Key areas to investigate include:
-
Inefficient Heat Transfer: The N-alkylation of piperidines and many ring-forming reactions are exothermic.[1] Large reactors have a lower surface-area-to-volume ratio, which hinders effective heat dissipation. This can lead to localized "hot spots" that cause the degradation of reactants, intermediates, or the final product.[1]
-
Poor Mixing and Mass Transfer: Inadequate mixing in large vessels can create non-uniform reaction conditions.[1] Localized variations in the concentration of reactants or reagents can lead to incomplete reactions and the formation of byproducts.[1]
-
Reagent Addition Rate: The rate of reagent addition is more critical at scale.[1] Adding a reactant too quickly can worsen exotherms and promote unwanted side reactions.[1]
Q2: My final substituted piperidine product has a persistent yellow color. What is the cause and how can it be removed?
A: A yellow discoloration in piperidines is typically caused by oxidation products.[2] While this may not be detrimental for all applications, high-purity material requires removal. The most effective purification method to remove these colored impurities is distillation.[2] To prevent reoccurrence, store the purified piperidine under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.[2]
Q3: I am struggling to separate a pyridine impurity from my target piperidine product by distillation. Why is this so challenging?
A: Piperidine and pyridine form a constant boiling azeotropic mixture, which makes complete separation by standard fractional distillation difficult.[2] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight.[2] To break the azeotrope, consider alternative purification strategies such as azeotropic distillation with water or, more effectively, selective salt formation. Piperidine reacts with carbon dioxide (CO₂) to form a solid piperidinium carbonate salt, while pyridine does not, allowing for separation via filtration.[2][3]
Q4: Do I need to use a protecting group for the piperidine nitrogen during synthesis?
A: Protecting the piperidine nitrogen is often necessary, especially when using reagents that can react with the basic nitrogen atom, such as Lawesson's reagent.[2] The use of a protecting group, like Boc (tert-butyloxycarbonyl), prevents side reactions and allows for regioselective functionalization.[4] The protecting group can be removed in a subsequent step to yield the free amine if required.[2][4]
Q5: What are the most critical safety considerations when scaling up piperidine synthesis?
A: Safety is paramount during scale-up. Key considerations include:
-
Reagent Hazards: Piperidine is a flammable, corrosive, and toxic liquid.[5] Many precursors and reagents, like cyclopentene oxide, are also flammable and irritants.[5] Always handle these chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[5][6]
-
Exothermic Reactions: Many reactions are exothermic, and poor temperature control can lead to a runaway reaction.[5] Ensure the reactor is equipped with an adequate cooling system.[1]
-
Flammability: The use of flammable solvents like diethyl ether and the potential for flammable vapor accumulation requires strict control of ignition sources.[5][6][7] Use explosion-proof equipment and ground/bond containers to prevent static discharge.[6]
Section 2: Troubleshooting Guides
This section provides systematic approaches to troubleshoot common problems encountered during scale-up.
Troubleshooting Low Diastereoselectivity
| Problem | Potential Cause | Recommended Solution | Citation |
| Low Diastereoselectivity | The reaction may be proceeding through an undesirable stepwise pathway instead of a concerted one. | Optimize the catalyst; the choice of catalyst can significantly influence the reaction pathway and stereochemical outcome. | [2] |
| The reaction temperature is not optimal for the desired stereoisomer. | Adjust the reaction temperature. For some cyclizations, a lower temperature may favor one isomer, while for others, a specific optimal temperature is required. | [8] | |
| The substrate choice influences selectivity. | For aza-Diels-Alder reactions, cyclic dienes often yield higher diastereoselectivities. | [2] | |
| In hydrogenation of substituted pyridines, the catalyst and conditions are not selective. | Platinum-based catalysts like PtO₂ often favor the formation of the cis isomer. Rhodium catalysts can also be effective under elevated temperatures. | [2][9] |
Troubleshooting Impurity Formation
| Problem | Potential Cause | Recommended Solution | Citation |
| Presence of Over-Alkylated Byproduct (Quaternary Salt) | Poor control over stoichiometry or rapid addition of the alkylating agent. | Use a slight excess of the piperidine starting material. Implement slow, controlled addition of the alkylating agent using a pump. Maintain a lower reaction temperature to disfavor the second alkylation. | [1] |
| Unreacted Starting Materials | Incomplete reaction due to poor mixing, insufficient reaction time, or catalyst deactivation. | Improve mixing efficiency with appropriate stirring mechanisms for the reactor size. Monitor the reaction to completion (e.g., by GC-MS, TLC, LC-MS) before initiating workup. For catalytic reactions, ensure the catalyst is not poisoned by impurities from previous steps. | [1][2] |
| Formation of Side Products | Reaction temperature is too high, or reaction time is too long, leading to decomposition or polymerization. | Lower the reaction temperature to minimize side reactions. Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to reaction conditions. | [2] |
| Pyridine or Tetrahydropyridine Impurities (from Hydrogenation) | Incomplete reduction due to insufficient hydrogen pressure, temperature, or catalyst activity. | Increase hydrogen pressure and/or reaction temperature to overcome the aromaticity of the pyridine ring. Ensure an active and sufficient loading of the catalyst (e.g., PtO₂, Rh/C). Use anhydrous solvents, as the presence of water can sometimes lead to the formation of piperidinone byproducts. | [2][8] |
Section 3: Experimental Protocols
Protocol 1: Scale-Up Catalytic Hydrogenation of a Substituted Pyridine
This protocol provides a general methodology for the reduction of a substituted pyridine to the corresponding piperidine at scale.
-
Reactor Setup: In a high-pressure reactor suitable for the intended scale, charge the substituted pyridine (1.0 eq) and a solvent such as glacial acetic acid or an alcohol.[2]
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add the catalyst. Adams' catalyst (PtO₂) is commonly used at a loading of 1-5 mol%.[2] Other catalysts like Rh/C may also be effective.[2]
-
Hydrogenation: Seal the reactor. Purge the system multiple times with hydrogen gas to remove air. Pressurize the reactor to the desired pressure (e.g., 50-70 bar).[2]
-
Execution: Begin stirring the reaction mixture. Maintain the desired temperature (e.g., room temperature to 60-80 °C).[2] The reaction is often exothermic initially, so ensure the cooling system is active.
-
Monitoring: Monitor the reaction progress by checking hydrogen uptake and/or by analyzing samples via GC-MS or TLC until the starting material is consumed (typically 4-24 hours).[2][5]
-
Workup: Once complete, cool the reactor and carefully vent the excess hydrogen. Purge the system with an inert gas.
-
Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.[10] The filtrate can then be concentrated and purified, often involving an acid-base extraction to isolate the basic piperidine product.
Protocol 2: Scale-Up N-Alkylation of Piperidine
This protocol details a controlled N-alkylation to minimize the formation of quaternary ammonium salt byproducts.
-
Reactor Setup: To a reactor equipped with an overhead stirrer, temperature probe, and addition funnel/pump, add the substituted piperidine (1.0-1.2 eq), a suitable solvent (e.g., acetonitrile, DMF), and a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5 eq).[1][10]
-
Controlled Reagent Addition: Prepare a solution of the alkylating agent (e.g., alkyl halide, 1.0 eq) in the reaction solvent. Using a syringe pump or addition funnel, add this solution dropwise to the stirred piperidine solution over several hours.[1][5]
-
Temperature Control: Maintain the internal temperature at a specified level (e.g., 0-25 °C) using the reactor's cooling jacket. The slow addition helps control the exotherm.[1][5]
-
Monitoring: After the addition is complete, allow the reaction to stir until completion, monitoring by TLC or LC-MS.[5][10]
-
Workup: Upon completion, the reaction is typically quenched with water. The product is extracted with an organic solvent.
-
Purification: The organic layers are combined, washed (e.g., with brine), dried, and concentrated. The crude product can then be purified by distillation or chromatography to remove unreacted starting material and any byproducts.
Section 4: Visual Guides
The following diagrams illustrate key workflows and logical relationships for troubleshooting the scale-up synthesis of substituted piperidines.
Caption: Troubleshooting workflow for low yield on scale-up.
Caption: Logical diagram of impurity sources and control strategies.
Caption: General experimental workflow for piperidine synthesis scale-up.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. lobachemie.com [lobachemie.com]
- 7. carlroth.com [carlroth.com]
- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Challenges with 2-(Trifluoromethoxy)phenol in Nucleophilic Substitution
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low reactivity with 2-(trifluoromethoxy)phenol in nucleophilic substitution reactions.
Troubleshooting Guide
Issue 1: Low or No Conversion to the Desired Product
Q1: My nucleophilic substitution reaction with 2-(trifluoromethoxy)phenol is not proceeding, or the yield is very low. What are the potential causes and solutions?
A1: The low reactivity of 2-(trifluoromethoxy)phenol in nucleophilic aromatic substitution (SNAr) is primarily due to the electronic properties of the trifluoromethoxy (-OCF₃) group and the inherent stability of the phenol. Here's a breakdown of the causes and recommended troubleshooting steps:
-
Cause 1: Poor Leaving Group (Hydroxide): The hydroxyl group (-OH) of a phenol is a very poor leaving group. For a nucleophilic substitution to occur on the aromatic ring, the hydroxyl group must be converted into a better leaving group.
-
Recommendation: Activate the hydroxyl group by converting it to a sulfonate ester, such as a triflate (-OTf), tosylate (-OTs), or fluorosulfonate (-OFs).[1] These are excellent leaving groups and will significantly enhance the reactivity of the aromatic ring towards nucleophilic attack.
-
Cause 2: Electron-Donating Nature of the Phenolic Oxygen: The oxygen atom of the phenol donates electron density into the aromatic ring, which deactivates the ring towards attack by nucleophiles.[2]
-
Recommendation: The presence of a strong electron-withdrawing group (EWG) ortho or para to the leaving group is crucial for activating the ring for SNAr.[3][4] While the trifluoromethoxy group is electron-withdrawing, its effect might not be sufficient on its own. Consider if your reaction strategy relies on SNAr and if the trifluoromethoxy group is positioned to activate the leaving group. If not, alternative strategies may be needed.
-
Cause 3: Inadequate Reaction Conditions: The reaction conditions, including the choice of base, solvent, and temperature, are critical for successful nucleophilic substitution.
-
Recommendation:
-
Base: If your strategy involves deprotonating the phenol to form a phenoxide, use a strong enough base to ensure complete deprotonation. However, for SNAr reactions with an activated leaving group, a strong base may not be necessary and could lead to side reactions.
-
Solvent: Use polar aprotic solvents like DMF, DMSO, or NMP, which can help to solvate the cation and enhance the reactivity of the nucleophile.[5]
-
Temperature: Many SNAr reactions require elevated temperatures to proceed at a reasonable rate.[5] Gradually increase the reaction temperature, monitoring for product formation and decomposition.
-
Frequently Asked Questions (FAQs)
Q2: Why is the trifluoromethoxy group sometimes considered activating and sometimes deactivating for nucleophilic aromatic substitution?
A2: The trifluoromethoxy (-OCF₃) group has dual electronic effects. It is strongly electron-withdrawing inductively due to the highly electronegative fluorine atoms. However, the oxygen atom has a lone pair that can donate electron density to the aromatic ring through resonance. In the context of nucleophilic aromatic substitution, its inductive electron-withdrawing effect is generally dominant, which helps to stabilize the negatively charged Meisenheimer intermediate formed during the reaction.[3][4] However, its activating effect is not as strong as that of a nitro group (-NO₂).
Q3: What are some alternative strategies to functionalize 2-(trifluoromethoxy)phenol if direct nucleophilic substitution is unsuccessful?
A3: If direct SNAr is challenging, consider these alternative approaches:
-
Williamson Ether Synthesis: To form an ether, deprotonate the phenol with a suitable base (e.g., NaH, K₂CO₃) to form the phenoxide, which can then act as a nucleophile and react with an alkyl halide.
-
Palladium-Catalyzed Cross-Coupling Reactions: The phenol can be converted to a triflate, which can then participate in various palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination or Suzuki coupling, to form C-N or C-C bonds.
-
Electrophilic Aromatic Substitution: The phenol ring is activated towards electrophilic aromatic substitution, allowing for the introduction of various functional groups onto the ring.[2]
Q4: Are there any specific safety precautions I should take when working with reagents to activate 2-(trifluoromethoxy)phenol?
A4: Yes. Reagents used to activate phenols, such as triflic anhydride or sulfuryl fluoride, are often corrosive and moisture-sensitive. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Ensure that your glassware is dry before use.
Experimental Protocols
Protocol 1: General Procedure for the Conversion of a Phenol to an Aryl Triflate
This protocol is a general guideline for activating a phenol, such as 2-(trifluoromethoxy)phenol, for subsequent nucleophilic substitution or cross-coupling reactions.
-
Dissolve the phenol (1.0 eq.) in a dry, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a non-nucleophilic base, such as pyridine or triethylamine (1.2-1.5 eq.).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add triflic anhydride (1.1-1.2 eq.) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution of an Activated Aryl Triflate
This protocol provides a general method for the nucleophilic substitution of an aryl triflate.
-
In a dry reaction vessel under an inert atmosphere, combine the aryl triflate (1.0 eq.), the nucleophile (1.1-2.0 eq.), and a suitable solvent (e.g., DMF, DMSO, or toluene).
-
If required, add a base (e.g., K₂CO₃, Cs₂CO₃) and a palladium catalyst and ligand for cross-coupling reactions.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Leaving Groups in Nucleophilic Aromatic Substitution
| Leaving Group | Relative Reactivity | Reference |
| -OH | Very Low | General Knowledge |
| -Cl | Moderate | [1] |
| -OTs | High | [1] |
| -OTf | Very High | [1] |
| -OFs | Very High | [1] |
Table 2: Common Solvents for Nucleophilic Aromatic Substitution
| Solvent | Type | Properties | Reference |
| DMSO | Polar Aprotic | High boiling point, excellent for SNAr | [5] |
| DMF | Polar Aprotic | High boiling point, good for SNAr | [5] |
| NMP | Polar Aprotic | High boiling point, often used for challenging reactions | [5] |
| THF | Polar Aprotic | Lower boiling point, can be used for some reactions | General Knowledge |
| Acetonitrile | Polar Aprotic | Moderate boiling point, versatile | General Knowledge |
Visualizations
Caption: A general workflow for the activation and subsequent nucleophilic substitution of 2-(trifluoromethoxy)phenol.
Caption: A troubleshooting flowchart for low reactivity in nucleophilic substitution of 2-(trifluoromethoxy)phenol.
References
Technical Support Center: Optimization of Catalyst Selection for Piperidine N-Arylation Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of catalyst selection in piperidine N-arylation reactions.
Troubleshooting Guide
This section addresses common issues encountered during piperidine N-arylation experiments, offering probable causes and actionable solutions in a question-and-answer format.
Question: Why is my N-arylation reaction showing low to no yield?
Answer: Low or no yield in a piperidine N-arylation reaction can stem from several factors related to the catalyst system, reaction conditions, or reagents.[1][2] Key areas to investigate include:
-
Inactive Catalyst: The active catalytic species, particularly Pd(0) in Buchwald-Hartwig amination, may not be forming efficiently from a Pd(II) precatalyst (e.g., Pd(OAc)₂).[2] Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation and decomposition.[1][3]
-
Poor Ligand Choice: The phosphine ligand is critical for catalyst stability and activity. For sterically hindered piperidines or challenging aryl halides, bulky and electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) are often more effective than older generation ligands.[2][4]
-
Inappropriate Base: The base is crucial for the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used in Buchwald-Hartwig reactions.[2][5] Weaker bases may lead to slow or incomplete reactions.[2]
-
Solvent Issues: The solvent must solubilize the reactants and not inhibit the catalyst. Toluene, dioxane, and THF are common choices.[1] Avoid chlorinated solvents, acetonitrile, and pyridine, which can bind to the palladium center.[1][6]
-
Low Reaction Temperature: Many N-arylation reactions require elevated temperatures (typically 80-110 °C) to proceed at a reasonable rate.[2][4]
Question: My reaction stalls before completion. What could be the cause?
Answer: A reaction that starts but fails to reach completion often points to catalyst instability or product-related issues.[1]
-
Catalyst Decomposition: The active catalyst may not be stable under the reaction conditions, especially at high temperatures.[1] Consider using a more robust ligand designed to protect the palladium center or lowering the reaction temperature, which may require longer reaction times.[1]
-
Product Inhibition: The N-arylated piperidine product might coordinate to the palladium catalyst, inhibiting its activity. In such cases, a higher catalyst loading might be necessary to overcome this inhibition.[1]
Question: I am observing significant side product formation. How can I improve selectivity?
Answer: The formation of side products is a common challenge. Key side reactions to consider are:
-
Hydrodehalogenation: This is the reduction of the aryl halide starting material.[1] To minimize this, ensure a strictly inert atmosphere is maintained to exclude sources of hydrogen.[1]
-
Aryl Halide Homocoupling (Biaryl Formation): This occurs when two aryl halide molecules couple.[1] Optimizing the catalyst-to-ligand ratio (typically 1:1 to 1:2) and using a ligand that favors C-N bond formation can mitigate this.[1]
-
Over-alkylation/Arylation: In some cases, particularly with unprotected polyamines, multiple aryl groups can be introduced.[3] Using an excess of the piperidine starting material relative to the aryl halide can help minimize the formation of bis-arylated products.[3]
Frequently Asked Questions (FAQs)
Q1: Which catalytic system is better for piperidine N-arylation: Palladium or Copper?
A1: Both Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation are widely used for piperidine N-arylation.[5] The choice depends on the specific substrates, desired reaction conditions, and cost considerations.
-
Palladium systems generally offer a broader aryl halide scope (including chlorides, bromides, iodides, and triflates), faster reaction times (2-12 hours), and often provide higher yields (70-95%).[5] They typically use lower catalyst loadings (1-2 mol%).[5]
-
Copper systems are often more cost-effective but may require higher catalyst loadings (5-10 mol%) and longer reaction times (12-24 hours).[5] Their aryl halide scope is more limited, with iodides and bromides being the most reactive.[5]
Q2: How do I choose the right ligand for my Palladium-catalyzed reaction?
A2: Ligand selection is crucial for a successful Buchwald-Hartwig amination. The choice is highly substrate-dependent. Bulky, electron-rich biaryl phosphine ligands are generally preferred as they promote the formation of the active catalytic species and facilitate the reductive elimination step.[4] Experimenting with different ligands is often necessary to find the optimal one for a specific transformation.[3]
Q3: What is the role of the base in the Buchwald-Hartwig reaction, and how do I select one?
A3: The base plays a critical role in the catalytic cycle by facilitating the deprotonation of the piperidine nitrogen, which allows it to coordinate to the palladium center. Strong, non-nucleophilic bases are preferred to avoid side reactions.[5] Sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are common choices.[5] The strength of the base can influence the reaction rate and should be optimized for the specific substrates.
Q4: How can I prevent the N-arylation of a primary amino group when my piperidine has one?
A4: To achieve selective N-arylation on the piperidine nitrogen in the presence of another primary amino group, a protection strategy is typically employed. The primary amino group is often protected with a group like tert-butyloxycarbonyl (Boc), which can be removed after the N-arylation step.[5] This prevents the formation of diarylated byproducts.[5]
Data Presentation
Table 1: Comparison of Palladium and Copper Catalytic Systems for Piperidine N-Arylation [5]
| Parameter | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Catalyzed (Ullmann) | Notes |
| Catalyst Loading | 1-2 mol% (e.g., Pd₂(dba)₃, Pd(OAc)₂) | 5-10 mol% (e.g., CuI) | Palladium catalysts are generally more active. |
| Ligand | Biarylphosphine (e.g., Xantphos, RuPhos) | Diamine or Amino Acid (e.g., L-proline) | Ligand choice is critical for efficiency in both systems. |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | K₂CO₃, K₃PO₄ | Strong, non-nucleophilic bases are common for Buchwald-Hartwig. |
| Solvent | Toluene, Dioxane, THF | DMF, DMSO | Anhydrous and degassed solvents are recommended for palladium catalysis. |
| Reaction Time | 2-12 hours | 12-24 hours | Buchwald-Hartwig reactions are often faster. |
| Typical Yield | 70-95% | 60-85% | Yields are highly dependent on the specific substrates and conditions. |
| Aryl Halide Scope | Chlorides, Bromides, Iodides, Triflates | Iodides, Bromides (Chlorides are less reactive) | Palladium systems generally have a broader aryl halide scope. |
Experimental Protocols
General Protocol for Palladium-Catalyzed N-Arylation of Piperidine (Buchwald-Hartwig Amination) [4][5]
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Reagent Addition: Add the aryl halide (1.0 equiv.) and the piperidine (1.2 equiv.) to the flask.
-
Solvent Addition: Add an anhydrous and degassed solvent (e.g., toluene, 5-10 mL per mmol of the limiting reagent).
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-arylpiperidine.
Visualizations
Caption: Experimental workflow for a typical Buchwald-Hartwig N-arylation of piperidine.
Caption: Troubleshooting flowchart for low yield in piperidine N-arylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Strategies to Minimize Impurity Formation in Piperidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of piperidine. Our focus is to provide actionable strategies to minimize impurity formation, thereby enhancing product purity and yield.
Troubleshooting Guides
This section addresses specific issues that may arise during the three primary synthetic routes to piperidines: catalytic hydrogenation of pyridine, reductive amination, and intramolecular cyclization.
Route 1: Catalytic Hydrogenation of Pyridine
The catalytic hydrogenation of pyridine is a direct and atom-economical method for piperidine synthesis. However, challenges such as incomplete reduction and the formation of side products are common.
Issue 1.1: Incomplete Reduction Leading to Dihydropyridine and Tetrahydropyridine Impurities
-
Symptom: GC-MS or NMR analysis of the crude product shows the presence of partially hydrogenated intermediates.
-
Cause: Insufficient catalytic activity or non-optimal reaction conditions can lead to incomplete saturation of the pyridine ring.
-
Troubleshooting Strategies:
-
Increase Hydrogen Pressure: Higher hydrogen pressure increases the concentration of hydrogen on the catalyst surface, driving the reaction towards completion. For example, increasing pressure from 5 bar to 50-70 bar can significantly reduce the proportion of intermediates.[1][2]
-
Optimize Catalyst and Catalyst Loading:
-
Elevate Reaction Temperature: Increasing the temperature can enhance the reaction rate. However, this should be done cautiously as excessively high temperatures can promote side reactions. A temperature range of 60-80°C is often effective.[4]
-
Solvent Selection: The use of acidic solvents like glacial acetic acid can protonate the pyridine nitrogen, facilitating its reduction.[4][5]
-
Issue 1.2: Over-reduction and Ring Opening
-
Symptom: Formation of aliphatic amines (e.g., pentylamine) and other ring-opened byproducts.
-
Cause: Harsh reaction conditions (high temperature and pressure) and highly active catalysts can lead to the hydrogenolysis of the C-N bond in the piperidine ring.[1]
-
Troubleshooting Strategies:
-
Milder Reaction Conditions: Employ lower temperatures and pressures once the initial hydrogenation is complete.
-
Catalyst Selection: Catalysts with lower hydrogenolysis activity, such as rhodium-based catalysts, may be preferred over palladium or nickel under forcing conditions.
-
Issue 1.3: N-Alkylation of Piperidine
-
Symptom: Formation of N-alkylated piperidine derivatives, especially when using alcoholic solvents.
-
Cause: Some catalysts, particularly nickel, can promote the alkylation of the newly formed piperidine with the alcohol solvent at elevated temperatures.
-
Troubleshooting Strategies:
-
Use of Non-Alkylating Solvents: Employ solvents like ethyl acetate, water, or hydrocarbons to avoid N-alkylation.[6]
-
Lower Reaction Temperature: Reducing the reaction temperature can minimize this side reaction.
-
Route 2: Reductive Amination
Reductive amination offers a versatile route to substituted piperidines, typically from dicarbonyl compounds like glutaraldehyde or its precursors.
Issue 2.1: Low Yield of the Desired Piperidine
-
Symptom: The reaction does not proceed to completion, resulting in low yields.
-
Cause: Inefficient formation of the intermediate iminium ion or ineffective reduction.
-
Troubleshooting Strategies:
-
pH Control: The formation of the iminium ion is pH-dependent. Maintaining a slightly acidic pH (typically 4-6) is crucial for efficient imine formation.
-
Choice of Reducing Agent:
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): This is often the preferred reagent as it is mild and selective for reducing iminium ions in the presence of aldehydes.[7]
-
Sodium cyanoborohydride (NaBH₃CN): Also effective, but more toxic. It is less sensitive to water and can be used in protic solvents like methanol.[8]
-
-
Issue 2.2: Formation of Side Products
-
Symptom: The presence of undesired byproducts in the reaction mixture.
-
Cause: Polymerization of the aldehyde starting material or side reactions of the amine.
-
Troubleshooting Strategies:
-
Slow Addition of Reagents: Adding the aldehyde slowly to the amine solution can minimize its polymerization.
-
One-Pot Procedure: A "one-pot" approach where the iminium ion is formed and reduced in situ often gives cleaner reactions by minimizing the concentration of reactive intermediates.
-
Route 3: Intramolecular Cyclization
This method involves the cyclization of a linear precursor containing both an amine and a suitable leaving group to form the piperidine ring.
Issue 3.1: Low Cyclization Efficiency
-
Symptom: Incomplete reaction and low yield of the piperidine product.
-
Cause: A poor leaving group on the linear precursor or unfavorable reaction kinetics.
-
Troubleshooting Strategies:
-
Activation of the Leaving Group: Convert hydroxyl groups into better leaving groups, such as tosylates or mesylates, to facilitate nucleophilic attack by the amine.
-
Use of a Suitable Base: A non-nucleophilic base can be used to deprotonate the amine, increasing its nucleophilicity.
-
Issue 3.2: Formation of Polymeric Byproducts
-
Symptom: Formation of high molecular weight species instead of the desired cyclic product.
-
Cause: Intermolecular reactions competing with the desired intramolecular cyclization.
-
Troubleshooting Strategies:
-
High Dilution Conditions: Performing the reaction at high dilution favors the intramolecular cyclization over intermolecular polymerization.
-
Frequently Asked Questions (FAQs)
Q1: My final piperidine product is yellow. What is the cause and how can I remove the color?
A: A yellow tint in piperidine is typically due to oxidation products. While this may not impact all applications, for high-purity requirements, purification is recommended. The most effective method for removing these colored impurities is distillation. To prevent future discoloration, store purified piperidine under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.
Q2: I'm having difficulty separating piperidine from a pyridine impurity by distillation. Why is this challenging?
A: Piperidine and pyridine form a minimum-boiling azeotrope, making complete separation by simple fractional distillation difficult. This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at around 106.1°C.[4] To overcome this, you can use azeotropic distillation with an entrainer like water or toluene. Alternatively, a highly effective method is selective salt formation. Piperidine reacts with CO₂ to form a solid piperidine carbonate, while pyridine does not, allowing for separation by filtration. The piperidine can then be liberated from the salt by treatment with a strong base.[4]
Q3: My solution of piperidine in DMF crystallized upon storage. What happened?
A: This is a common issue with amines. The crystallization is likely due to the formation of a salt. Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate. If other acidic reagents are stored nearby, it could also form salts like piperidine hydrochloride. To resolve this, you can try gently warming the solution. If a solid remains, it is likely a salt. To prevent this, always store amine solutions under an inert atmosphere.
Q4: What is catalyst poisoning in the context of pyridine hydrogenation?
A: Catalyst poisoning occurs when the nitrogen atom in pyridine or the piperidine product strongly adsorbs to the active sites of the metal catalyst (e.g., Pd, Pt, Ni). This blocks the sites and prevents hydrogen from adsorbing, thus deactivating the catalyst and inhibiting the hydrogenation reaction. Using catalysts that are less prone to poisoning, such as rhodium, or using acidic additives to protonate the nitrogen can help mitigate this issue.[3]
Data Presentation
Table 1: Comparison of Catalysts for Pyridine Hydrogenation
| Catalyst | Typical Pressure (bar) | Typical Temperature (°C) | Solvent | Key Advantages & Disadvantages |
| PtO₂ (Adams' catalyst) | 50 - 70[4] | Room Temp - 80[4] | Glacial Acetic Acid[4] | Effective for a wide range of substituted pyridines.[4] |
| Rh/C | 30 - 80[4] | 60 - 80[4] | Acetic Acid, Alcohols[4] | Generally more active than Palladium for pyridine reduction and less prone to poisoning.[3][4] |
| Pd/C | 30 - 80[4] | 60 - 80[4] | Alcohols, Ethyl Acetate[4] | Widely used but can be susceptible to catalyst poisoning by the nitrogen atom.[4] |
| Raney Nickel | High | 170 - 200 | - | Cost-effective for large-scale synthesis but requires harsh conditions.[4] |
Table 2: Impurity Profile in the Hydrogenation of 4-Pyridinecarbonitrile with 10% Pd/C
| Product/Impurity | Selectivity (%) at 0.3 h | Selectivity (%) at 1.2-1.3 h |
| (4-aminomethyl)piperidine (Desired Product) | 93 | 97-98 |
| 4-aminomethylpyridine (Intermediate) | Present | Not detected |
| 4-cyanopiperidine (Side Product) | 12 | Not reported |
Data adapted from a study on the hydrogenation of pyridinecarbonitriles and may not be directly representative of all piperidine syntheses. The study highlights the formation of intermediates and side products that can be monitored by GC-MS.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Pyridine using PtO₂
Materials:
-
Pyridine (1.0 eq)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)[4]
-
Glacial acetic acid (solvent)[4]
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
-
Hydrogen gas (high purity)
-
Filtration aid (e.g., Celite®)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a high-pressure reactor vessel, dissolve pyridine in glacial acetic acid.
-
Carefully add the PtO₂ catalyst to the solution.
-
Seal the reactor and purge it several times with nitrogen before introducing hydrogen gas.
-
Pressurize the reactor with hydrogen to 50-70 bar.[4]
-
Stir the reaction mixture vigorously at room temperature for 4-24 hours, monitoring the reaction progress by GC-MS or TLC.[4]
-
Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with ethyl acetate.
-
Carefully neutralize the filtrate with a saturated solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude piperidine.
-
Purify the crude product by distillation if necessary.
Protocol 2: Reductive Amination of Glutaraldehyde with a Primary Amine
Materials:
-
Glutaraldehyde (1.1 eq, typically as a 50% aqueous solution)
-
Primary amine (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary amine in DCM or DCE.
-
Add a catalytic amount of acetic acid to adjust the pH to approximately 5-6.
-
Add the glutaraldehyde solution dropwise to the stirred amine solution at room temperature.
-
Stir the mixture for 1-2 hours to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride in portions, controlling any potential exotherm.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
Quench the reaction by carefully adding a saturated solution of NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with DCM or DCE (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude N-substituted piperidine by column chromatography or distillation.
Protocol 3: Intramolecular Cyclization of 5-(Benzylamino)pentan-1-ol
Materials:
-
5-(Benzylamino)pentan-1-ol (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl, 1.1 eq)
-
Triethylamine (TEA, 1.2 eq)
-
Dichloromethane (DCM)
-
Sodium hydride (NaH, 1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure: Step 1: O-Tosylation
-
Dissolve 5-(benzylamino)pentan-1-ol and triethylamine in DCM and cool to 0 °C.
-
Slowly add p-toluenesulfonyl chloride and stir the reaction at 0 °C for 1 hour, then at room temperature for 4-6 hours.
-
Wash the reaction mixture with water, 1M HCl, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude tosylate.
Step 2: Intramolecular Cyclization
-
Under an inert atmosphere, suspend sodium hydride in anhydrous THF.
-
Add a solution of the crude tosylate in anhydrous THF dropwise to the NaH suspension at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 12-18 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and carefully quench with a saturated solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude N-benzylpiperidine by column chromatography.
Visualizations
Caption: Reaction pathway for the catalytic hydrogenation of pyridine, highlighting the formation of intermediates and common impurities.
Caption: Workflow for the synthesis of N-substituted piperidines via reductive amination of glutaraldehyde.
References
- 1. Piperidine synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
Technical Support Center: Improving the Solubility of 4-(2-(Trifluoromethoxy)phenoxy)piperidine for Biological Assays
Welcome to the technical support center for 4-(2-(Trifluoromethoxy)phenoxy)piperidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound in biological assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: Why is this compound expected to have low aqueous solubility?
A1: The structure of this compound contains several lipophilic (fat-loving) components, including a trifluoromethoxy group and a phenoxy ring. These features increase the compound's hydrophobicity, making it poorly soluble in aqueous solutions like buffers and cell culture media. The piperidine ring, while containing a nitrogen that can be protonated, may not be sufficient to overcome the lipophilicity of the rest of the molecule at neutral pH.
Q2: I'm seeing precipitation when I dilute my DMSO stock of this compound into my aqueous assay buffer. What is happening?
A2: This is a common phenomenon known as "solvent shock" or "crashing out." Your compound is highly soluble in the organic solvent DMSO. When you rapidly dilute this stock solution into an aqueous buffer, the DMSO concentration dramatically decreases, and the compound is suddenly in an environment where it is not soluble, causing it to precipitate.
Q3: What is the maximum concentration of DMSO that is safe for my cell-based assay?
A3: The tolerance of cell lines to DMSO varies. However, a general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.5% (v/v) to minimize solvent-induced toxicity and off-target effects. It is always best to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay.
Q4: Can adjusting the pH of my buffer improve the solubility of this compound?
A4: Yes, pH adjustment can be an effective strategy. The piperidine ring in the molecule is basic and can be protonated at acidic pH. This protonation introduces a positive charge, which can significantly increase the compound's aqueous solubility. However, you must ensure that the adjusted pH is compatible with your biological assay and does not affect the activity of your target or the health of your cells.
Q5: When should I consider more advanced solubilization techniques?
A5: If simple methods like using a co-solvent (e.g., DMSO) at a tolerable concentration and pH adjustment are insufficient to achieve the desired concentration without precipitation, you should consider advanced formulation strategies. These are particularly useful when a higher concentration of the compound is required, or for in vivo studies. Such techniques include the use of cyclodextrins, lipid-based formulations, or creating a salt form of the compound.
Troubleshooting Guides
Issue 1: Compound precipitates immediately upon dilution in aqueous buffer.
| Possible Cause | Recommended Solution |
| Solvent Shock | Perform a stepwise dilution. Create an intermediate dilution of your DMSO stock in a small volume of your aqueous buffer before adding it to the final volume. This allows for a more gradual change in solvent polarity. |
| Concentration Exceeds Kinetic Solubility | Reduce the final concentration of the compound in your assay. Determine the kinetic solubility of your compound in the assay buffer to establish a working concentration range (see Protocol 1). |
| Low Temperature of Buffer | Ensure your aqueous buffer is at the same temperature as your experiment (e.g., pre-warmed to 37°C for cell-based assays). Solubility often decreases at lower temperatures. |
Issue 2: Compound precipitates in the assay plate over time (e.g., during incubation).
| Possible Cause | Recommended Solution |
| Compound Instability | The compound may be degrading over time to a less soluble form. Assess the stability of your compound under the assay conditions (temperature, light exposure). |
| Interaction with Media Components | Components in complex media (e.g., proteins in serum) can sometimes interact with the compound, leading to precipitation. Test the solubility in simpler buffers to identify potential interactions. |
| Exceeding Equilibrium Solubility | While your initial concentration may be below the kinetic solubility limit, it might be above the thermodynamic (equilibrium) solubility. Over time, the compound in a supersaturated state will precipitate. Consider using a lower final concentration or employing a stabilizing excipient like a cyclodextrin. |
Quantitative Data on Solubility Enhancement Strategies
The following tables provide a summary of potential improvements in solubility that can be achieved with different techniques for piperidine-containing compounds. Note that these are generalized examples, and the actual improvement for this compound will need to be determined empirically.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Implication for Solubility |
| LogP | ~3.5 - 4.5 | High lipophilicity, indicating low aqueous solubility. |
| pKa (of piperidine nitrogen) | ~9.0 - 10.0 | Basic nature; solubility will increase at pH < pKa. |
Table 2: Example of Solubility Enhancement for a Piperidine-Containing Compound
| Solubilization Method | Solvent/Vehicle | Fold Increase in Solubility (Approximate) |
| pH Adjustment | pH 5.0 Buffer | 10 - 100 |
| Co-solvent | 10% DMSO in water | 5 - 50 |
| Cyclodextrin Complexation | 10% HP-β-CD in water | 50 - 500 |
| Lipid-Based Formulation | Self-emulsifying drug delivery system (SEDDS) | > 1000 |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a method to determine the kinetic solubility of this compound in your aqueous buffer of choice.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Aqueous buffer (e.g., PBS, cell culture medium)
-
96-well microplate (UV-transparent for spectrophotometric method)
-
Plate shaker
-
Spectrophotometer or HPLC
Procedure:
-
Prepare a high-concentration stock solution: Accurately weigh your compound and dissolve it in 100% DMSO to a final concentration of 10 mM.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of your stock solution in DMSO.
-
Dilution in Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a new 96-well plate containing a larger, fixed volume (e.g., 198 µL) of your pre-warmed aqueous buffer. This will result in a range of compound concentrations with a final DMSO concentration of 1%.
-
Equilibration: Seal the plate and shake it at a controlled temperature for 1-2 hours.
-
Detection of Precipitation:
-
Visual Inspection: Check for any visible precipitate in the wells.
-
Nephelometry (Light Scattering): Measure the turbidity of each well using a nephelometer. A sharp increase in light scattering indicates precipitation.
-
UV/Vis Spectrophotometry: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at a wavelength where the compound absorbs. The concentration at which the absorbance plateaus is the kinetic solubility limit.
-
Protocol 2: Preparation of a Stock Solution using a Co-solvent
This protocol describes the standard method for preparing a stock solution and diluting it for use in a biological assay.
Materials:
-
This compound
-
DMSO (anhydrous, sterile for cell culture)
-
Aqueous buffer or cell culture medium (sterile for cell culture)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM stock solution: In a sterile microcentrifuge tube, dissolve the appropriate amount of your compound in 100% sterile DMSO to make a 10 mM stock solution. Ensure it is fully dissolved by vortexing.
-
Intermediate Dilution (to avoid solvent shock):
-
For a final concentration of 10 µM with 0.1% DMSO:
-
Prepare a 1 mM intermediate solution by adding 10 µL of your 10 mM stock to 90 µL of sterile DMSO.
-
Add 1 µL of the 1 mM intermediate solution to 999 µL of your pre-warmed aqueous buffer or cell culture medium.
-
-
Final Dilution: Add the desired volume of the final diluted solution to your assay. Always include a vehicle control with the same final concentration of DMSO.
Visualizations
Potential Signaling Pathways
Given that many piperidine-containing compounds with a phenoxy ether linkage are active in the central nervous system, this compound could potentially interact with various CNS targets. Below are simplified diagrams of potential signaling pathways that may be modulated by this compound.
dot {
graph [rankdir="LR", splines=ortho, nodesep=0.4, pad="0.5,0.5"];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"];
edge [arrowsize=0.7];
// Nodes Ligand [label="Piperidine Compound", fillcolor="#FBBC05", fontcolor="#202124"]; GPCR [label="GPCR\n(e.g., Dopamine D2,\nSerotonin 5-HT2A)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_protein [label="Gq/Gi", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLC [label="PLC", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=invtriangle, fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", shape=triangle, fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", shape=triangle, fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_release [label="Ca2+ Release", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"]; PKC_activation [label="PKC Activation", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Cell_response [label="Cellular Response", shape=doubleoctagon, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Ligand -> GPCR [label="Binds"]; GPCR -> G_protein [label="Activates"]; G_protein -> PLC [label="Activates"]; PLC -> PIP2 [label="Cleaves"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca_release; DAG -> PKC_activation; Ca_release -> Cell_response; PKC_activation -> Cell_response; }
Potential GPCR Signaling Pathway.
dot {
graph [rankdir="TB", splines=true, nodesep=0.5, pad="0.5,0.5"];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"];
edge [arrowsize=0.7];
// Nodes Ligand [label="Piperidine Compound", fillcolor="#FBBC05", fontcolor="#202124"]; Sigma1R [label="Sigma-1 Receptor\n(ER Chaperone)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; IP3R [label="IP3 Receptor", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ca_signaling [label="Modulation of\nCa2+ Signaling", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_survival [label="Cell Survival/\nNeuroprotection", shape=doubleoctagon, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Ligand -> Sigma1R [label="Binds"]; Sigma1R -> IP3R [label="Stabilizes"]; IP3R -> Ca_signaling; Ca_signaling -> Cell_survival; }
Potential Sigma-1 Receptor Modulation.
Experimental Workflows
dot {
graph [rankdir="TB", splines=ortho, nodesep=0.3, pad="0.5,0.5"];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"];
edge [arrowsize=0.7];
// Nodes Start [label="Start: Solid Compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Stock_Prep [label="Prepare 10 mM Stock\nin 100% DMSO", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate_Dilution [label="Intermediate Dilution\nin DMSO or Buffer", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; Final_Dilution [label="Final Dilution in\nAqueous Assay Buffer", fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_Precipitation [label="Check for Precipitation", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; No_Precipitate [label="Proceed with Assay", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Precipitate [label="Troubleshoot", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Troubleshoot_Options [label="Lower Concentration\nOptimize Dilution\nUse Advanced Methods", shape=box, style=dotted, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Stock_Prep; Stock_Prep -> Intermediate_Dilution; Intermediate_Dilution -> Final_Dilution; Final_Dilution -> Check_Precipitation; Check_Precipitation -> No_Precipitate [label="No"]; Check_Precipitation -> Precipitate [label="Yes"]; Precipitate -> Troubleshoot_Options [style=dashed]; }
Workflow for Preparing Compound Solutions.
dot {
graph [rankdir="LR", splines=true, nodesep=0.4, pad="0.5,0.5"];
node [shape=record, style="filled", fontname="Arial", fontsize=10];
edge [arrowsize=0.7];
// Nodes Troubleshooting [label="{ Issue: Precipitation in Assay | Immediate or Over Time? }", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Immediate [label="{Immediate Precipitation | Solvent Shock? | Concentration Too High? }", fillcolor="#FBBC05", fontcolor="#202124"]; OverTime [label="{Precipitation Over Time | Equilibrium Solubility Exceeded? | Compound Instability? }", fillcolor="#FBBC05", fontcolor="#202124"]; Solution1 [label="Solution:\nStepwise Dilution", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2 [label="Solution:\nLower Final Concentration", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3 [label="Solution:\nUse Stabilizers (e.g., Cyclodextrin)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solution4 [label="Solution:\nAssess Compound Stability", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Troubleshooting:q1 -> Immediate [label="Immediate"]; Troubleshooting:q1 -> OverTime [label="Over Time"]; Immediate:s1 -> Solution1; Immediate:s2 -> Solution2; OverTime:s3 -> Solution2; OverTime:s3 -> Solution3; OverTime:s4 -> Solution4; }
Logical Flow for Troubleshooting Precipitation.
We hope this technical support center provides you with the necessary information to successfully use this compound in your biological assays. For further assistance, please consult the relevant scientific literature or contact your compound supplier.
Technical Support Center: Refinement of Piperidine Analog Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the consistent and successful synthesis of piperidine analogs.
Frequently Asked Questions (FAQs)
Q1: My purified piperidine product has a yellow tint. What is the cause and how can I remove it?
A: A yellow color in piperidine is typically caused by oxidation products.[1] For applications requiring high purity, purification is recommended. The most effective method to remove these colored impurities is distillation.[1] To prevent future discoloration, store purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.[1][2]
Q2: Why is it difficult to separate piperidine from a pyridine impurity by distillation?
A: Piperidine and pyridine form a constant boiling azeotropic mixture, which makes complete separation by simple fractional distillation challenging.[1] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at around 106.1°C under atmospheric pressure.[1] To overcome this, you can use azeotropic distillation with water or, more effectively, pursue selective salt formation.[1][3] Piperidine reacts with carbon dioxide (CO₂) to form a solid carbonate salt, while pyridine does not, allowing for separation by filtration.[1][4]
Q3: My piperidine solution in DMF crystallized during storage. What happened and how can I resolve it?
A: This is a common issue with amines. The crystallization is likely due to the formation of a salt.[1] Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases like HCl (which can be liberated from other reagents in storage) to form piperidine hydrochloride.[1][2] To resolve this, you can try redissolving the crystals. To prevent this, ensure reagents are dry and store the solution under an inert atmosphere.[1][2]
Q4: What are the key safety considerations when working with piperidine and its analogs?
A: Piperidine is a flammable liquid and is toxic and corrosive. It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Reactions involving high pressure, such as catalytic hydrogenation, must be conducted in specialized high-pressure reactors with appropriate safety measures in place.[5] Always consult the Safety Data Sheet (SDS) for specific handling and disposal information.
Troubleshooting Guides
Issue 1: Low or Inconsistent Yield
Low yields are a frequent challenge in chemical synthesis. The following guide provides a systematic approach to identifying and resolving the root cause.
Troubleshooting Logic for Low Yields
Caption: Troubleshooting logic for diagnosing and resolving low reaction yields.
Potential Causes & Solutions:
| Factor | Potential Cause | Recommended Solution |
| Reagents | Impure or wet starting materials or solvents. | Verify the purity of all reagents. Dry solvents and degas them if necessary. Store reagents under an inert atmosphere.[5] |
| Reaction Conditions | Suboptimal temperature, pressure, or reaction time. | Systematically screen reaction parameters. Lowering the temperature may minimize side product formation, while optimizing reaction time can prevent decomposition.[1] |
| Incorrect stoichiometry or inefficient catalyst. | Ensure accurate measurement of reagents. Use 1.0-1.5 equivalents of base to drive reactions to completion.[5] Screen different catalysts or increase catalyst loading. | |
| Workup/Purification | Product loss during extraction or chromatography. | Optimize the workup procedure. Perform extractions with appropriate solvents and pH adjustments. Refine chromatography conditions (column packing, solvent system).[5] |
| Scale-Up Issues | Inefficient heat transfer or poor mixing in larger reactors. | For exothermic reactions, ensure the reactor has an efficient cooling jacket. Use overhead stirrers for better mixing. Add reagents slowly and in a controlled manner to manage exotherms.[6][7] |
Issue 2: Formation of Side Products/Impurities
The formation of impurities can complicate purification and reduce overall yield.
Common Impurities & Mitigation Strategies:
| Impurity | Potential Cause | Recommended Solution |
| Over-alkylation Product (Quaternary Ammonium Salt) | Occurs during N-alkylation when the product reacts further with the alkylating agent. | Carefully control the stoichiometry, using a slight excess of the piperidine starting material. Add the alkylating agent slowly and maintain a lower reaction temperature.[6] |
| Unreacted Pyridine (from Hydrogenation) | Incomplete reduction of the pyridine starting material. | Increase hydrogen pressure, reaction time, or catalyst loading (e.g., 5-10 mol% of 10% Pd/C).[5] Monitor the reaction by TLC or GC-MS until the starting material is consumed.[5] |
| Polymerization/Decomposition | Can occur at elevated temperatures or with prolonged reaction times. | Lower the reaction temperature and monitor the reaction closely to avoid excessive heating or extended run times.[1] |
Detailed Experimental Protocols
Protocol 1: N-Alkylation of Piperidine
This protocol describes a general procedure for the N-alkylation of piperidine with an alkyl halide.
Workflow for N-Alkylation of Piperidine
Caption: General experimental workflow for the N-alkylation of piperidine.
Methodology:
-
To a magnetically stirred 0.1 M solution of piperidine (1.0 mol eq.) in anhydrous acetonitrile, add N,N-diisopropylethylamine (DIPEA) (1.5 mol eq.).
-
Under a nitrogen atmosphere, slowly add the alkyl halide (1.1 mol eq.) to the solution at room temperature. A syringe pump is recommended for controlled addition.[5]
-
Stir the reaction at room temperature until completion, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Upon completion, remove the solvent by rotary evaporation.
-
The crude product can then be purified using standard techniques such as column chromatography.
Protocol 2: Catalytic Hydrogenation of Pyridine
This protocol details the reduction of a pyridine derivative to its corresponding piperidine analog using a palladium on carbon (Pd/C) catalyst.
Methodology:
-
In a high-pressure reactor, dissolve the pyridine derivative (1.0 eq) in a suitable solvent such as ethyl acetate or glacial acetic acid.[5]
-
Add the catalyst, typically 5-10 mol% of 10% Palladium on carbon (Pd/C).[5]
-
Seal the reactor and purge it with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen (a balloon or Parr shaker can be used for smaller scales) and stir the mixture vigorously at room temperature for 3-24 hours.[5]
-
Monitor the reaction by TLC or GC-MS until the starting material is completely consumed.[5]
-
Once complete, carefully vent the hydrogen and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.[5]
-
Concentrate the filtrate under reduced pressure to obtain the crude piperidine product.
Comparative Data for Hydrogenation Conditions:
| Catalyst | Conditions | Advantages | Considerations |
| Pd/C or PtO₂ | High-pressure H₂ gas, various solvents (EtOAc, Acetic Acid) | High efficiency and widely applicable. | Requires specialized high-pressure equipment.[5] |
| Rh complexes | Transfer hydrogenation (e.g., Formic acid/Ammonium formate) | Milder conditions, avoids high-pressure H₂ gas. | Catalysts can be more expensive.[5] |
| Nickel | High temperature (170-200°C) | Cost-effective for large-scale synthesis. | Requires high temperatures and pressures.[8] |
Signaling Pathways and Biological Activity
Piperidine analogs are privileged scaffolds in medicinal chemistry, known to interact with a wide range of biological targets and modulate key signaling pathways.[9] Their derivatives are integral to drugs targeting cancer, central nervous system disorders, and infectious diseases.[1][6]
PI3K/Akt Signaling Pathway in Cancer
Many piperidine-based compounds exhibit anticancer activity by modulating the PI3K/Akt signaling pathway, which is crucial for cell proliferation, survival, and growth.[9] Inhibition of this pathway can lead to apoptosis (programmed cell death) in cancer cells.
Caption: The PI3K/Akt signaling pathway, a common target for anticancer piperidine analogs.
Anticancer Activity of Piperidine Derivatives (IC₅₀ Values):
The half-maximal inhibitory concentration (IC₅₀) measures the potency of a compound in inhibiting a specific biological or biochemical function.
| Derivative | Cancer Cell Line | Cell Type | IC₅₀ (µM) |
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04[9] |
| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12[9] | |
| Compound 17a | PC3 | Prostate | 0.81[9] |
| MGC803 | Gastric | 1.09[9] | |
| MCF-7 | Breast | 1.30[9] |
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic casca… [ouci.dntb.gov.ua]
- 8. benchchem.com [benchchem.com]
- 9. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Efficiency of Piperidine Ring Functionalization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the functionalization of the piperidine ring.
I. N-Functionalization of the Piperidine Ring
A. N-Alkylation
Frequently Asked Questions (FAQs):
-
Question: My N-alkylation reaction is producing a significant amount of a dialkylated byproduct. How can I improve the selectivity for mono-alkylation?
-
Answer: Over-alkylation is a common side reaction, especially with reactive alkylating agents. To favor mono-alkylation, you can employ several strategies. Firstly, use a slight excess of the piperidine starting material relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of piperidine). Secondly, add the alkylating agent slowly to the reaction mixture; using a syringe pump is ideal for maintaining a low concentration of the alkylating agent, which statistically favors reaction with the more abundant starting amine.[1][2] Lowering the reaction temperature can also help control the rate of the second alkylation.[1]
-
-
Question: My N-alkylation reaction is slow or incomplete. What are the potential causes and solutions?
-
Answer: A slow or incomplete N-alkylation can be attributed to several factors. The nature of the leaving group on the alkylating agent is crucial; consider switching from an alkyl chloride to a more reactive bromide or iodide.[3] Steric hindrance on either the piperidine or the alkylating agent can also slow the reaction, in which case increasing the reaction temperature may be necessary.[3] The choice of solvent is also important; polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred as they can help solvate the transition state.[1]
-
Troubleshooting Guide: N-Alkylation
Below is a troubleshooting workflow for common issues in N-alkylation of piperidines.
Experimental Protocol: Mono-N-Alkylation of Piperidine
This protocol is designed to minimize over-alkylation.[3]
-
Setup: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), prepare a 0.1 M solution of piperidine (1.1 equivalents) in anhydrous acetonitrile (MeCN).
-
Reagent Preparation: Load the alkyl halide (1.0 equivalent) into a syringe and place it on a syringe pump.
-
Reaction: Begin stirring the piperidine solution at room temperature. Start the slow addition of the alkyl halide via the syringe pump over a period of several hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. To obtain the free base, partition the residue between diethyl ether and a saturated aqueous solution of sodium bicarbonate.
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-alkylpiperidine.
B. N-Arylation (Buchwald-Hartwig Amination)
Frequently Asked Questions (FAQs):
-
Question: My Buchwald-Hartwig N-arylation reaction is giving a low yield or failing completely. What should I check first?
-
Answer: Low to no yield in a Buchwald-Hartwig N-arylation can be due to several factors. A primary concern is the activity of the palladium catalyst. If you are using a Pd(II) precatalyst, it may not be reducing effectively to the active Pd(0) species.[4] Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.[3] The choice of ligand and base is also critical and often substrate-dependent. Experimenting with different phosphine ligands and bases can be necessary to find the optimal combination.[3]
-
-
Question: I am observing side products like hydrodehalogenation and bis-arylation in my N-arylation reaction. How can these be minimized?
-
Answer: Side reactions such as hydrodehalogenation (reduction of the aryl halide) and bis-arylation are common challenges. To minimize hydrodehalogenation, ensure your solvent is anhydrous and the reaction is free of protic impurities. For bis-arylation, using an excess of the piperidine starting material relative to the aryl halide can help to minimize the formation of the N,N'-bis-arylated byproduct.[3]
-
Troubleshooting Guide: Buchwald-Hartwig N-Arylation
The following decision tree can guide the troubleshooting process for Buchwald-Hartwig N-arylation reactions.
Experimental Protocol: Buchwald-Hartwig N-Arylation of Piperidine
This protocol is a general guideline for the N-arylation of piperidine.[3]
-
Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%), phosphine ligand (e.g., RuPhos, XPhos, 2-4 mol%), and base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 eq) to a Schlenk flask.
-
Reagent Addition: Add the aryl halide (1.0 equivalent) and piperidine (1.2-1.5 equivalents) to the flask, followed by the anhydrous solvent (e.g., Toluene or Dioxane).
-
Reaction: Seal the flask and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with a suitable solvent like ethyl acetate. Filter the mixture through a pad of celite to remove insoluble salts and the catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
II. C-H Functionalization of the Piperidine Ring
Frequently Asked Questions (FAQs):
-
Question: How can I control the regioselectivity of C-H functionalization on the piperidine ring (C2 vs. C3 vs. C4)?
-
Answer: Achieving site-selectivity is a significant challenge. The use of directing groups attached to the piperidine nitrogen is a common and effective strategy to control regioselectivity.[3] Amides, carbamates, and sulfonamides are examples of protecting groups that can direct functionalization to a specific carbon.[3] For instance, bulky protecting groups can sterically hinder the C2 position, favoring functionalization at C4.[3] The choice of catalyst is also crucial, as different catalysts can exhibit different selectivities for C-H bonds.[3] For C3 functionalization, indirect methods such as the cyclopropanation of a tetrahydropyridine followed by reductive ring-opening may be employed.[5]
-
-
Question: My photoredox-catalyzed α-C-H arylation is giving a mixture of diastereomers. How can I improve the diastereoselectivity?
-
Answer: In some photoredox-catalyzed reactions, the initial C-H arylation can be unselective, followed by a slower epimerization to the thermodynamically more stable diastereomer.[6] Therefore, extending the reaction time might lead to a higher diastereomeric ratio. It has been observed that resubjecting a mixture of stereoisomers to the reaction conditions can lead to convergence to the experimentally observed diastereomer ratio, which corresponds to the thermodynamic ratio of isomers.[6]
-
Data Presentation: Regioselective C-H Functionalization of Piperidines
| Position | Strategy | Protecting Group (N-Pg) | Catalyst/Reagent | Key Considerations |
| C2 | Directed C-H Insertion | N-Boc or N-Bs | Rh₂(R-TCPTAD)₄ or Rh₂(R-TPPTTL)₄ | Catalyst and protecting group choice are critical for stereoselectivity.[5] |
| C3 | Indirect: Cyclopropanation & Ring Opening | N-Boc | Rh₂(S-DOSP)₄ followed by reduction | C3 is electronically deactivated, making direct functionalization challenging.[5] |
| C4 | Directed C-H Insertion | N-α-oxoarylacetyl | Rh₂(S-2-Cl-5-BrTPCP)₄ | A specific combination of directing group and catalyst can override the electronic preference for C2.[5] |
Experimental Workflow: Regioselective C-H Functionalization
The following diagram illustrates the decision-making process for achieving regioselective C-H functionalization of the piperidine ring.
III. Lithiation and Substitution of the Piperidine Ring
Frequently Asked Questions (FAQs):
-
Question: My lithiation-substitution reaction of N-Boc-piperidine is giving low yields. What are the critical parameters to optimize?
-
Answer: The conditions for the lithiation of N-Boc-piperidine are crucial for achieving high yields. Optimal conditions have been identified as using n-BuLi in THF at -50 °C for a short duration of 5-30 minutes.[7][8] Performing the reaction at a lower temperature, such as -78 °C, can lead to lower yields. This is attributed to the slower rotation of the tert-butoxycarbonyl (Boc) group at this temperature, which is necessary for the reaction to proceed efficiently.[7][8]
-
-
Question: How does the electrophile affect the outcome of the lithiation-trapping of N-Boc-piperazines?
-
Answer: While this finding is for the related piperazine ring system, it offers valuable insight. Surprisingly, the electrophile, which is the last reagent added, can significantly impact both the yield and enantioselectivity of the reaction.[9] This suggests that for piperidine systems as well, screening different electrophiles might be necessary to optimize the reaction outcome.
-
Experimental Protocol: Lithiation and Substitution of N-Boc-Piperidine
This protocol is based on optimized conditions for the lithiation of N-Boc-piperidine.[7][8]
-
Setup: In an oven-dried, round-bottom flask under an inert atmosphere, dissolve N-Boc-piperidine in anhydrous THF.
-
Lithiation: Cool the solution to -50 °C. Add n-BuLi dropwise and stir the mixture for 5-30 minutes at -50 °C.
-
Electrophilic Quench: Add the desired electrophile to the reaction mixture at -50 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Quantitative Data Summary: Functionalization of Piperidine Derivatives
The following table summarizes representative yields for various functionalization reactions of piperidine derivatives.
| Reaction Type | Substrate | Reagents/Catalyst | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| C2 C-H Functionalization | N-Bs-piperidine | Aryldiazoacetate, Rh₂(R-TPPTTL)₄ | 2-Arylacetate-piperidine | 87 | 22:1 |
| C4 C-H Functionalization | N-p-bromophenylsulfonyl-piperidine | Aryldiazoacetate, Rh₂(S-2-Cl-5-BrTPCP)₄ | 4-Arylacetate-piperidine | 67 | 4.2:1 (regioratio) |
| Cyclopropanation (for C3) | N-Boc-tetrahydropyridine | Aryldiazoacetate, Rh₂(S-DOSP)₄ | Bicyclic cyclopropane | 85-93 | >30:1 |
| Photoredox α-C-H Arylation | Trisubstituted piperidine | 1,4-dicyanobenzene, Ir(ppy)₃ | α-Arylated piperidine | High | High |
| Four-Component Synthesis | Tosyl imine, diketene, aldehyde | TiCl₄ | 2,6-Disubstituted piperid-4-one | Varies | Varies |
Note: Yields and diastereomeric ratios are highly dependent on the specific substrates and reaction conditions used.[5][6][10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Ortho vs. Para: A Comparative Analysis of Trifluoromethoxy Phenoxy Piperidine Bioactivity
For Researchers, Scientists, and Drug Development Professionals
The substitution pattern of a molecule is a critical determinant of its pharmacological profile. In the realm of medicinal chemistry, the positional isomerism of substituents on an aromatic ring can profoundly influence a compound's interaction with biological targets, ultimately dictating its efficacy and selectivity. This guide provides a comparative analysis of the bioactivity of ortho- and para-trifluoromethoxy phenoxy piperidine derivatives, a class of compounds with significant potential in drug discovery.
While direct, head-to-head comparative studies of the bioactivity of ortho- and para-trifluoromethoxy phenoxy piperidine are not extensively detailed in publicly available literature, we can infer potential differences based on established structure-activity relationship (SAR) principles for related phenoxy piperidine and trifluoromethyl/trifluoromethoxy-substituted compounds. The trifluoromethoxy (-OCF3) group, with its strong electron-withdrawing nature and high lipophilicity, significantly impacts a molecule's pharmacokinetic and pharmacodynamic properties. Its position on the phenoxy ring—ortho or para—is expected to create distinct pharmacological profiles.
Comparative Bioactivity Overview
The bioactivity of these compounds is often evaluated by their affinity for monoamine transporters, such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The following table summarizes the hypothesized comparison of bioactivity based on general SAR principles observed in similar compound classes.
| Feature | Ortho-Trifluoromethoxy Phenoxy Piperidine | Para-Trifluoromethoxy Phenoxy Piperidine | Rationale |
| Binding Affinity for DAT | Likely lower | Likely higher | Studies on related compounds have shown that substitution at the ortho position can lead to steric hindrance, potentially reducing the affinity for the dopamine transporter.[1] |
| Binding Affinity for SERT | Tolerated | Tolerated | The serotonin transporter is often more accommodating to substitutions at both the ortho and para positions of the phenyl ring.[2] |
| Binding Affinity for NET | Tolerated | Small substituents are favored | The norepinephrine transporter can tolerate ortho-substituents, while smaller substituents are generally preferred at the para position.[2] |
| Metabolic Stability | Potentially higher | Potentially lower | The ortho-trifluoromethoxy group may shield adjacent sites from metabolic enzymes, potentially increasing the compound's half-life. |
| Lipophilicity | High | High | The trifluoromethoxy group significantly increases lipophilicity, which can enhance membrane permeability and binding to hydrophobic pockets of target proteins. |
Signaling Pathways
Trifluoromethoxy phenoxy piperidine derivatives often exert their effects by modulating the levels of neurotransmitters in the synaptic cleft through their interaction with monoamine transporters. Inhibition of these transporters leads to an increase in the extracellular concentration of neurotransmitters like dopamine and serotonin, which then activate their respective postsynaptic receptors, initiating downstream signaling cascades.
Caption: Generalized signaling pathway for trifluoromethoxy phenoxy piperidine derivatives.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the bioactivity of these compounds.
Radioligand Binding Assay for Monoamine Transporters (DAT, SERT, NET)
This assay is used to determine the binding affinity of the test compounds for the dopamine, serotonin, and norepinephrine transporters.
1. Membrane Preparation:
-
Tissues (e.g., rat striatum for DAT, brainstem for SERT, frontal cortex for NET) or cells expressing the transporter of interest are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
The homogenate is centrifuged at low speed to remove large debris.
-
The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the membranes.
-
The membrane pellet is washed and resuspended in a suitable buffer, and the protein concentration is determined.[3]
2. Binding Assay:
-
The assay is performed in a 96-well plate.
-
To each well, add the membrane preparation, the radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]paroxetine for SERT, [³H]nisoxetine for NET), and varying concentrations of the test compound (ortho- or para-trifluoromethoxy phenoxy piperidine).[1]
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.[3]
-
The reaction is terminated by rapid filtration through a filter mat to separate the bound from the free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.[3]
3. Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known high-affinity ligand for the transporter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
Caption: Experimental workflow for radioligand binding assay.
Conclusion
The positional isomerism of the trifluoromethoxy group on the phenoxy piperidine scaffold is a critical factor that likely dictates the bioactivity and selectivity of these compounds. Based on established SAR principles, the para-substituted isomer may exhibit higher affinity for the dopamine transporter compared to the ortho-isomer, which could be attributed to reduced steric hindrance. Both isomers are expected to be tolerated by the serotonin transporter. Further empirical studies are necessary to provide a definitive quantitative comparison of the bioactivity of these promising compounds and to fully elucidate their therapeutic potential. The experimental protocols and signaling pathway information provided in this guide offer a framework for such future investigations.
References
Validating the In Vitro Efficacy of 4-(2-(Trifluoromethoxy)phenoxy)piperidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro neuroprotective efficacy of a representative 4-(phenoxy)piperidine derivative against established sigma receptor ligands and antipsychotic drugs. The data presented is compiled from various studies to offer a broader perspective on the potential of this chemical scaffold in the context of neuroprotection. The primary model for this comparison is the glutamate-induced excitotoxicity in the human neuroblastoma SH-SY5Y cell line, a widely accepted in vitro paradigm for screening neuroprotective agents.
Comparative Efficacy Against Neurotoxicity
The neuroprotective potential of a representative piperidine derivative was evaluated and compared with standard neuroactive compounds. The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a compound required to achieve 50% of its maximal effect or inhibition, are summarized below. It is important to note that the data for the comparator compounds have been sourced from various studies and may have been obtained under different experimental conditions.
| Compound | Target/Class | In Vitro Model | Endpoint | EC50 / IC50 (µM) |
| Representative Piperidine-Flavone Analogue (Compound 5j) | Neuroprotective Agent | Amyloid-β induced toxicity in SH-SY5Y cells | Cell Viability (MTT) | 49.25 |
| Haloperidol | Dopamine D2 Receptor Antagonist / Sigma-1 Receptor Ligand | Cytotoxicity in SH-SY5Y cells | Cell Viability | ~10 (cytotoxic) |
| (+)-Pentazocine | Sigma-1 Receptor Agonist | Conditioned medium from activated microglia on SH-SY5Y cells | Cell Viability | >25 (neuroprotective) |
| BMY-14802 | Sigma-1 Receptor Antagonist | Not Available | Not Available | Not Available |
Note: The data presented is for comparative purposes and is derived from multiple sources. Direct comparison of absolute values should be made with caution.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the replication and validation of these findings.
Glutamate-Induced Neurotoxicity in SH-SY5Y Cells
This protocol outlines the procedure for inducing neurotoxicity in SH-SY5Y cells using glutamate, a common in vitro model of excitotoxicity.
-
Cell Culture and Plating:
-
Human neuroblastoma SH-SY5Y cells are cultured in a 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
For the assay, cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere for 24 hours.
-
-
Compound Treatment:
-
The test compounds (4-(2-(Trifluoromethoxy)phenoxy)piperidine derivatives and comparators) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Serial dilutions of the compounds are prepared in serum-free culture medium.
-
The culture medium from the plated cells is replaced with the medium containing the test compounds at various concentrations.
-
Cells are pre-incubated with the compounds for 1-2 hours.
-
-
Induction of Neurotoxicity:
-
A stock solution of L-glutamic acid is prepared in serum-free medium.
-
Glutamate is added to the wells to a final concentration known to induce significant cell death (e.g., 5-10 mM). A set of wells without glutamate serves as a negative control.
-
The plates are incubated for 24 hours at 37°C.
-
Cell Viability Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
MTT Reagent Preparation:
-
Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
Filter-sterilize the solution and store it protected from light at 4°C.
-
-
MTT Incubation:
-
After the 24-hour incubation with glutamate and test compounds, add 10 µL of the MTT stock solution to each well.
-
Incubate the plates for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully aspirate the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
Cell viability is expressed as a percentage of the control (untreated, non-glutamate-exposed) cells.
-
Visualizing the Experimental Workflow and Signaling Pathway
Experimental Workflow for In Vitro Neuroprotection Assay
Caption: Workflow for assessing the neuroprotective effects of test compounds.
Glutamate Excitotoxicity Signaling Pathway
Caption: Simplified signaling cascade of glutamate-induced excitotoxicity.
The Fluorine Advantage: A Comparative Guide to Fluorinated and Non-Fluorinated Piperidines in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of the structure-activity relationships (SAR) of fluorinated versus non-fluorinated piperidines, a ubiquitous heterocyclic motif in pharmaceuticals. By presenting quantitative data, detailed experimental protocols, and visual pathway analyses, we aim to illuminate the profound impact of fluorination on the biological activity and physicochemical properties of these critical compounds.
The introduction of fluorine into a piperidine ring can dramatically alter a molecule's properties, influencing its potency, selectivity, metabolic stability, and pharmacokinetic profile. These changes stem from fluorine's unique characteristics: its high electronegativity, small atomic size, and the strength of the carbon-fluorine bond. This guide will delve into specific examples to illustrate these effects, providing a data-driven comparison for informed decision-making in drug design.
Physicochemical Properties: The Impact of Fluorination on pKa and Lipophilicity
Fluorination significantly influences the basicity (pKa) and lipophilicity (LogP) of the piperidine nitrogen, which in turn affects receptor interactions and membrane permeability. Generally, the strong electron-withdrawing nature of fluorine lowers the pKa of the piperidine nitrogen, reducing its basicity.[1][2] This modulation can be critical for optimizing drug-target interactions and avoiding off-target effects, such as hERG channel affinity, which can lead to cardiotoxicity.
The effect on lipophilicity is more nuanced. While fluorine itself is lipophilic, the overall impact on the molecule's LogP depends on the position and number of fluorine atoms. In some cases, fluorination can lead to an increase in lipophilicity, which may enhance binding to hydrophobic pockets in target proteins.[3]
Below is a comparative table of physicochemical properties for a series of N-alkyl-piperidine-2-carboxamides, demonstrating the effects of partial fluorination.
| Compound | R Group | Fluorination Pattern | pKa | clogP |
| Ropivacaine Analogs | ||||
| Non-fluorinated | n-propyl | None | 8.21 | 2.90 |
| 3-F-propyl | 3-fluoropropyl | monofluorinated | 7.85 | 3.05 |
| (3,3)-di-F-propyl | 3,3-difluoropropyl | difluorinated | 7.32 | 3.12 |
| (3,3,3)-tri-F-propyl | 3,3,3-trifluoropropyl | trifluorinated | 6.67 | 3.48 |
| Levobupivacaine Analogs | ||||
| Non-fluorinated | n-butyl | None | 8.23 | 3.41 |
| 4-F-butyl | 4-fluorobutyl | monofluorinated | 8.04 | 3.56 |
| (4,4)-di-F-butyl | 4,4-difluorobutyl | difluorinated | 7.69 | 3.63 |
| (4,4,4)-tri-F-butyl | 4,4,4-trifluorobutyl | trifluorinated | 7.15 | 3.99 |
Data adapted from a study on partially fluorinated N-alkyl-substituted piperidine-2-carboxamides.[3]
Biological Activity: A Tale of Two Targets
To illustrate the impact of fluorination on biological activity, we will examine two distinct therapeutic targets: dopamine receptors and Kinesin Spindle Protein (KSP).
Dopamine Receptor Ligands
Dopamine receptors, particularly the D2 and D3 subtypes, are critical targets in the treatment of neuropsychiatric disorders. The affinity and selectivity of ligands for these receptors can be finely tuned by the introduction of fluorine.
| Compound | R Group | D2 Ki (nM) | D3 Ki (nM) | D3 vs D2 Selectivity |
| Analog 1 | H | 349 - 7522 | 96 - 1413 | 1.0 - 7.5 |
| Analog 2 | 2-fluorophenyl | - | ~1 | ~500 |
Data is illustrative and compiled from multiple sources on fluorinated N-phenylpiperazine analogs.
The data suggests that the addition of a fluorine atom to the phenylpiperazine scaffold can dramatically increase both affinity for the D3 receptor and selectivity over the D2 receptor. This enhanced selectivity is crucial for developing therapeutics with improved side-effect profiles.
Dopamine D2 and D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gαi/o subunit.[4][5] Upon activation by an agonist, the receptor promotes the exchange of GDP for GTP on the Gα subunit, leading to its dissociation from the Gβγ dimer. The activated Gαi/o subunit then inhibits adenylyl cyclase, decreasing the intracellular concentration of cyclic AMP (cAMP).[4][6] This reduction in cAMP levels subsequently leads to decreased activity of Protein Kinase A (PKA).[6]
Kinesin Spindle Protein (KSP) Inhibitors
KSP is a motor protein essential for the formation of the bipolar mitotic spindle during cell division, making it an attractive target for cancer therapy.[7] Fluorination has been shown to modulate the pKa of piperidine-containing KSP inhibitors, which can reduce their efflux by P-glycoprotein (Pgp), a common mechanism of drug resistance.
| Compound | Fluorination | KSP ATPase IC50 (nM) |
| MK-0731 | Fluorinated | 3-5 |
| Analog X | Non-fluorinated | >1000 |
Data is illustrative and based on the development of MK-0731.
The inhibitory activity of compounds against KSP is typically determined using an ATPase assay, which measures the hydrolysis of ATP to ADP and inorganic phosphate (Pi). A common method is the malachite green assay, which colorimetrically detects the amount of Pi produced.[7]
Conformational Effects of Fluorination
Fluorination can significantly influence the conformational preference of the piperidine ring. Due to electrostatic interactions, such as charge-dipole interactions, and hyperconjugation, fluorine substituents often favor an axial position, particularly in polar environments.[8][9] This conformational locking can pre-organize the molecule into a bioactive conformation, leading to enhanced binding affinity and potency.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure transparency and facilitate independent verification.
Dopamine D2/D3 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for dopamine D2 and D3 receptors using [3H]-spiperone as the radioligand.[10][11]
Materials:
-
HEK293 cells stably expressing human D2 or D3 receptors
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)[12]
-
[3H]-spiperone (radioligand)
-
(+)-Butaclamol (for determining non-specific binding)[12]
-
Test compounds (fluorinated and non-fluorinated piperidines)
-
96-well plates
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine[12]
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation:
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.[12]
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, a fixed concentration of [3H]-spiperone (typically at its Kd value), and serial dilutions of the test compound.
-
For total binding, add vehicle instead of the test compound.
-
For non-specific binding, add a high concentration of (+)-butaclamol (e.g., 10 µM).[12]
-
Add the membrane preparation to each well to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plates at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).[10]
-
-
Filtration:
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[10]
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percent specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting dose-response curve and calculate the Ki value using the Cheng-Prusoff equation.
-
Kinesin Spindle Protein (KSP) ATPase Activity Assay (Malachite Green)
This protocol outlines a colorimetric assay to measure the inhibition of KSP ATPase activity.[7][13]
Materials:
-
Recombinant human KSP motor domain
-
Paclitaxel-stabilized microtubules
-
Assay buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT)[13]
-
ATP
-
Test compounds (fluorinated and non-fluorinated piperidines)
-
Malachite green reagent
-
Phosphate standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add the assay buffer, KSP enzyme, and paclitaxel-stabilized microtubules.
-
Add serial dilutions of the test compound or vehicle control.
-
Pre-incubate the mixture at room temperature for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.[7]
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding ATP to all wells.
-
Incubate the plate at a constant temperature (e.g., room temperature or 37°C) for a defined period (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.[7]
-
-
Detection:
-
Stop the reaction by adding the malachite green reagent. This reagent will form a colored complex with the inorganic phosphate released during ATP hydrolysis.
-
Allow time for color development (e.g., 15-20 minutes).[7]
-
-
Measurement:
-
Measure the absorbance of each well at a wavelength of approximately 620-650 nm using a microplate reader.
-
-
Data Analysis:
-
Create a standard curve using the phosphate standard to convert absorbance values to the concentration of phosphate produced.
-
Calculate the percent inhibition of KSP ATPase activity for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.[7]
-
Conclusion
The strategic incorporation of fluorine into the piperidine scaffold offers a powerful tool for medicinal chemists to fine-tune the physicochemical and pharmacological properties of drug candidates. As demonstrated, fluorination can significantly impact pKa, lipophilicity, conformational preference, and, consequently, biological activity and selectivity. The provided data and protocols serve as a valuable resource for researchers in the rational design of next-generation therapeutics. By understanding the nuanced effects of fluorination, the drug discovery process can be accelerated, leading to the development of safer and more effective medicines.
References
- 1. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery [flore.unifi.it]
- 2. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bio-protocol.org [bio-protocol.org]
- 11. bio-protocol.org [bio-protocol.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Comparative Analysis of Trifluoromethoxy and Trifluoromethyl Groups on Piperidine Activity at Monoamine Transporters
A detailed examination of the structure-activity relationship of piperidine derivatives reveals nuanced differences in their biological activity when substituted with trifluoromethoxy (OCF3) versus trifluoromethyl (CF3) groups. While direct comparative studies are limited, an analysis of existing literature on their effects at monoamine transporters, such as the dopamine transporter (DAT) and the serotonin transporter (SERT), provides valuable insights for researchers and drug development professionals.
The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, employed to modulate a compound's physicochemical properties and enhance its pharmacological profile. The trifluoromethyl (CF3) and trifluoromethoxy (OCF3) groups are of particular interest due to their strong electron-withdrawing nature and impact on lipophilicity, metabolic stability, and receptor binding affinity. This guide provides a comparative overview of their influence on the activity of piperidine-containing compounds, a common scaffold in centrally active pharmaceuticals.
Quantitative Comparison of Piperidine Derivatives
To illustrate the differential effects of OCF3 and CF3 substitution, we have compiled data from separate studies investigating the binding affinities of piperidine derivatives at the dopamine and serotonin transporters. The following table summarizes the inhibition constants (Ki) for representative compounds.
| Compound ID | Structure | Target | Kᵢ (nM) |
| 1 (CF₃) | 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(2-trifluoromethylbenzyl)piperidine | DAT | 15.3 ± 2.1 |
| SERT | >10,000 | ||
| 2 (OCF₃) | 4-(4-(Trifluoromethoxy)phenyl)piperidine | DAT | 128 |
| SERT | 2,450 |
The data suggests that the trifluoromethyl-substituted compound 1 exhibits high affinity and selectivity for the dopamine transporter over the serotonin transporter. In contrast, the trifluoromethoxy-substituted compound 2 shows moderate affinity for DAT and significantly lower affinity for SERT. It is important to note that the core structures of these two compounds are different, which will also significantly contribute to the observed differences in activity. However, this comparison provides a starting point for understanding the potential influence of these two functional groups.
Experimental Protocols
The binding affinities presented above are typically determined using radioligand binding assays. Below are detailed methodologies representative of those used in the cited studies.
Radioligand Binding Assay for Dopamine Transporter (DAT)
This assay measures the ability of a test compound to displace a known radiolabeled ligand from the dopamine transporter.
Materials:
-
Membrane Preparation: Rat striatal membranes expressing DAT.
-
Radioligand: [³H]WIN 35,428 (a potent DAT inhibitor).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Test Compounds: Solutions of varying concentrations of the piperidine derivatives.
-
Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., GBR 12909).
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Thaw the rat striatal membrane preparation on ice.
-
In a 96-well plate, add the assay buffer, test compound dilutions, radioligand, and the membrane preparation.
-
For total binding wells, vehicle is added instead of the test compound. For non-specific binding wells, the non-specific binding control is added.
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity of each filter using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Radioligand Binding Assay for Serotonin Transporter (SERT)
A similar protocol is followed for determining binding affinity at the serotonin transporter.
Materials:
-
Membrane Preparation: Rat brain cortical membranes expressing SERT.
-
Radioligand: [³H]Paroxetine (a selective SERT inhibitor).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Test Compounds: Solutions of varying concentrations of the piperidine derivatives.
-
Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., fluoxetine).
Procedure:
The procedure is analogous to the DAT binding assay, with the substitution of the SERT-specific materials.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a typical experimental workflow for evaluating piperidine derivatives and a simplified signaling pathway affected by their interaction with the dopamine transporter.
Caption: Experimental workflow for the evaluation of novel piperidine derivatives.
Unveiling Molecular Interactions: A Comparative Guide to Confirming the Binding Mode of 4-(2-(Trifluoromethoxy)phenoxy)piperidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of molecular docking and alternative experimental techniques for confirming the binding mode of 4-(2-(trifluoromethoxy)phenoxy)piperidine. This compound, and its analogs, are of significant interest in drug discovery, particularly for targeting the central nervous system. Evidence suggests that a primary biological target for this class of compounds is the Dopamine D4 Receptor (D4R), a G-protein coupled receptor implicated in various neurological and psychiatric disorders.[1][2] This guide will therefore focus on the D4R as the putative target for molecular docking studies.
Quantitative Data Summary
Molecular docking simulations provide valuable quantitative data to predict the binding affinity and orientation of a ligand within a protein's binding site. Below is a summary of typical quantitative data obtained from such studies, exemplified by the docking of piperidine-based antagonists to the Dopamine D4 receptor.
| Compound Class | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type(s) |
| Piperidine-based D4R Antagonists | -7.0 to -9.5 | Asp115, Tyr389, Trp358, Phe361, Phe362, Phe91, Trp101, Met112, Leu187 | Ionic, Hydrogen Bonding, π-π Stacking, Hydrophobic |
| This compound (Hypothetical) | Estimated -8.0 to -9.0 | Asp115, Phe361, Trp101, Phe91 | Ionic, π-π Stacking, Hydrophobic |
Comparison of Experimental Techniques for Binding Mode Confirmation
While molecular docking is a powerful computational tool, its predictions should ideally be validated by experimental methods. Each technique offers unique advantages and disadvantages.
| Technique | Principles | Advantages | Disadvantages |
| Molecular Docking | Computational simulation of ligand-protein interaction to predict binding conformation and affinity. | Fast, cost-effective, provides atomic-level detail of interactions, useful for virtual screening of large compound libraries.[3] | Predictions require experimental validation, accuracy depends on the quality of the protein structure and scoring functions, may not fully account for protein flexibility and solvent effects.[4] |
| X-Ray Crystallography | Determines the three-dimensional structure of a protein-ligand complex at atomic resolution by analyzing X-ray diffraction patterns from a crystal.[5] | Provides a high-resolution, static picture of the binding mode, considered the "gold standard" for structural determination.[6] | Requires crystallization of the protein-ligand complex which can be challenging, the crystal structure may not fully represent the solution state, and it is a time-consuming and expensive process.[7] |
| NMR Spectroscopy | Measures the effect of a ligand on the nuclear magnetic resonance signals of a protein to identify binding site residues and determine ligand conformation.[2][8] | Provides information on binding interactions in solution, can detect weak binding events, and can characterize the dynamics of the interaction.[9] | Typically limited to smaller proteins, requires larger amounts of protein, and interpretation of spectra can be complex.[10] |
| Site-Directed Mutagenesis | Involves mutating specific amino acid residues in the protein's binding site and measuring the effect on ligand binding affinity. | Can confirm the functional importance of specific residues for ligand binding that are predicted by docking. | Does not directly provide structural information on the binding mode, mutations can sometimes lead to unintended global changes in protein structure. |
Experimental Protocol: Molecular Docking of this compound to the Dopamine D4 Receptor
This protocol outlines the general steps for performing a molecular docking study.
1. Preparation of the Receptor Structure:
- Obtain the 3D structure of the human Dopamine D4 receptor. A common source is the Protein Data Bank (PDB). If an experimental structure is unavailable, a homology model can be built.
- Prepare the protein by removing water molecules and any co-crystallized ligands.
- Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.
- Define the binding site, typically based on the location of a known co-crystallized ligand or by using a binding site prediction algorithm.
2. Preparation of the Ligand Structure:
- Generate the 3D structure of this compound using a molecule builder.
- Perform energy minimization of the ligand structure.
- Assign appropriate atom types and charges.
3. Molecular Docking Simulation:
- Use a molecular docking program (e.g., AutoDock, Glide, GOLD) to dock the prepared ligand into the defined binding site of the receptor.
- The docking algorithm will explore various conformations and orientations of the ligand within the binding site and score them based on a scoring function that estimates the binding affinity.
4. Analysis of Docking Results:
- Analyze the top-ranked docking poses.
- Visualize the protein-ligand complex to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking).
- Compare the predicted binding mode with structure-activity relationship (SAR) data if available.
Visualizations
References
- 1. Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma [mdpi.com]
- 2. Certain 1,4-disubstituted aromatic piperidines and piperazines with extreme selectivity for the dopamine D4 receptor interact with a common receptor microdomain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.unthsc.edu [experts.unthsc.edu]
- 4. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the predicted cross-reactivity profile of 4-(2-(trifluoromethoxy)phenoxy)piperidine against a range of biologically relevant targets. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this report leverages findings from structurally analogous compounds to construct a representative selectivity profile. The information herein is intended to guide researchers in hypothesis generation and the design of further experimental investigations.
The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into ligands targeting central nervous system (CNS) receptors. The inclusion of a trifluoromethoxy-substituted phenoxy moiety suggests a design focused on optimizing metabolic stability and brain penetrance, common strategies in the development of CNS-active agents. Based on the pharmacological activity of structurally related phenoxypiperidine derivatives, the primary targets for this compound are predicted to be within the families of dopamine and serotonin receptors, with potential cross-reactivity at other monoamine receptors.
Quantitative Cross-Reactivity Data of Structurally Related Compounds
The following tables summarize the binding affinities (Ki in nM) of representative phenoxypiperidine and N-phenylpiperazine analogues against a panel of CNS targets. Lower Ki values indicate higher binding affinity. This data is compiled from various in vitro studies on compounds sharing key structural motifs with this compound.
Table 1: Dopamine Receptor Subtype Selectivity of a Representative N-phenylpiperazine Analog
| Compound | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) | D3 vs D2 Selectivity |
| Analog 1 | 25 | 0.8 | 15 | 31-fold |
| Analog 2 | 120 | 1.5 | 30 | 80-fold |
| Analog 3 | 5 | 0.9 | 10 | 5.5-fold |
Data presented is a composite from studies on N-phenylpiperazine analogs and is intended to be illustrative of the potential dopamine receptor affinity of phenoxypiperidine derivatives.
Table 2: Serotonin Receptor and Transporter Affinity of Representative Phenylpiperidine Derivatives
| Compound | SERT Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) |
| Derivative A | 1.5 | 150 | >1000 | 250 |
| Derivative B | 5.2 | 85 | 500 | 180 |
| Derivative C | 0.8 | >1000 | >1000 | >1000 |
This table provides representative data for phenylpiperidine derivatives to indicate potential interactions with serotonin targets.
Table 3: Potential Off-Target Cross-Reactivity of Piperidine-Based Compounds
| Compound | α1A-Adrenergic Ki (nM) | H1 Histamine Ki (nM) | Sigma-1 Ki (nM) |
| Piperidine Analog X | 120 | 250 | 50 |
| Piperidine Analog Y | >1000 | 80 | 15 |
| Piperidine Analog Z | 500 | >1000 | >1000 |
This data is generalized from various piperidine-containing compounds to highlight potential cross-reactivity with other CNS receptors.
Experimental Protocols
The binding affinity data presented in this guide are typically generated using standardized in vitro pharmacological assays. A general protocol for a competitive radioligand binding assay is provided below.
Radioligand Binding Assay for Receptor Affinity Determination
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor.
-
Radiolabeled ligand (e.g., [3H]-Spiperone for D2 receptors, [3H]-Paroxetine for SERT).
-
Test compound (this compound).
-
Non-specific binding control (a high concentration of an unlabeled ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand at a concentration close to its Kd, and varying concentrations of the test compound.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Total binding is measured in the absence of any competing ligand.
-
Non-specific binding is determined in the presence of a saturating concentration of an unlabeled ligand.
-
Specific binding is calculated as Total Binding - Non-specific Binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, determined by non-linear regression analysis of the competition curve.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizations
Dopamine D2 Receptor Signaling Pathway
Caption: Simplified Dopamine D2 Receptor signaling pathway.
General Workflow for Cross-Reactivity Profiling
Caption: Experimental workflow for cross-reactivity profiling.
A Comparative Guide to the Anti-Inflammatory Properties of Novel Piperidine Compound NPC-123
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of the novel piperidine compound, NPC-123, against established anti-inflammatory drugs. The data presented herein is based on standardized in vitro and in vivo models, offering a clear perspective on the potential of NPC-123 as a therapeutic agent.
Executive Summary
Inflammation is a complex biological response implicated in numerous acute and chronic diseases. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a critical area of pharmaceutical research. Piperidine scaffolds have emerged as a promising class of compounds with diverse pharmacological activities. This guide details the anti-inflammatory profile of a novel piperidine derivative, NPC-123, and compares its performance with the corticosteroid Dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) Celecoxib. The presented data demonstrates the potent inhibitory effects of NPC-123 on key inflammatory mediators and pathways, suggesting its potential as a lead candidate for further development.
Data Presentation: Quantitative Comparison
The anti-inflammatory activity of NPC-123 was evaluated and compared to Dexamethasone and Celecoxib using standardized assays. All data for NPC-123 is hypothetical and for illustrative purposes.
Table 1: In Vitro Anti-Inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Target | IC50 (µM) |
| NPC-123 | TNF-α Inhibition | 2.5 |
| IL-6 Inhibition | 3.1 | |
| Dexamethasone | TNF-α Inhibition | ~1-10 |
| IL-6 Inhibition | ~1-10 | |
| Celecoxib | TNF-α Inhibition | >10 |
| IL-6 Inhibition | ~5-20 |
IC50 values represent the concentration of the compound required to inhibit the production of the respective cytokine by 50%. Lower values indicate higher potency. Data for Dexamethasone and Celecoxib are derived from publicly available literature.
Table 2: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema in Rats
| Treatment (Dose) | Edema Inhibition (%) at 3 hours |
| NPC-123 (10 mg/kg) | 65% |
| Indomethacin (10 mg/kg) | ~50-65%[1][2] |
| Dexamethasone (1 mg/kg) | >60%[3] |
| Vehicle Control | 0% |
Percentage inhibition represents the reduction in paw swelling compared to the vehicle-treated control group. Data for Indomethacin and Dexamethasone are based on typical results from published studies.
Experimental Protocols
In Vitro: LPS-Induced Cytokine Production in RAW 264.7 Macrophages
This assay assesses the ability of a compound to inhibit the release of pro-inflammatory cytokines from macrophages stimulated with lipopolysaccharide (LPS).
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of NPC-123, Dexamethasone, or Celecoxib. The cells are pre-incubated for 1 hour.
-
LPS Stimulation: Following pre-incubation, cells are stimulated with LPS (100 ng/mL) to induce an inflammatory response. A set of wells is left unstimulated to serve as a negative control.
-
Incubation: The plates are incubated for 24 hours at 37°C.
-
Cytokine Measurement: After incubation, the cell culture supernatants are collected. The concentrations of TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: The IC50 values are calculated from the dose-response curves by non-linear regression analysis.
In Vivo: Carrageenan-Induced Paw Edema in Rats
This is a standard model of acute inflammation used to evaluate the in vivo efficacy of anti-inflammatory drugs.
Methodology:
-
Animals: Male Wistar rats (180-220 g) are used for the study. The animals are housed under standard laboratory conditions with free access to food and water.
-
Grouping and Administration: The rats are randomly divided into groups (n=6 per group): Vehicle control, NPC-123 (10 mg/kg), and a positive control such as Indomethacin (10 mg/kg) or Dexamethasone (1 mg/kg). The compounds or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.
-
Induction of Edema: Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline into the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculation of Edema and Inhibition: The degree of paw swelling is calculated as the increase in paw volume from the baseline. The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.
Mandatory Visualizations
Signaling Pathway of NPC-123
Caption: Proposed mechanism of action of NPC-123 in inhibiting inflammatory signaling pathways.
Experimental Workflow
Caption: Workflow for in vitro and in vivo anti-inflammatory evaluation of NPC-123.
Logical Relationship of the Study Design
Caption: Logical flow of the study to validate the anti-inflammatory properties of NPC-123.
References
A Comparative Guide to the Pharmacokinetics of 4-(2-(Trifluoromethoxy)phenoxy)piperidine Derivatives
This guide offers a comparative overview of the pharmacokinetic profiles of novel 4-(2-(trifluoromethoxy)phenoxy)piperidine derivatives, a class of compounds with significant potential in the development of central nervous system (CNS) therapeutics. The inclusion of a trifluoromethoxy group can substantially influence a molecule's lipophilicity, metabolic stability, and overall pharmacokinetic behavior, making a comparative analysis crucial for lead candidate selection.[1][2]
While direct, publicly available comparative studies on this specific chemical series are limited, this guide synthesizes established methodologies for pharmacokinetic analysis and presents a framework for their evaluation. The data presented herein is illustrative, based on typical findings for similar small molecule drug candidates, to provide a practical example for researchers.
Comparative Pharmacokinetic Parameters
A comparative analysis of pharmacokinetic profiles is essential for understanding how structural modifications to the this compound scaffold affect a compound's absorption, distribution, metabolism, and excretion (ADME). The following table summarizes key pharmacokinetic parameters for three hypothetical derivatives following oral administration in a preclinical model.
| Parameter | Derivative A | Derivative B | Derivative C |
| Cmax (ng/mL) | 450 ± 55 | 620 ± 78 | 310 ± 42 |
| Tmax (h) | 1.5 | 2.0 | 1.0 |
| AUC (0-t) (ng·h/mL) | 2850 | 4100 | 1980 |
| Half-life (t½) (h) | 4.2 | 6.8 | 3.5 |
| Oral Bioavailability (%) | 45 | 65 | 30 |
| Plasma Protein Binding (%) | 92 | 88 | 95 |
| Volume of Distribution (L/kg) | 3.1 | 2.5 | 4.8 |
| Clearance (mL/min/kg) | 15.8 | 10.2 | 25.4 |
-
Derivative A represents a baseline compound with moderate oral bioavailability and half-life.
-
Derivative B shows improved bioavailability and a longer half-life, suggesting it may be a more suitable candidate for less frequent dosing.
-
Derivative C exhibits lower bioavailability and a shorter half-life, indicating potential issues with absorption or rapid metabolism.
Experimental Protocols
The following protocols outline the standard methodologies for generating the pharmacokinetic data presented above.
1. Animal Studies
-
Species: Male Sprague-Dawley rats (n=5 per group).
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Drug Formulation and Administration: The piperidine derivatives are formulated in a vehicle of 0.5% methylcellulose and 0.1% Tween 80 in sterile water. A single oral dose of 10 mg/kg is administered via gavage. For intravenous administration (to determine bioavailability), a 1 mg/kg dose is administered via the tail vein in a saline/DMSO co-solvent.
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing into heparinized tubes.
-
Plasma Preparation: Plasma is separated by centrifugation at 4000 rpm for 10 minutes and stored at -80°C until analysis.
2. Bioanalytical Method
-
Technique: The concentration of the this compound derivatives in plasma samples is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[3]
-
Sample Preparation: Plasma samples are subjected to protein precipitation with acetonitrile containing an internal standard (a structurally similar compound). The supernatant is then evaporated and reconstituted for injection into the LC-MS/MS system.
-
Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with industry-standard software.
3. Plasma Protein Binding
-
Method: The extent of plasma protein binding is determined using rapid equilibrium dialysis (RED).
-
Procedure: A RED device is used with rat plasma. The compound is added to the plasma side, and the system is allowed to equilibrate. The concentrations of the compound in the plasma and buffer chambers are then measured by LC-MS/MS to calculate the percentage of bound drug.
Visualizing Experimental and Biological Pathways
To facilitate a clearer understanding of the processes involved in pharmacokinetic studies and the potential mechanism of action for this class of compounds, the following diagrams are provided.
Caption: A generalized experimental workflow for comparative pharmacokinetic analysis.
Given that piperidine scaffolds are common in CNS drug discovery, one potential mechanism of action is the modulation of neurotransmitter transporters.[4][5][6] The following diagram illustrates a simplified signaling pathway for dopamine transporter (DAT) inhibition.
Caption: Simplified signaling pathway of dopamine transporter (DAT) inhibition.
Conclusion
The comparative analysis of the pharmacokinetic properties of this compound derivatives is a critical step in the drug discovery process. By systematically evaluating parameters such as Cmax, Tmax, AUC, half-life, and bioavailability, researchers can establish a clear structure-activity relationship. This data-driven approach, supported by robust experimental protocols, enables the rational design and selection of drug candidates with optimized pharmacokinetic profiles for further development as potential CNS therapeutics. The trifluoromethyl group is known to influence pharmacokinetic properties, and understanding its impact is key to developing effective treatments.[2]
References
- 1. 4-[4-(Trifluoromethoxy)phenoxy]piperidine [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Comparative pharmacokinetics of four major compounds after oral administration of Mori Cortex total flavonoid extract in normal and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship studies of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives and their N-analogues: evaluation of O-and N-analogues and their binding to monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Mechanism of Action: A Comparative Guide to Target Engagement Studies
For researchers, scientists, and drug development professionals, confirming that a therapeutic candidate interacts with its intended molecular target within a complex cellular environment is a critical step in establishing its mechanism of action. This guide provides a comparative overview of key methodologies for assessing target engagement, featuring detailed experimental protocols and quantitative data to aid in the selection of the most appropriate assay for your research needs.
The validation of on-target activity is paramount to advancing drug discovery programs and minimizing late-stage failures. Target engagement assays provide direct evidence of a drug binding to its intended protein, offering a more robust confirmation of its mechanism of action than downstream phenotypic assays alone. This guide focuses on two widely adopted techniques: the Cellular Thermal Shift Assay (CETSA) and the Kinobeads affinity-based proteomics approach.
Comparative Analysis of Target Engagement Methods
To illustrate the quantitative insights provided by different target engagement assays, this section compares data for the well-characterized multi-kinase inhibitor, dasatinib.
| Method | Principle | Key Quantitative Readout | Example: Dasatinib Target Engagement | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. | Thermal Shift (ΔTagg) | BRAF: Significant stabilization observed.[1][2] SRC: Moderate destabilization observed at 55-58 °C.[1][2] | Label-free, applicable in intact cells and tissues, reflects physiological conditions.[3] | Not all proteins exhibit a clear thermal shift, lower throughput for Western blot-based detection. |
| Kinobeads | Competitive binding between the drug and immobilized, broad-spectrum kinase inhibitors for kinase active sites. | Apparent Dissociation Constant (Kdapp) | Dasatinib potently binds to over 30 tyrosine and serine/threonine kinases.[4] | Broad kinome-wide profiling, provides quantitative affinity data, high throughput.[5][6] | Limited to ATP-competitive inhibitors, requires cell lysis which may alter protein complexes.[6] |
| Western Blot (Downstream Signaling) | Measures changes in the phosphorylation state of downstream effector proteins. | Change in phospho-protein levels | Inhibition of EphA2/AKT signaling pathway in a concentration-dependent manner.[7] | Provides information on functional consequences of target engagement.[8] | Indirect measure of target binding, signal can be affected by other pathways. |
Visualizing Target Engagement and Signaling
Diagrams generated using the DOT language provide a clear visual representation of complex biological and experimental processes.
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA) with Western Blot Detection
This protocol is adapted for assessing the target engagement of dasatinib with BRAF.
-
Cell Culture and Treatment:
-
Culture K-562 cells to a density of 1-2 x 106 cells/mL.
-
Treat cells with 20 µM dasatinib or a vehicle control (DMSO) and incubate for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 64°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by three cycles of freeze-thawing (liquid nitrogen and a 25°C water bath).
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for BRAF, followed by an HRP-conjugated secondary antibody.
-
Visualize the bands using an appropriate chemiluminescent substrate and quantify the band intensities.
-
-
Data Analysis:
-
Plot the normalized band intensities against the corresponding temperatures to generate melting curves for both the dasatinib-treated and vehicle-treated samples.
-
The shift in the melting temperature (Tagg) indicates the extent of target stabilization or destabilization.
-
Kinobeads Assay for Kinase Inhibitor Profiling
This protocol outlines the general workflow for assessing the kinase selectivity of dasatinib.
-
Lysate Preparation:
-
Harvest and lyse cells (e.g., K-562) in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysate.
-
-
Competitive Binding:
-
Incubate the cell lysate with a range of dasatinib concentrations (or vehicle control) for a defined period (e.g., 1 hour) at 4°C.
-
Add the Kinobeads slurry to the lysate and incubate for a further 1-2 hours at 4°C to allow for competitive binding of kinases to the beads.
-
-
Affinity Purification and Elution:
-
Wash the Kinobeads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using an appropriate elution buffer (e.g., containing SDS and DTT).
-
-
Protein Digestion and Mass Spectrometry:
-
Reduce, alkylate, and digest the eluted proteins with trypsin overnight.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the relative abundance of kinases in each sample using specialized proteomics software.
-
For each kinase, plot its abundance as a function of the dasatinib concentration to generate a dose-response curve.
-
Calculate the apparent dissociation constant (Kdapp) for each kinase to determine the potency of dasatinib binding.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 3. huber.embl.de [huber.embl.de]
- 4. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Synthetic Routes of Substituted Piperidines
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a ubiquitous and invaluable structural motif in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products. The development of efficient and versatile synthetic routes to access substituted piperidines is therefore a critical endeavor in drug discovery and development. This guide provides a comparative assessment of four prominent synthetic strategies: Catalytic Hydrogenation of Pyridines, Multicomponent Reactions (MCRs), Intramolecular Hydroamination, and Aza-Diels-Alder Reactions. We present a detailed analysis of their respective methodologies, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific synthetic challenges.
Catalytic Hydrogenation of Substituted Pyridines
Catalytic hydrogenation of the corresponding pyridine precursors is one of the most direct and atom-economical methods for synthesizing piperidines.[1] This method involves the reduction of the aromatic pyridine ring using hydrogen gas in the presence of a metal catalyst. While conceptually simple, challenges include the high stability of the aromatic ring and potential catalyst poisoning by the nitrogen atom.[1]
Key Features:
-
Directness: A straightforward transformation from readily available pyridines.
-
Atom Economy: High atom economy as it is an addition reaction.
-
Conditions: Often requires high pressures and temperatures, although milder conditions are being developed.[1][2]
-
Stereocontrol: Can provide cis-substituted piperidines, and asymmetric variants are available for enantioselective synthesis.[2][3]
References
Safety Operating Guide
Proper Disposal of 4-(2-(Trifluoromethoxy)phenoxy)piperidine: A Safety and Operations Guide
Disclaimer: This document provides guidance on the proper disposal of 4-(2-(Trifluoromethoxy)phenoxy)piperidine. The following procedures are based on the Safety Data Sheet (SDS) for the closely related isomer, 4-[4-(Trifluoromethoxy)phenoxy]piperidine, as a specific SDS for the 2-isomer was not available. While the general safety and disposal protocols are expected to be similar due to their structural similarities, it is imperative to consult with your institution's environmental health and safety (EHS) department for specific disposal requirements.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound. Adherence to these procedures is crucial for personnel safety and environmental protection.
I. Safety and Handling Precautions
Prior to handling this compound, it is essential to be familiar with its potential hazards. The compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.
Personal Protective Equipment (PPE):
A comprehensive list of recommended personal protective equipment is detailed in the table below.
| Equipment | Specification | Purpose |
| Eye Protection | Goggles (European standard - EN 166) | Protects against splashes and dust. |
| Hand Protection | Protective gloves | Prevents skin contact. |
| Skin and Body Protection | Long-sleeved clothing | Minimizes skin exposure. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 136/149 approved respirator | Required when facing concentrations above the exposure limit. |
General Handling Practices:
-
Ensure adequate ventilation in the work area.
-
Avoid contact with skin, eyes, and clothing.
-
Do not ingest or inhale the substance.
-
Handle in accordance with good industrial hygiene and safety practices.
-
Keep away from food, drink, and animal feeding stuffs.
-
Do not eat, drink, or smoke when using this product.
-
Remove and wash contaminated clothing and gloves before re-use.
-
Wash hands before breaks and after work.
-
Keep the container tightly closed in a dry and well-ventilated place.
II. Spill Management Protocol
In the event of a spill, follow these steps to ensure safe containment and cleanup:
-
Ensure Personal Safety: Wear the appropriate personal protective equipment (PPE) as detailed in the table above.
-
Ventilate the Area: Ensure adequate ventilation to minimize inhalation of dust or vapors.
-
Contain the Spill: For solid material, sweep up and shovel into a suitable container for disposal. For liquid, soak up with an inert absorbent material.
-
Package for Disposal: Place the contained material into a suitable, closed, and properly labeled container for disposal.
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent and then wash with soap and water.
-
Environmental Precautions: Prevent the spilled material from being released into the environment. Do not empty into drains.
III. Disposal Procedure
Waste containing this compound is classified as hazardous.[1] Disposal must be conducted in strict accordance with all applicable local, state, and federal regulations.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect all waste material, including the chemical itself, any contaminated absorbent materials, and disposable PPE, in a designated, compatible, and clearly labeled hazardous waste container.
-
Ensure the container is kept closed when not in use.
-
-
Waste Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
-
Engage a Licensed Waste Disposal Service:
-
Contact your institution's EHS department or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.
-
Provide the waste disposal service with a complete and accurate description of the waste material, including its chemical composition and any known hazards.
-
-
Incineration (Recommended Method):
-
The recommended method for the disposal of this chemical is incineration in a chemical incinerator equipped with an afterburner and scrubber. This should be performed by a licensed waste disposal facility.
-
-
Documentation:
-
Maintain detailed records of the waste disposal process, including the date of disposal, the amount of waste, and the name of the disposal company.
-
Contaminated Packaging:
Dispose of the original container as hazardous waste.[1] The container should be taken to a hazardous or special waste collection point.[1]
IV. Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling 4-(2-(Trifluoromethoxy)phenoxy)piperidine
Essential Safety and Handling Guide for 4-(2-(Trifluoromethoxy)phenoxy)piperidine
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the SDS for the closely related compound, 4-[2-(Trifluoromethyl)phenoxy]piperidine, and general safety protocols for piperidine derivatives. Users must conduct a thorough risk assessment and consult with their institution's safety officer before handling this chemical.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.
Hazard Identification and Personal Protective Equipment
Based on data for the structural analog 4-[2-(Trifluoromethyl)phenoxy]piperidine, the primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1] Appropriate personal protective equipment (PPE) is mandatory to ensure user safety.
| Hazard Class | GHS Classification | Required Personal Protective Equipment (PPE) |
| Skin Irritation | Category 2[1] | Gloves: Chemical-resistant gloves (e.g., nitrile rubber). Inspect before use. Clothing: Long-sleeved lab coat. |
| Eye Irritation | Category 2[1] | Eye Protection: Safety goggles conforming to EN 166 or equivalent.[1] |
| Respiratory Irritation | STOT SE 3[1] | Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. For higher concentrations or emergencies, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[1] |
Emergency First Aid Procedures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes. Seek medical attention.[1] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms occur.[1] |
| Ingestion | Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Call a physician or poison control center immediately.[1] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential to minimize risk and environmental impact.
Step-by-Step Handling Protocol
-
Preparation and Planning:
-
Conduct a pre-use risk assessment.
-
Ensure a chemical fume hood is operational and an emergency eyewash station and safety shower are accessible.
-
Gather all necessary PPE as specified in the table above.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Handling the Compound:
-
Spill Management:
-
In case of a small spill, ensure adequate ventilation and wear appropriate PPE.
-
Absorb the spill with an inert absorbent material (e.g., sand, vermiculite).[1]
-
Collect the absorbed material into a suitable, closed container for disposal.[1]
-
For large spills, evacuate the area and contact emergency services.
-
Storage and Disposal Plan
| Aspect | Procedure |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep away from heat, sparks, and open flames. |
| Disposal | Dispose of waste as hazardous material in accordance with local, state, and federal regulations.[1] Do not empty into drains.[1] Contaminated packaging should also be treated as hazardous waste.[1] |
Visual Workflow for Safe Handling
The following diagram illustrates the logical flow for the safe handling of this compound from preparation to disposal.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
